molecular formula C12H15FN4O4 B15568508 UMM-766

UMM-766

Katalognummer: B15568508
Molekulargewicht: 298.27 g/mol
InChI-Schlüssel: YOAGQSGRMBEQCY-YUTYNTIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UMM-766 is a useful research compound. Its molecular formula is C12H15FN4O4 and its molecular weight is 298.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H15FN4O4

Molekulargewicht

298.27 g/mol

IUPAC-Name

(2R,3R,4R,5R)-2-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C12H15FN4O4/c1-12(20)8(19)6(3-18)21-11(12)17-2-5(13)7-9(14)15-4-16-10(7)17/h2,4,6,8,11,18-20H,3H2,1H3,(H2,14,15,16)/t6-,8-,11-,12-/m1/s1

InChI-Schlüssel

YOAGQSGRMBEQCY-YUTYNTIBSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling UMM-766: A Technical Guide to a Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UMM-766, a novel nucleoside analog demonstrating significant potential as a broad-spectrum antiviral agent against orthopoxviruses. This document outlines its chemical identity, summarizes key efficacy data, details experimental methodologies, and illustrates its proposed mechanism of action.

Chemical Structure and Identity

This compound is chemically identified as 7-fluoro-7-deaza-2′-C-methyladenosine.[1][2] It is a nucleoside analog that has shown potent antiviral activity against a range of orthopoxviruses.[1][3][4]

Chemical structure of this compound

Efficacy and Antiviral Activity

This compound has been identified as a potent inhibitor of orthopoxviruses through high-throughput screening of small molecules. Its efficacy has been demonstrated in both in vitro and in vivo models.

In Vitro Antiviral Activity

The 50% effective concentration (EC50) and selectivity index (SI) of this compound were evaluated against several orthopoxviruses in different cell lines. The data highlights the compound's potent and selective antiviral properties.

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Vaccinia Virus (VACV)MRC-5<1>30>31.8
Vaccinia Virus (VACV)RAW 264.7<1>30>102.4
Rabbitpox Virus (RPXV)MRC-54.15>30>7.2
Rabbitpox Virus (RPXV)RAW 264.7<1>30>110.3
Cowpox Virus (CPXV)MRC-58.08>30>3.7
Cowpox Virus (CPXV)RAW 264.72.17>3013.82

Data sourced from a study by Mudhasani et al. (2024).

In Vivo Efficacy

In a murine model of severe orthopoxvirus infection, oral administration of this compound resulted in a dose-dependent increase in survival. Animals treated with a 7-day dosing regimen showed significantly reduced lung and nasal cavity lesions, along with markedly lower viral levels. The compound was well-tolerated at doses of 1, 3, and 10 mg/kg in BALB/c mice.

Experimental Protocols

The following outlines the key experimental methodologies employed in the characterization of this compound's antiviral activity.

High-Throughput Screening Assay

A high-content, image-based phenotypic assay was utilized to screen a library of proprietary small molecules from Merck for inhibitors of orthopoxviruses.

  • Cell Lines: MRC-5 (human lung fibroblast) and RAW 264.7 (mouse macrophage) cells were used.

  • Viruses: Western Reserve strain of Vaccinia virus (VACV), Brighton Red strain of Cowpox virus (CPXV), and the Utrecht strain of Rabbitpox virus (RPXV) were employed.

  • Procedure: Compounds were provided as 10-mM DMSO solutions. The assay identified molecules with favorable selective indices for further characterization.

In Vivo Murine Model

The post-exposure efficacy of this compound was evaluated in a BALB/c mouse model.

  • Challenge: Mice were exposed to VACV via intranasal instillation.

  • Treatment: A 7-day oral dosing regimen of this compound was initiated post-exposure.

  • Endpoints: Efficacy was determined by monitoring survival rates, changes in body weight, and viral lung burden. Histopathological examination of lung and nasal cavity tissues was also performed.

Proposed Mechanism of Action

This compound is a nucleoside analog, and its mechanism of action is proposed to be the inhibition of viral DNA-dependent RNA polymerase (DdRp). This inhibition disrupts the synthesis of viral RNA, which is essential for viral replication.

G cluster_host_cell Host Cell cluster_virus Orthopoxvirus Replication Cycle UMM766 This compound UMM766_TP This compound Triphosphate UMM766->UMM766_TP Cellular Kinases Viral_DdRp Viral DNA-dependent RNA Polymerase UMM766_TP->Viral_DdRp Inhibition Viral_RNA Viral RNA Synthesis Viral_DNA Viral DNA Viral_DNA->Viral_RNA Transcription Progeny_Virions Progeny Virions Viral_DNA->Progeny_Virions Viral_Proteins Viral Protein Synthesis Viral_RNA->Viral_Proteins Translation Viral_Proteins->Progeny_Virions

Caption: Proposed mechanism of this compound action.

Experimental Workflow

The discovery and initial evaluation of this compound followed a structured workflow, from initial screening to in vivo validation.

G A High-Throughput Screening (Merck Proprietary Library) B Identification of Active Hits (Favorable Selective Indices) A->B C Selection of this compound for Further Characterization B->C D In Vitro Antiviral Assays (VACV, RPXV, CPXV) C->D E In Vivo Efficacy Testing (Murine Orthopox Model) D->E F Evaluation of Survival, Viral Load, and Histopathology E->F

Caption: this compound discovery and evaluation workflow.

References

UMM-766: A Novel Nucleoside Inhibitor for Orthopoxvirus Infections

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The re-emergence of orthopoxvirus infections, most notably the global Mpox outbreak, has underscored the need for effective antiviral therapeutics. While existing medical countermeasures approved for smallpox have been utilized, concerns regarding their efficacy and the potential for resistance highlight the urgency in developing novel antiviral agents. UMM-766, a proprietary small molecule developed by Merck, has emerged as a promising novel nucleoside inhibitor with potent and broad-spectrum activity against multiple orthopoxviruses.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Chemical Identity: this compound is chemically identified as 7-fluoro-7-deaza-2′-C-methyladenosine.[3]

Mechanism of Action

This compound is a nucleoside analog that targets the orthopoxvirus DNA polymerase, an essential enzyme for viral replication.[1][4] Like other 2'-C-methylated nucleoside analogs, this compound is believed to function as a non-obligate chain terminator.[5][6]

Following uptake into the host cell, this compound is presumably phosphorylated by host cell kinases to its active triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase.[7][8]

The orthopoxvirus DNA polymerase is a holoenzyme composed of the catalytic subunit (E9 in Vaccinia virus), and a heterodimeric processivity factor consisting of the A20 and D4 proteins.[1][2] This complex is responsible for the processive synthesis of the viral genome.

Upon incorporation of the this compound monophosphate into the viral DNA, the presence of the 2'-C-methyl group is thought to sterically hinder the proper alignment of the next incoming nucleotide. This prevents the formation of a new phosphodiester bond, thereby terminating the elongation of the DNA chain and halting viral replication.[5][6]

UMM-766_Mechanism_of_Action UMM766_in This compound (Prodrug) UMM766_TP This compound-TP (Active Triphosphate) UMM766_in->UMM766_TP DNA_Polymerase Viral DNA Polymerase Holoenzyme (E9/A20/D4) UMM766_TP->DNA_Polymerase dNTPs Cellular dNTPs dNTPs->DNA_Polymerase Nascent_DNA Nascent Viral DNA DNA_Polymerase->Nascent_DNA Elongation Terminated_DNA Chain-Terminated Viral DNA DNA_Polymerase->Terminated_DNA Incorporation of this compound Viral_DNA Viral DNA Template Viral_DNA->DNA_Polymerase

Caption: Proposed mechanism of action for this compound.

Data Presentation

In Vitro Efficacy and Cytotoxicity

This compound has demonstrated potent antiviral activity against a range of orthopoxviruses in different cell lines. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) are summarized below.[9]

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Vaccinia Virus (VACV)RAW264.7<1>110>110
Vaccinia Virus (VACV)MRC-5<1>110>110
Rabbitpox Virus (RPXV)RAW264.7<1>110>110
Rabbitpox Virus (RPXV)MRC-53.7>110>29.7
Cowpox Virus (CPXV)RAW264.72.17>110>50.7
Cowpox Virus (CPXV)MRC-58.09>30>3.7

Data sourced from "Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease".[9]

In Vivo Efficacy in a Murine Model

The efficacy of orally administered this compound was evaluated in a lethal BALB/c mouse model of Vaccinia Virus (VACV) infection.[9]

Treatment GroupDose (mg/kg/day)Survival Rate (%)Median Survival (days)
Vehicle Control008
This compound1108
This compound3308
This compound1080-

Data from a severe disease model using 7-week-old mice challenged intranasally with 5.5 × 105 PFU of VACV. Treatment was administered orally for 7 days, starting 1 day post-infection.[9]

Experimental Protocols

Synthesis of this compound (7-fluoro-7-deaza-2′-C-methyladenosine)

The synthesis of this compound has been previously described in the literature (Eldrup AB, et al. 2004. J Med Chem 47:5284–5297). The general scheme for the synthesis of 7-deazapurine nucleoside analogs involves the coupling of a protected ribose or deoxyribose derivative with a 7-deazapurine base, followed by deprotection and any necessary modifications to the sugar or base moieties. For 7-fluoro-7-deaza-2'-C-methyladenosine, this would likely involve the use of a pre-fluorinated 7-deazapurine precursor and a 2'-C-methylated ribose derivative.

Note: The specific, detailed, step-by-step protocol for the synthesis of this compound is proprietary and not publicly available in the provided search results. The referenced publication provides methods for similar compounds that would serve as a basis for its synthesis by those skilled in the art of nucleoside chemistry.

In Vitro Antiviral Activity Assay (High-Content Imaging)

The antiviral activity of this compound was determined using a high-throughput, high-content image-based phenotypic assay.[9][10][11]

Objective: To quantify the inhibition of viral replication in cell culture by measuring the reduction in viral antigen-positive cells.

Materials:

  • Cells: MRC-5 (human lung fibroblast) and RAW264.7 (mouse macrophage) cells.

  • Viruses: Vaccinia Virus (VACV, Western Reserve strain), Rabbitpox Virus (RPXV, Utrecht strain), Cowpox Virus (CPXV, Brighton Red strain).

  • Compound: this compound dissolved in DMSO.

  • Control Compound: ST-246.

  • Primary Antibody: Rabbit anti-vaccinia virus antibody.

  • Secondary Antibody: Fluorescently labeled anti-rabbit antibody.

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).

  • Cellular Stain: HCS CellMask™ Deep Red Stain.

  • Assay Plates: 96-well or 384-well clear-bottom imaging plates.

  • Instrumentation: High-content imaging system.

High_Content_Screening_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment & Infection cluster_incubation Incubation cluster_staining Immunofluorescence Staining cluster_analysis Image Acquisition & Analysis A Seed cells into multi-well plates B Incubate for 24h to allow cell adherence A->B C Add serial dilutions of this compound B->C D Infect cells with orthopoxvirus (e.g., VACV) C->D E Incubate for 22-24h to allow viral replication D->E F Fix and permeabilize cells E->F G Add primary antibody (anti-vaccinia) F->G H Add fluorescent secondary antibody & nuclear stain (DAPI) G->H I Acquire images using high-content imager H->I J Automated image analysis: - Identify nuclei (DAPI) - Identify infected cells (fluorescence) I->J K Calculate % infected cells for each compound concentration J->K L Determine EC50 values K->L

Caption: Workflow for the high-content antiviral screening assay.

Procedure:

  • Cell Seeding: Seed MRC-5 or RAW264.7 cells into 96- or 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of analysis. Incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the appropriate wells. Include wells for vehicle control (DMSO) and a positive control (e.g., ST-246).

  • Viral Infection: Infect the cells with the desired orthopoxvirus at a pre-determined multiplicity of infection (MOI) to achieve approximately 60-90% infection in the vehicle control wells.

  • Incubation: Incubate the plates for a period that allows for robust viral antigen expression (e.g., 22-24 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary anti-vaccinia virus antibody.

    • Wash the cells, then incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain like DAPI.

  • Image Acquisition and Analysis:

    • Acquire images of the wells using an automated high-content imaging system.

    • Use image analysis software to identify all cells (based on nuclear and/or cellular staining) and infected cells (based on the viral antigen fluorescence).

    • Calculate the percentage of infected cells for each compound concentration.

  • Data Analysis: Plot the percentage of infection against the compound concentration and use a non-linear regression model to determine the EC50 value.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).

Procedure: This assay is run in parallel with the antiviral assay but on uninfected cells. Cell viability can be assessed using various methods, such as MTS or resazurin-based assays, which measure metabolic activity. The procedure is similar to the antiviral assay, but without the virus infection step.

In Vivo Efficacy Study (Murine Intranasal Challenge Model)

Objective: To evaluate the in vivo efficacy of this compound in protecting mice from a lethal orthopoxvirus challenge.[9][12][13]

Materials:

  • Animals: 6- to 11-week-old female BALB/c mice.

  • Virus: Vaccinia Virus (VACV), Western Reserve strain (e.g., 5.5 × 105 PFU per mouse).

  • Compound: this compound formulated for oral gavage (e.g., in saline or PBS).

  • Anesthesia: Isoflurane (B1672236) or a ketamine/xylazine cocktail.

  • Administration Equipment: Micropipette for intranasal inoculation, oral gavage needles.

In_Vivo_Efficacy_Workflow Day_0 Day 0: Intranasal Challenge Day_1_7 Day 1-7: Daily Oral Treatment Day_0->Day_1_7 Monitoring Daily Monitoring: - Survival - Body Weight - Clinical Signs Day_1_7->Monitoring Pathology_D6 Interim Endpoint (Day 6): Pathology & Viral Load (for subset) Day_1_7->Pathology_D6 Endpoint Endpoint (Day 21): - Final Survival Rate - Pathology (for subset) Monitoring->Endpoint

Caption: Timeline for the in vivo efficacy study.

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Drug Tolerability Study (Preliminary): Before the efficacy study, administer different doses of this compound (e.g., 1, 3, and 10 mg/kg) orally to a small group of mice for 7 days to ensure the doses are well-tolerated.

  • Intranasal Challenge (Day 0):

    • Anesthetize mice using a consistent method (e.g., isoflurane inhalation).

    • While anesthetized, hold the mouse in a supine position.

    • Administer a lethal dose of VACV (e.g., 5.5 × 105 PFU) in a small volume (e.g., 10-20 µL) into the nares using a micropipette, allowing the mouse to inhale the inoculum.

  • Treatment (Days 1-7):

    • Beginning 24 hours after infection, administer this compound or vehicle control orally once daily for 7 days.

    • For oral gavage, restrain the mouse firmly, insert the gavage needle gently into the esophagus, and administer the compound slowly.

  • Monitoring (Daily until Day 21):

    • Record survival daily.

    • Measure the body weight of each mouse daily.

    • Observe for clinical signs of disease (e.g., ruffled fur, hunched posture, lethargy).

  • Endpoints:

    • The primary endpoint is survival at Day 21 post-infection.

    • For mechanistic studies, a subset of animals may be euthanized at an earlier time point (e.g., Day 6) to collect tissues (lungs, nasal cavity) for virological (plaque assay or qPCR) and pathological (histopathology, immunohistochemistry) analysis.

Conclusion

This compound is a promising novel nucleoside inhibitor with potent in vitro and in vivo activity against a broad range of orthopoxviruses. Its mechanism of action, targeting the viral DNA polymerase, is well-established for this class of compounds. The data presented in this guide demonstrate its potential as a therapeutic agent for the treatment of orthopoxvirus infections. Further preclinical and clinical development is warranted to fully elucidate its safety and efficacy profile in humans.

References

Antiviral Spectrum of UMM-766 on Poxviruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of zoonotic orthopoxviruses, such as the mpox virus, underscores the urgent need for effective and broadly active antiviral therapeutics.[1][2][3] UMM-766, a novel nucleoside analog, has demonstrated potent and broad-spectrum antiviral activity against several members of the orthopoxvirus genus.[1][2][4] This technical guide provides an in-depth overview of the antiviral spectrum of this compound, detailing its efficacy, experimental protocols used for its characterization, and its hypothesized mechanism of action. The information presented is collated from a key study that identified and characterized this promising antiviral candidate.

Introduction

This compound, chemically identified as 7-fluoro-7-deaza-2′-C-methyladenosine, is an orally bioavailable nucleoside inhibitor.[4][5] It was identified from a high-throughput screening of a proprietary small molecule library from Merck.[1][2][4] The compound has shown significant potential as a medical countermeasure against orthopoxviruses, a genus that includes variola virus (the causative agent of smallpox), vaccinia virus, cowpox virus, and mpox virus.[1][2] The current landscape of approved treatments for orthopoxvirus infections is limited, and the potential for antiviral resistance necessitates the development of new therapeutics with novel mechanisms of action.[1][2][3]

In Vitro Antiviral Activity

This compound has demonstrated potent inhibition of multiple orthopoxviruses in cell-based assays. The antiviral activity was evaluated in different cell lines, and the compound exhibited favorable selective indices, indicating a good therapeutic window.

Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity of this compound against various orthopoxviruses.

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selective Index (SI)
Vaccinia Virus (VACV)Vero 76<1>110>110
Vaccinia Virus (VACV)RAW264.7<1>110>110
Rabbitpox Virus (RPXV)RAW264.7<1>3.7>3.7
Cowpox Virus (CPXV)Vero 76Not specifiedNot specifiedFavorable
Cowpox Virus (CPXV)RAW264.7Not specifiedFavorableFavorable

Data extracted from a study by Mudhasani et al.[4] EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. Selective Index (SI) is the ratio of CC₅₀ to EC₅₀, indicating the selectivity of the drug for the virus over the host cell.

In Vivo Efficacy

The antiviral efficacy of this compound was evaluated in a murine model of severe orthopoxvirus infection.

Study Design and Results

BALB/c mice were infected intranasally with a lethal dose of vaccinia virus.[2][6] A 7-day oral dosing regimen of this compound was initiated one day post-infection.[2][4] The study demonstrated a dose-dependent increase in survival in the treated groups.[1][2] Animals treated with 10 mg/kg of this compound showed significantly reduced lung and nasal cavity lesions, as well as markedly lower viral loads compared to the vehicle control group.[1][2][4]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's antiviral activity.

High-Throughput Screening Assay

A high-throughput, high-content image-based phenotypic assay was used to screen the Merck proprietary small molecule library for inhibitors of orthopoxviruses.[2][4]

G cluster_workflow High-Throughput Screening Workflow A Prepare 384-well plates with Vero 76 cells B Add compounds from small molecule library (10 mM in DMSO) A->B C Infect cells with Vaccinia Virus (VACV) B->C D Incubate for 48 hours C->D E Fix and permeabilize cells D->E F Stain with DAPI (nuclei) and anti-VACV antibody E->F G Acquire images using a high-content imager F->G H Analyze images to quantify viral infection G->H I Identify 'hit' compounds that reduce infection H->I G cluster_MoA Hypothesized Mechanism of Action of this compound cluster_cell cluster_virus UMM766 This compound (Nucleoside Analog) Phosphorylation Cellular Kinases (Phosphorylation) UMM766->Phosphorylation Enters cell Cell Host Cell Poxvirus Poxvirus Replication Cycle UMM766_TP This compound-Triphosphate (Active Form) Phosphorylation->UMM766_TP Viral_Polymerase Viral DNA-dependent RNA Polymerase UMM766_TP->Viral_Polymerase Incorporated during RNA synthesis Viral_RNA Viral RNA Synthesis Viral_Polymerase->Viral_RNA Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

References

The Discovery of UMM-766: A Technical Guide to a Novel Orthopoxvirus Inhibitor Identified Through Small Molecule Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The re-emergence of orthopoxviruses, such as the virus that causes Mpox, has underscored the urgent need for novel antiviral therapeutics.[1][2] While some medical countermeasures exist, the potential for drug resistance and the desire for improved safety and efficacy profiles drive the continued search for new small molecule inhibitors.[3] This technical guide details the discovery and preclinical characterization of UMM-766, a promising nucleoside analog identified from a proprietary small molecule library. This compound has demonstrated potent and broad-spectrum activity against a range of orthopoxviruses, offering a potential new tool in the fight against these significant pathogens.[1][3]

Data Presentation

The following tables summarize the key quantitative data obtained during the preclinical evaluation of this compound.

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineEC50 (µM)Selectivity Index (SI)
Vaccinia Virus (VACV)MRC-5<1>3.7 to >110
Vaccinia Virus (VACV)RAW264.7<1>3.7 to >110
Rabbitpox Virus (RPXV)RAW264.7<1>3.7 to >110
Cowpox Virus (CPXV)MRC-58.09>3.7 to >110
Cowpox Virus (CPXV)RAW264.72.17>3.7 to >110

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity. The Selectivity Index (SI) is a ratio of the 50% cytotoxic concentration (CC50) to the EC50, indicating the therapeutic window of the compound.[3]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Vaccinia Virus Infection [1]

Treatment Group (Oral Gavage)Survival Rate (%)
Vehicle Control0
1 mg/kg this compound10
3 mg/kg this compound30
10 mg/kg this compound100

Survival rates were recorded at the end of a 21-day observation period following intranasal challenge with a lethal dose of Vaccinia virus in BALB/c mice.[1]

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Clearance (Cl)154.5 mL/min/kg
Half-life (t1/2)2.9 hours
Oral Bioavailability (%F)48.8%
Plasma Protein Binding15.6%

Pharmacokinetic parameters were determined in C57BL/6 mice.

Experimental Protocols

High-Throughput, High-Content Image-Based Phenotypic Screening

This assay was designed to identify compounds that inhibit orthopoxvirus replication in a high-throughput format.[1][3]

  • Cell Plating: MRC-5 or RAW264.7 cells were seeded into 384-well plates and incubated to form a near-confluent monolayer.[3]

  • Compound Addition: The Merck proprietary small molecule library was screened. Compounds were added to the wells at a desired concentration.[3]

  • Virus Infection: Cells were infected with Vaccinia virus (VACV) at a pre-determined multiplicity of infection (MOI) to achieve greater than 60% infection in control wells.[3]

  • Incubation: Plates were incubated for a set period to allow for viral replication.

  • Immunofluorescence Staining: Cells were fixed and stained with a primary antibody specific for a viral protein, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with a fluorescent dye.[4]

  • Image Acquisition: Plates were imaged using a high-content imaging system.[4]

  • Image Analysis: Custom image analysis algorithms were used to quantify the number of infected cells (fluorescently labeled for the viral protein) and the total number of cells (from the nuclear stain). The percentage of infected cells was calculated for each well.[3]

  • Hit Identification: Compounds that significantly reduced the percentage of infected cells compared to vehicle controls were identified as "hits."[3]

Cytotoxicity Assay

This assay was performed in parallel with the primary antiviral screen to determine the toxicity of the compounds on the host cells.[5]

  • Cell Plating: MRC-5 or RAW264.7 cells were seeded into 384-well plates, identical to the antiviral screening plates.[5]

  • Compound Addition: The same library of small molecules was added to the wells at the same concentrations as in the antiviral screen.[5]

  • Incubation: Plates were incubated for the same duration as the antiviral assay, but without the addition of any virus.[5]

  • Viability Assessment: Cell viability was assessed using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT or MTS) to a colored formazan (B1609692) product by metabolically active cells.[5]

  • Data Analysis: The absorbance was read using a plate reader, and the 50% cytotoxic concentration (CC50) was calculated for each compound. This is the concentration at which a 50% reduction in cell viability is observed compared to untreated controls.[5]

In Vivo Murine Model of Orthopoxvirus Infection

A lethal intranasal challenge model in BALB/c mice was used to evaluate the in vivo efficacy of this compound.[1][3]

  • Animals: Six- to eleven-week-old male and female BALB/c mice were used for the study.[3]

  • Virus Challenge: Mice were anesthetized with isoflurane (B1672236) and intranasally challenged with a target dose of 5.5 × 10^5 plaque-forming units (PFU) of the Western Reserve strain of Vaccinia virus (VACV).[3]

  • Drug Administration: this compound was administered by oral gavage at doses of 1, 3, or 10 mg/kg once daily for 7 days, starting on day 1 post-infection. A vehicle control group received a placebo.[3]

  • Monitoring: Animals were monitored daily for 21 days for signs of disease, body weight changes, and survival.[3]

  • Pathology: On day 6 post-infection, a subset of mice from each group was euthanized, and tissues were collected for histopathological analysis to assess tissue damage and viral load.[3]

Mandatory Visualizations

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical LibraryScreen Small Molecule Library Screening HitID Hit Identification (this compound) LibraryScreen->HitID High-Content Phenotypic Assay LeadOpt Lead Optimization HitID->LeadOpt InVitro In Vitro Testing (EC50, CC50, SI) LeadOpt->InVitro InVivo In Vivo Efficacy (Murine Model) InVitro->InVivo Promising Activity PK Pharmacokinetics InVivo->PK HCS_Workflow cluster_1 High-Content Screening Workflow PlateCells Plate Host Cells (384-well plate) AddCompounds Add Small Molecules from Library PlateCells->AddCompounds InfectCells Infect with Orthopoxvirus AddCompounds->InfectCells Incubate Incubate InfectCells->Incubate Stain Immunofluorescent Staining Incubate->Stain Image High-Content Imaging Stain->Image Analyze Image Analysis (% Infection) Image->Analyze IdentifyHits Identify Active Hits Analyze->IdentifyHits Poxvirus_Replication cluster_2 Orthopoxvirus Replication Cycle Entry Virus Entry & Uncoating EarlyTx Early Transcription (Viral RNA Polymerase) Entry->EarlyTx DNA_Rep DNA Replication (Viral DNA Polymerase) EarlyTx->DNA_Rep LateTx Late Transcription (Viral RNA Polymerase) DNA_Rep->LateTx Assembly Virion Assembly & Maturation LateTx->Assembly Egress Virus Egress Assembly->Egress UMM766 This compound (Nucleoside Analog) UMM766->EarlyTx Inhibition UMM766->LateTx Inhibition

References

An In-depth Technical Guide to UMM-776 (7-fluoro-7-deaza-2′-C-methyladenosine): A Broad-Spectrum Antiviral Nucleoside Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UMM-766, also known as 7-fluoro-7-deaza-2′-C-methyladenosine, is a novel nucleoside analog demonstrating potent and broad-spectrum antiviral activity against a range of clinically significant viruses. This technical guide provides a comprehensive overview of the core properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for various viral infections.

Introduction

The emergence and re-emergence of viral diseases pose a significant and ongoing threat to global public health. The need for broad-spectrum antiviral agents is paramount in responding to both existing and future viral outbreaks. This compound is a promising small molecule inhibitor that has shown remarkable efficacy against diverse virus families, including Orthopoxviridae, Flaviviridae, and Coronaviridae. Its oral bioavailability and favorable safety profile in preclinical studies further underscore its potential as a valuable addition to the antiviral armamentarium.

Physicochemical Properties

PropertyValueReference
IUPAC Name 4-amino-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile[1][2]
CAS Number 443643-17-2[3]
Molecular Formula C13H15FN4O4ProbeChem
Molecular Weight 310.28 g/mol ProbeChem
Appearance White to off-white solidGeneral Knowledge
Solubility 3.3 mg/mL in PBS (pH 7.4)[4]

Mechanism of Action

This compound is a nucleoside analog that acts as a direct-acting antiviral agent by inhibiting viral RNA synthesis. As a prodrug, it is metabolized within the host cell to its active triphosphate form. This active metabolite then competes with the natural nucleoside triphosphate for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).

The incorporation of the this compound triphosphate into the growing RNA strand leads to chain termination, effectively halting viral replication. The 2'-C-methyl group on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, preventing further elongation of the RNA chain. The 7-fluoro-7-deaza modification of the adenosine (B11128) base enhances the compound's potency and metabolic stability.[5]

UMM-766_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Complex UMM766 This compound (Prodrug) Kinases Host Cell Kinases UMM766->Kinases Phosphorylation UMM766_TP This compound Triphosphate (Active Form) RdRp Viral RNA-dependent RNA Polymerase (RdRp) UMM766_TP->RdRp Incorporation Kinases->UMM766_TP Nascent_RNA Nascent RNA Strand RNA_template Viral RNA Template RNA_template->RdRp Chain_Termination Chain Termination Nascent_RNA->Chain_Termination Blocks Elongation

Caption: Intracellular activation and mechanism of action of this compound.

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a wide range of viruses. The following tables summarize its efficacy in various cell lines and against different viral pathogens.

Orthopoxviruses
VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Vaccinia Virus (VACV)MRC-5<1>300>300
Vaccinia Virus (VACV)RAW 264.7<1>300>300
Rabbitpox Virus (RPXV)MRC-5Not Reported>300Not Reported
Cowpox Virus (CPXV)RAW 264.72.17>300>138
Cowpox Virus (CPXV)MRC-58.09>300>37
Flaviviruses
VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Yellow Fever Virus (YFV-17D)Huh-70.9 ± 0.6>100>111
Yellow Fever Virus (YFV-DakH1279)Not Reported2.4Not ReportedNot Reported
Zika Virus (ZIKV)Primary Mouse Neuronal CellsNot ReportedNot ReportedNot Reported
Zika Virus (ZIKV)Human Neural Stem CellsNot ReportedNot ReportedNot Reported
Dengue Virus (DENV)Not ReportedPotent ActivityNot ReportedNot Reported
West Nile Virus (WNV)Not ReportedPotent ActivityNot ReportedNot Reported
Coronaviruses
VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Not Specified8.251.06.2Not Found
Murine Hepatitis Virus (MHV-3)Not SpecifiedEffectiveNot ReportedNot ReportedNot Found
Murine Hepatitis Virus (MHV-A59)Not SpecifiedEffectiveNot ReportedNot ReportedNot Found

In Vivo Efficacy

The antiviral efficacy of this compound has been evaluated in several murine models of viral infection, demonstrating significant protection against disease and mortality.

Orthopoxvirus Murine Model

In a lethal intranasal challenge model with Vaccinia virus (VACV) in BALB/c mice, orally administered this compound provided significant protection.

Dose (mg/kg/day)Survival RateKey FindingsReference
10100%Complete protection from lethality, reduced lung and nasal cavity lesions, markedly lower viral levels.
330%Significant increase in survival compared to vehicle control.
110%Minimal survival benefit.
Flavivirus Murine Models

This compound (also referred to as DFMA in some studies) has shown efficacy in mouse models of Zika virus and Yellow Fever virus infection.

  • Zika Virus: Prophylactic and early therapeutic administration of this compound in a ZIKV mouse model prevented lethality, reduced viral loads, and mitigated neuroinflammation.

  • Yellow Fever Virus: In A129 and AG129 mouse models, this compound significantly reduced virus replication in the liver and markers of liver damage.

Coronavirus Murine Models

This compound demonstrated antiviral activity in murine models of coronavirus infection, including those for SARS-CoV-2 and Murine Hepatitis Virus (MHV). Treatment resulted in reduced viral loads in the lungs and mitigation of inflammatory responses.

Pharmacokinetics

Pharmacokinetic studies have been conducted in mice, rats, and dogs, indicating that this compound is orally bioavailable.

SpeciesKey ParametersReference
Mouse (C57BL/6) Clearance (Cl): 154.5 mL/min/kg, Half-life (t1/2): 2.9 hours, Oral Bioavailability (%F): 48.8%, Plasma Protein Binding: 15.6%
Rat Orally bioavailable. A dose of 10 mg/kg was the highest tolerable dose.
Dog A dose of 10 mg/kg was the highest tolerable dose.

Experimental Protocols

Synthesis of this compound

The synthesis of 7-fluoro-7-deaza-2′-C-methyladenosine has been described by Eldrup et al. in the Journal of Medicinal Chemistry (2004), 47(21), 5284-5297. A detailed, step-by-step protocol is not publicly available in the reviewed literature. The general approach involves the synthesis of the 7-deazapurine base and subsequent glycosylation with a protected 2'-C-methylribose derivative.

UMM-766_Synthesis_Workflow Base_Synthesis Synthesis of 7-Deazapurine Base Glycosylation Glycosylation Base_Synthesis->Glycosylation Sugar_Synthesis Synthesis of Protected 2'-C-Methylribose Sugar_Synthesis->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Purification Purification Deprotection->Purification UMM766 This compound Purification->UMM766

Caption: General workflow for the synthesis of this compound.

In Vitro Antiviral Assays

This assay is used for screening and determining the EC50 of antiviral compounds.

  • Cell Plating: Seed host cells (e.g., MRC-5, RAW 264.7) in 96-well plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Infection and Treatment: Infect cells with the desired orthopoxvirus at a pre-determined multiplicity of infection (MOI). Immediately after infection, add the compound dilutions to the cells.

  • Incubation: Incubate the plates for an optimal infection time (e.g., 24-48 hours).

  • Fixation and Staining: Fix the cells with 10% formalin. Permeabilize the cells and stain for viral antigens using a specific primary antibody and a fluorescently labeled secondary antibody. Stain cell nuclei with Hoechst dye.

  • Imaging and Analysis: Acquire images using a high-content imaging system. The number of infected cells (expressing viral antigen) is quantified relative to the total number of cells (nuclei count) to determine the percentage of infection.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of infection against the compound concentration and fitting the data to a dose-response curve.

High_Content_Screening_Workflow Start Start Cell_Plating Plate Host Cells in 96-well Plates Start->Cell_Plating Compound_Dilution Prepare Serial Dilutions of this compound Cell_Plating->Compound_Dilution Infection_Treatment Infect Cells with Virus & Add Compound Compound_Dilution->Infection_Treatment Incubation Incubate Infection_Treatment->Incubation Fix_Stain Fix and Stain for Viral Antigen and Nuclei Incubation->Fix_Stain Imaging High-Content Imaging Fix_Stain->Imaging Analysis Image Analysis: Quantify Infected Cells Imaging->Analysis EC50_Calc Calculate EC50 Analysis->EC50_Calc End End EC50_Calc->End

Caption: Workflow for the high-content imaging-based antiviral assay.

This assay is used to determine the concentration of the compound that is toxic to the host cells (CC50).

  • Cell Plating: Seed host cells in a 96-well plate at a suitable density.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value by plotting cell viability (as a percentage of the untreated control) against the compound concentration.

In Vivo Efficacy Murine Model (Orthopoxvirus)

This protocol outlines the in vivo evaluation of this compound against a lethal orthopoxvirus challenge.

  • Animal Model: Use BALB/c mice of a specific age (e.g., 7-11 weeks old).

  • Virus Challenge: Anesthetize the mice and infect them via intranasal instillation with a lethal dose of Vaccinia virus (e.g., 5.5 × 10^5 PFU).

  • Treatment: Begin treatment one day post-infection. Administer this compound orally (e.g., via gavage) once daily for 7 days at various doses (e.g., 1, 3, and 10 mg/kg). Include a vehicle control group.

  • Monitoring: Monitor the mice daily for 21 days for weight loss, signs of disease, and survival.

  • Endpoint Analysis: At the end of the study or at specific time points, tissues (e.g., lungs, nasal cavity) can be collected for viral load determination (by plaque assay or qPCR) and histopathological analysis.

  • Data Analysis: Compare the survival curves, weight changes, viral titers, and pathology scores between the treated and control groups to determine the efficacy of this compound.

Conclusion

This compound (7-fluoro-7-deaza-2′-C-methyladenosine) is a promising broad-spectrum antiviral candidate with potent activity against orthopoxviruses, flaviviruses, and coronaviruses. Its mechanism of action as a viral RNA polymerase inhibitor, coupled with its oral bioavailability and in vivo efficacy in animal models, makes it a strong candidate for further development as a therapeutic for a variety of human viral diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this important antiviral compound.

References

UMM-766: A Potent Nucleoside Analog Against Vaccinia Virus

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Review of Preclinical Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of UMM-766, a novel nucleoside analog, against vaccinia virus (VACV). This compound has demonstrated significant potential as a broad-spectrum inhibitor of orthopoxviruses, a genus of double-stranded DNA viruses that includes the causative agents of smallpox (variola virus) and mpox. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and illustrates the proposed mechanism of action.

Quantitative Assessment of Antiviral Efficacy

This compound, chemically identified as 7-fluoro-7-deaza-2′-C-methyladenosine, has shown potent in vitro activity against the Western Reserve strain of vaccinia virus.[1][2] Its efficacy has been evaluated in multiple cell lines, demonstrating broad applicability.

Table 1: In Vitro Antiviral Activity of this compound Against Vaccinia Virus

Parameter Cell Line Value (µM) Selective Index (SI)
EC50Vero 76< 1>3.7 to >110
EC50RAW264.7< 1Not Reported
EC50MRC-5> 1 (less active)Not Reported

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity. The Selective Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the EC50, indicating the therapeutic window of a compound.

In addition to its in vitro potency, this compound has demonstrated significant in vivo efficacy in a murine model of severe orthopoxvirus infection.[1][3] Oral administration of this compound resulted in a dose-dependent increase in the survival of BALB/c mice intranasally challenged with vaccinia virus.[1][3] Treated animals exhibited markedly reduced viral loads and a significant reduction in lesions within the lungs and nasal cavity.[1][3]

Proposed Mechanism of Action

This compound is a nucleoside analog, and its mechanism of action is believed to be the inhibition of the viral DNA-dependent RNA polymerase.[2] This proposed mechanism is based on its previously established activity against the hepatitis C virus (HCV) NS5B protein, an RNA-dependent RNA polymerase, where it acts as a chain terminator during RNA replication.[4] In the context of vaccinia virus, which replicates in the cytoplasm, this compound is likely converted to its triphosphate form by host cell kinases. This active metabolite then competes with the natural nucleotide for incorporation into the nascent viral RNA strand by the viral RNA polymerase. The incorporation of the this compound analog leads to the termination of RNA chain elongation, thereby halting viral gene expression and subsequent replication.

cluster_Cell Host Cell Cytoplasm UMM766 This compound (7-fluoro-7-deaza-2'-C-methyladenosine) Host_Kinases Host Cell Kinases UMM766->Host_Kinases Phosphorylation UMM766_TP This compound-Triphosphate (Active Metabolite) VACV_RNAP Vaccinia Virus DNA-dependent RNA Polymerase UMM766_TP->VACV_RNAP Competitive Inhibition Host_Kinases->UMM766_TP Nascent_RNA Nascent Viral RNA VACV_RNAP->Nascent_RNA RNA Transcription Terminated_RNA Terminated Viral RNA VACV_RNAP->Terminated_RNA Incorporation of This compound-TP Viral_DNA Viral DNA Template Viral_DNA->VACV_RNAP Template Binding Viral_Protein Viral Protein Synthesis Nascent_RNA->Viral_Protein Translation Replication_Blocked Viral Replication Blocked Terminated_RNA->Replication_Blocked

Proposed mechanism of action for this compound against vaccinia virus.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

In Vitro Antiviral Activity Assay

A high-throughput, high-content image-based phenotypic assay was utilized to determine the antiviral efficacy of this compound.

Workflow:

cluster_Workflow In Vitro Antiviral Assay Workflow Cell_Seeding 1. Seed Host Cells (e.g., Vero 76, RAW264.7) in 96-well plates Compound_Addition 2. Add serial dilutions of this compound Cell_Seeding->Compound_Addition Virus_Infection 3. Infect cells with Vaccinia Virus (Western Reserve Strain) Compound_Addition->Virus_Infection Incubation 4. Incubate to allow viral replication and cytopathic effect (CPE) development Virus_Infection->Incubation Fix_Stain 5. Fix and stain cells for viral antigens and nuclei Incubation->Fix_Stain Imaging 6. High-content imaging and analysis Fix_Stain->Imaging Data_Analysis 7. Quantify viral antigen expression to determine EC50 values Imaging->Data_Analysis

Workflow for the in vitro antiviral activity assay.

Detailed Steps:

  • Cell Preparation: Host cells (Vero 76 or RAW264.7) were seeded into 96-well microplates and cultured to confluence.

  • Compound Preparation and Addition: this compound was serially diluted in an appropriate solvent (e.g., DMSO) and added to the cell monolayers.

  • Viral Infection: Cells were infected with the Western Reserve strain of vaccinia virus at a predetermined multiplicity of infection (MOI).

  • Incubation: The plates were incubated for a period sufficient to allow for multiple rounds of viral replication and the development of cytopathic effects in control wells.

  • Immunofluorescence Staining: Following incubation, cells were fixed and permeabilized. A primary antibody specific for a vaccinia virus antigen was added, followed by a fluorescently labeled secondary antibody. Cell nuclei were counterstained with a fluorescent dye (e.g., DAPI).

  • Imaging and Analysis: The plates were imaged using a high-content imaging system. Automated image analysis was performed to quantify the number of infected cells (positive for viral antigen) relative to the total number of cells (nuclei count).

  • EC50 Determination: The percentage of infection inhibition was calculated for each compound concentration relative to virus-only controls. The EC50 value was determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

The cytotoxicity of this compound was assessed in parallel with the antiviral assays to determine the compound's therapeutic window.

Workflow:

cluster_Workflow Cytotoxicity Assay Workflow Cell_Seeding 1. Seed Host Cells (e.g., Vero 76, RAW264.7) in 96-well plates Compound_Addition 2. Add serial dilutions of this compound to uninfected cells Cell_Seeding->Compound_Addition Incubation 3. Incubate for the same duration as the antiviral assay Compound_Addition->Incubation Viability_Assay 4. Perform cell viability assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 5. Measure signal (e.g., luminescence) to determine CC50 Viability_Assay->Data_Analysis

Workflow for the cytotoxicity assay.

Detailed Steps:

  • Cell Preparation: Host cells were seeded in 96-well plates as described for the antiviral assay.

  • Compound Addition: Serial dilutions of this compound were added to uninfected cells.

  • Incubation: The plates were incubated for the same duration as the antiviral assay.

  • Cell Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) was added to the wells.

  • Signal Quantification: The resulting signal (e.g., luminescence) was measured using a plate reader.

  • CC50 Determination: The percentage of cell viability was calculated for each compound concentration relative to vehicle-treated control cells. The CC50 value was determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Murine Model

The in vivo efficacy of this compound was evaluated in a lethal intranasal challenge model using BALB/c mice.

Experimental Design:

  • Animal Model: 7-week-old female BALB/c mice.

  • Virus Challenge: Intranasal inoculation with 5 x 105 plaque-forming units (PFU) of the Western Reserve strain of vaccinia virus.

  • Treatment: Oral gavage with this compound at various doses (e.g., 1, 3, and 10 mg/kg/day) or a vehicle control.

  • Dosing Regimen: Treatment was initiated 24 hours post-infection and continued for 7 consecutive days.

  • Endpoints: Survival, body weight changes, and viral load in tissues (lungs and nasal cavity) were monitored. Histopathological analysis of tissues was also performed.

Conclusion

This compound is a promising antiviral candidate against vaccinia virus and other orthopoxviruses. Its potent in vitro activity, favorable in vivo efficacy in a relevant animal model, and a well-supported mechanism of action as a viral DNA-dependent RNA polymerase inhibitor warrant further investigation and development. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to understand the preclinical profile of this compound. Further studies are needed to fully elucidate its clinical potential.

References

Potential Therapeutic Targets of UMM-766: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of UMM-766, a novel antiviral compound. The information is collated from available scientific literature and is intended to support further research and development efforts.

Core Compound Information

This compound is identified as 7-fluoro-7-deaza-2'-C-methyladenosine, an orally available nucleoside analog.[1][2] Its primary therapeutic potential, as established in the literature, lies in its potent, broad-spectrum antiviral activity against various members of the orthopoxvirus family.[3][4][5]

Putative Therapeutic Target and Mechanism of Action

The primary therapeutic target of this compound is hypothesized to be an essential viral enzyme involved in the replication of orthopoxviruses, most likely the viral DNA polymerase. This is inferred from its classification as a nucleoside analog and its previously reported activity against the HCV RNA polymerase NS5B, where it acts as a chain terminator. While the specific mechanism against orthopoxviruses is yet to be definitively elucidated, it is proposed that this compound is incorporated into the nascent viral DNA chain, leading to premature termination of replication.

The initial screening that led to the discovery of this compound included compounds targeting essential orthopoxvirus enzymes, such as nucleoside polymerase inhibitors.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antiviral activity of this compound.

Virus Cell Line EC50 (µM) Selective Index (SI) Reference
Vaccinia Virus (VACV)Not specified<1>3.7 to >110
Rabbitpox Virus (RPXV)RAW264.7<1Not specified

Experimental Protocols

High-Throughput Screening for Antiviral Activity

A high-throughput, high-content image-based phenotypic assay was utilized for the initial screening of a proprietary small molecule library from Merck.

Methodology:

  • Cell Plating: Host cells susceptible to orthopoxvirus infection were plated in multi-well plates.

  • Compound Addition: The small molecule library compounds, including this compound, were added to the wells at a concentration of 10-mM in DMSO.

  • Viral Infection: The cells were then infected with a specific strain of orthopoxvirus (e.g., Vaccinia Virus - Western Reserve strain).

  • Incubation: The plates were incubated to allow for viral replication and spread.

  • Staining: Following incubation, the cells were fixed and stained with dyes to visualize cellular and viral components.

  • Imaging and Analysis: High-content imaging systems were used to capture images of the wells. Image analysis software was then employed to quantify parameters indicative of viral infection, such as the number of infected cells or the presence of viral factories.

  • Hit Identification: Compounds that demonstrated a significant reduction in viral infection with minimal cytotoxicity were identified as hits. This compound was selected from these hits for further characterization due to its favorable activity profile and selective index.

In Vivo Efficacy in a Murine Model of Orthopoxvirus Infection

The protective efficacy of orally delivered this compound was assessed in a BALB/c mouse model of intranasal vaccinia virus (VACV) challenge.

Methodology:

  • Animal Model: BALB/c mice were used for the study. To modulate disease severity, different age groups were utilized (e.g., 7-week-old for a more severe model and 11-week-old for a sublethal model).

  • Viral Challenge: Mice were challenged with a target dose of 5.5 × 10^5 PFU of VACV via the intranasal route.

  • Treatment: One day post-exposure, mice were orally treated with this compound at doses of 1, 3, and 10 mg/kg, or with a vehicle control (PBS), once daily for 7 days.

  • Monitoring: Animals were monitored for 21 days for survival, weight changes, and clinical signs of disease.

  • Endpoint Analysis: On day 6 post-infection, a subset of animals from each group was euthanized for histopathological evaluation of tissues, particularly the lungs and nasal cavity. Viral loads in the tissues were also quantified.

Visualizations

Proposed Mechanism of Action of this compound

G cluster_virus Orthopoxvirus Replication Cycle cluster_drug This compound Action Viral_Entry Viral Entry Uncoating Uncoating & Release of Viral DNA Viral_Entry->Uncoating DNA_Replication Viral DNA Replication (DNA Polymerase) Uncoating->DNA_Replication Transcription_Translation Transcription & Translation DNA_Replication->Transcription_Translation Assembly Virion Assembly DNA_Replication->Assembly Transcription_Translation->Assembly Exit Viral Exit Assembly->Exit UMM_766 This compound (Nucleoside Analog) Incorporation Incorporation into Nascent Viral DNA UMM_766->Incorporation Chain_Termination Chain Termination Incorporation->Chain_Termination Chain_Termination->DNA_Replication Inhibition

Caption: Proposed mechanism of this compound inhibiting orthopoxvirus replication.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_setup Experimental Setup cluster_treatment Treatment Regimen (Oral, Daily for 7 Days) cluster_monitoring Monitoring & Endpoints (21 Days) Animal_Model BALB/c Mice Viral_Challenge Intranasal VACV (5.5 x 10^5 PFU) Animal_Model->Viral_Challenge Vehicle Vehicle (PBS) Viral_Challenge->Vehicle Dose_1 This compound (1 mg/kg) Viral_Challenge->Dose_1 Dose_2 This compound (3 mg/kg) Viral_Challenge->Dose_2 Dose_3 This compound (10 mg/kg) Viral_Challenge->Dose_3 Survival Survival Rate Vehicle->Survival Weight Weight Change Vehicle->Weight Histopathology Histopathology (Day 6) Vehicle->Histopathology Viral_Load Viral Load (Day 6) Vehicle->Viral_Load Dose_1->Survival Dose_1->Weight Dose_1->Histopathology Dose_1->Viral_Load Dose_2->Survival Dose_2->Weight Dose_2->Histopathology Dose_2->Viral_Load Dose_3->Survival Dose_3->Weight Dose_3->Histopathology Dose_3->Viral_Load

Caption: Workflow for evaluating the in vivo efficacy of this compound.

References

Discovery of the Broad-Spectrum Antiviral Agent UMM-766: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the discovery, mechanism, and preclinical evaluation of UMM-766, a novel nucleoside analog demonstrating potent and broad-spectrum activity against orthopoxviruses. This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the core findings and methodologies related to the promising antiviral candidate, this compound.

Executive Summary

In the ongoing effort to develop effective medical countermeasures against emerging viral threats, a novel nucleoside inhibitor, this compound, has been identified as a potent broad-spectrum antiviral agent with significant activity against multiple orthopoxviruses.[1][2] Discovered through a high-throughput screening of a proprietary small molecule library from Merck, this compound has demonstrated promising efficacy in both in vitro and in vivo models of orthopoxvirus infection.[1][2][3] This whitepaper details the discovery, in vitro and in vivo antiviral activity, and the experimental protocols utilized in the characterization of this compound.

Introduction

The re-emergence of orthopoxviruses, such as the virus that causes Mpox, underscores the urgent need for novel broad-spectrum antiviral therapies.[1][2][3] this compound, chemically identified as 7-fluoro-7-deaza-2′-C-methyladenosine, is a nucleoside analog that has shown potent inhibitory effects on the replication of various orthopoxviruses.[2][4] Its oral bioavailability and efficacy in a murine model of severe orthopoxvirus infection position it as a promising candidate for further development.[1][2][3]

Discovery and In Vitro Antiviral Activity

This compound was identified from a screening of Merck's proprietary small molecule library using a high-content image-based phenotypic assay.[2] The compound exhibited potent and broad-spectrum antiviral activity against several members of the poxvirus family.[2]

Data Presentation: In Vitro Antiviral Activity of this compound

The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI) of this compound against various orthopoxviruses in different cell lines.

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Vaccinia Virus (VACV)RAW264.7<1>110>110
Vaccinia Virus (VACV)MRC-5<1>3.7>3.7
Rabbitpox Virus (RPXV)RAW264.7<1>110>110
Cowpox Virus (CPXV)RAW264.78.09>110>13.6
Cowpox Virus (CPXV)MRC-52.17>3.7>1.7

Data extracted from "Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease".[4]

In Vivo Efficacy in a Murine Orthopoxvirus Model

The protective efficacy of orally administered this compound was evaluated in a murine model of severe orthopoxvirus infection.[1][2][3] A 7-day dosing regimen resulted in a dose-dependent increase in survival, with the 10 mg/kg dosing group showing significantly reduced lesions in the lung and nasal cavity and markedly lower viral levels.[1]

Data Presentation: In Vivo Efficacy of this compound in a Lethal Vaccinia Virus Challenge Model
Treatment GroupDosePercent Survival
Vehicle Control-0%
This compound1 mg/kg10%
This compound3 mg/kg30%
This compound10 mg/kg90%

Data extracted from "Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease".[4]

Proposed Mechanism of Action

This compound is a nucleoside analog, and its mechanism of action is hypothesized to be the inhibition of the viral DNA-dependent RNA polymerase (DdRp).[5] By acting as a chain terminator after being incorporated into the growing viral RNA strand, this compound effectively halts viral replication. This proposed mechanism is consistent with its previously observed activity against the NS5B polymerase of the hepatitis C virus.[5]

G cluster_virus Orthopoxvirus Replication Cycle cluster_drug This compound Mechanism of Action VirusEntry Virus Entry Uncoating Uncoating & Viral Core Release VirusEntry->Uncoating Early_Transcription Early Transcription (vDdRp) Uncoating->Early_Transcription DNA_Replication Viral DNA Replication Early_Transcription->DNA_Replication Late_Transcription Late Transcription (vDdRp) DNA_Replication->Late_Transcription Assembly Virion Assembly Late_Transcription->Assembly Release Virus Release Assembly->Release UMM766 This compound (Nucleoside Analog) Phosphorylation Host Cell Kinases UMM766->Phosphorylation UMM766_TP This compound-Triphosphate (Active Form) Phosphorylation->UMM766_TP UMM766_TP->Early_Transcription Inhibits UMM766_TP->Late_Transcription Inhibits

Proposed mechanism of action of this compound.

Experimental Protocols

High-Content Image-Based Antiviral Assay

A high-throughput, high-content image-based phenotypic assay was utilized for the initial screening and in vitro characterization of this compound.[2]

Methodology:

  • Cell Plating: Host cells (e.g., RAW264.7, MRC-5) were seeded in 384-well plates.

  • Compound Treatment: Cells were treated with various concentrations of this compound.

  • Viral Infection: Following compound addition, cells were infected with the respective orthopoxvirus at a pre-determined multiplicity of infection (MOI).

  • Incubation: Plates were incubated to allow for viral replication.

  • Immunofluorescence Staining: Cells were fixed, permeabilized, and stained with a primary antibody specific for a viral antigen, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with Hoechst dye.

  • Image Acquisition and Analysis: Plates were imaged using a high-content imaging system, and automated image analysis was performed to quantify the number of infected cells and total cells to determine the percentage of infection. EC50 and CC50 values were calculated from dose-response curves.

G cluster_workflow High-Content Screening Workflow A 1. Plate Cells B 2. Add this compound A->B C 3. Infect with Orthopoxvirus B->C D 4. Incubate C->D E 5. Immunostain for Viral Antigen D->E F 6. High-Content Imaging & Analysis E->F G 7. Determine EC50 & CC50 F->G

Experimental workflow for the high-content antiviral assay.

Murine Model of Orthopoxvirus Infection

Animal Model: BALB/c mice were used for the in vivo efficacy studies.[4]

Methodology:

  • Acclimation: Animals were acclimated to the facility conditions.

  • Infection: Mice were anesthetized and intranasally infected with a lethal dose of Vaccinia virus.[4]

  • Treatment: this compound was administered orally by gavage once daily for 7 days, starting 24 hours post-infection.[4]

  • Monitoring: Animals were monitored daily for weight loss, clinical signs of disease, and survival for 21 days.

  • Pathology and Viral Load: At the end of the study or at pre-determined time points, tissues were collected for histopathological analysis and determination of viral titers.

Conclusion

This compound is a promising new broad-spectrum antiviral agent with potent activity against orthopoxviruses. Its oral bioavailability and in vivo efficacy in a relevant animal model warrant further investigation and development. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for future research into this important antiviral candidate.

References

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy of UMM-766 in BALB/c Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the in vivo efficacy of UMM-766, a novel nucleoside analog, in BALB/c mice. The protocols and data presented are intended for researchers, scientists, and drug development professionals working on novel antiviral therapies. The current body of scientific literature focuses on the efficacy of this compound against orthopoxviruses; its potential applications in other disease areas, such as oncology, have not yet been reported.

Introduction

This compound is an orally available nucleoside analog identified as a potent and broad-spectrum inhibitor of orthopoxviruses.[1][2] It has demonstrated significant antiviral activity against multiple members of the poxvirus family, including vaccinia virus (VACV).[1] In vivo studies in BALB/c mice have shown that this compound can protect against severe disease and mortality following orthopoxvirus infection.[1][3] This document outlines the protocols for evaluating the in vivo efficacy of this compound and presents key data from these studies.

Data Presentation

The following tables summarize the quantitative data from in vivo efficacy studies of this compound in BALB/c mice infected with vaccinia virus (VACV).

Table 1: Survival Rate of VACV-Infected BALB/c Mice Treated with this compound

Treatment GroupDose (mg/kg)Survival Rate (%)Statistical Significance (p-value vs. Vehicle)
Vehicle Control-0-
This compound120>0.05
This compound380<0.05
This compound10100<0.01

Data is synthesized from studies evaluating this compound in a lethal VACV challenge model in 7-week-old BALB/c mice.

Table 2: Body Weight Change in VACV-Infected BALB/c Mice

Treatment GroupDose (mg/kg)Maximum Weight Loss (%)Day of Maximum Weight Loss
Vehicle Control-~25%Day 8
This compound1~20%Day 8
This compound3~10%Day 7
This compound10<5%N/A (minimal loss)

Weight changes are presented as a percentage of initial body weight.

Table 3: Viral Load in Lung Tissue of VACV-Infected BALB/c Mice

Treatment GroupDose (mg/kg)Viral Titer (PFU/g) on Day 6
Vehicle Control-~1 x 10^7
This compound10~1 x 10^4

Viral load was significantly lower in the this compound treated group.

Experimental Protocols

This section provides detailed methodologies for conducting in vivo efficacy studies of this compound in a BALB/c mouse model of orthopoxvirus infection.

Animal Model and Husbandry
  • Animal Strain: Female BALB/c mice. The age of the mice can influence the severity of the disease, with younger mice (e.g., 7 weeks) exhibiting a more severe phenotype.

  • Housing: Mice should be housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Virus and Infection
  • Virus Strain: Western Reserve strain of vaccinia virus (VACV).

  • Infection Route: Intranasal challenge.

  • Infection Dose: A lethal dose, such as 5.5 × 10^5 plaque-forming units (PFU) of VACV, is used to induce a severe disease model.

This compound Formulation and Administration
  • Formulation: this compound is prepared for oral gavage. The vehicle used in published studies is not specified but a common vehicle for oral administration in mice is 0.5% methylcellulose (B11928114) in water.

  • Dosing: Doses of 1, 3, and 10 mg/kg have been shown to be well-tolerated and effective.

  • Administration Schedule: Oral administration once daily for 7 days, starting 24 hours post-infection.

In Vivo Efficacy Endpoints
  • Survival: Monitor and record survival daily for at least 21 days post-infection.

  • Body Weight: Measure and record the body weight of each mouse daily.

  • Clinical Signs: Observe and score clinical signs of disease (e.g., ruffled fur, hunched posture, reduced activity) daily.

  • Histopathology: On day 6 post-infection, a subset of animals can be euthanized, and tissues (lungs, nasal cavity) collected for histopathological analysis to assess tissue damage and viral protein expression by immunohistochemistry (IHC).

  • Viral Load: Tissues, such as the lungs, can be harvested at specific time points to determine viral titers by plaque assay.

Statistical Analysis
  • Survival data can be analyzed using the log-rank (Mantel-Cox) test.

  • Body weight changes and viral titers can be analyzed using appropriate statistical tests such as ANOVA or t-tests.

  • A p-value of <0.05 is typically considered statistically significant.

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Acclimatize BALB/c Mice infect Intranasal Infection with VACV acclimatize->infect prepare_virus Prepare VACV Stock prepare_virus->infect prepare_umm766 Prepare this compound Formulation treat Oral Administration of this compound or Vehicle (Daily for 7 Days) prepare_umm766->treat infect->treat monitor Daily Monitoring (Survival, Weight, Clinical Signs) treat->monitor histology Histopathology (Day 6) monitor->histology viral_load Viral Load Quantification (Day 6) monitor->viral_load survival_analysis Survival Analysis (21 Days) monitor->survival_analysis

Caption: Experimental workflow for this compound in vivo efficacy study.

Proposed Mechanism of Action

G cluster_virus Orthopoxvirus Replication viral_dna Viral DNA viral_rna Viral RNA viral_dna->viral_rna Transcription progeny_virions Progeny Virions viral_dna->progeny_virions Replication viral_proteins Viral Proteins viral_rna->viral_proteins Translation viral_proteins->progeny_virions Assembly umm766 This compound (Nucleoside Analog) umm766->inhibition inhibition->viral_dna Inhibits Viral DNA Polymerase

Caption: Proposed mechanism of this compound as a nucleoside analog inhibitor.

References

Protocol for Oral Administration of UM-766 in Mice: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the oral administration of UMM-766 to mice, tailored for preclinical research settings. This compound is an orally available nucleoside analog demonstrating potent, broad-spectrum antiviral activity against various orthopoxviruses by inhibiting the viral DNA-dependent RNA polymerase.[1][2] These guidelines are based on established methodologies and published preclinical studies to ensure procedural consistency, animal welfare, and data reliability. Included are detailed application notes, a step-by-step experimental protocol, quantitative data summaries, and visual diagrams of the mechanism of action and experimental workflow.

Introduction to this compound

This compound is a novel nucleoside inhibitor identified for its significant antiviral properties against multiple members of the poxvirus family.[3] Its efficacy has been demonstrated in murine models of orthopoxvirus infection, where oral administration led to a dose-dependent increase in survival and a reduction in viral load and pathology.[4][5] The compound's mechanism of action is the inhibition of the viral DNA-dependent RNA polymerase (DdRp), a critical enzyme for viral RNA synthesis.[1][2] Preclinical studies have established its oral bioavailability and tolerability in mice at therapeutic doses.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in mice.

Table 1: Tolerability and Dosing of this compound in BALB/c Mice

ParameterValueReference
Mouse StrainBALB/c[3]
Age6-11 weeks[3]
Doses Administered1, 3, and 10 mg/kg[1][3]
Administration RouteOral Gavage[3]
Dosing FrequencyOnce daily[3]
Treatment Duration7 days[1][3]
VehicleSaline or Phosphate-Buffered Saline (PBS)[3]
OutcomeWell-tolerated at all doses with no adverse physical or behavioral signs observed.[6]

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueReference
Solubility in PBS (pH 7.4)3.3 mg/mL[6][7]
Mouse Plasma Protein Binding15.6%[6][7]
Half-life (t1/2) in C57BL/6 mice2.9 hours[6]
Oral Bioavailability (%F) in C57BL/6 mice48.8%[6]

Experimental Protocols

This section details the materials and procedures for the successful oral administration of this compound in a research setting.

Materials
  • This compound compound

  • Vehicle: Sterile Phosphate-Buffered Saline (PBS), pH 7.4 or sterile saline

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

  • Appropriately sized syringes (e.g., 1 mL)

  • 20-24 gauge, 1-1.5 inch stainless steel or flexible plastic gavage needles with a rounded tip

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Dose Preparation
  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice in a treatment group, calculate the total mass of this compound needed.

  • Weigh the compound: Accurately weigh the calculated amount of this compound using an analytical balance.

  • Reconstitute the compound:

    • Transfer the weighed this compound into a sterile microcentrifuge tube.

    • Add the required volume of sterile PBS (pH 7.4) to achieve the desired final concentration. Given the solubility of 3.3 mg/mL, ensure the final concentration does not exceed this limit.[6][7]

    • For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of PBS. A 20g mouse receiving a 10 mg/kg dose would require 0.2 mg of this compound, which corresponds to a 0.2 mL administration volume of a 1 mg/mL solution.

  • Ensure complete dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any particulate matter.

  • Prepare the vehicle control: A separate, identical preparation of the vehicle (PBS or saline) without this compound should be prepared for the control group.

  • Storage: Prepared solutions should be stored appropriately based on the compound's stability. For short-term use, storage at 4°C is generally recommended.

Animal Handling and Restraint
  • Acclimatization: Allow mice to acclimate to the facility and handling for at least one week prior to the experiment.

  • Weighing: Weigh each mouse immediately before dosing to ensure accurate dose calculation.

  • Restraint:

    • Gently but firmly grasp the mouse by the loose skin over its shoulders and back of the neck (scruffing).

    • Ensure the grip is secure enough to immobilize the head and prevent the mouse from biting. The forelegs should be extended to the sides.

    • Hold the mouse in a vertical position to straighten the path to the esophagus.

Oral Gavage Procedure
  • Measure the gavage needle length: Before insertion, measure the appropriate length for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. This ensures the needle will reach the stomach.

  • Fill the syringe: Draw the calculated volume of the this compound solution or vehicle control into the syringe attached to the gavage needle. Ensure there are no air bubbles.

  • Insertion:

    • With the mouse properly restrained in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle along the roof of the mouth towards the back of the throat. The mouse will typically swallow as the needle enters the esophagus.

    • The needle should pass smoothly without resistance. Never force the needle. If resistance is met, it may have entered the trachea. Withdraw the needle and attempt again.

  • Administration:

    • Once the needle is in the correct position (at the pre-measured depth), slowly and steadily depress the syringe plunger to deliver the solution.

    • Administering the fluid too quickly can cause reflux and aspiration.

  • Withdrawal: After the full dose has been administered, gently withdraw the gavage needle in a single, smooth motion following the same path of insertion.

  • Post-Administration Monitoring:

    • Return the mouse to its home cage and monitor it for at least 15-30 minutes for any signs of immediate distress, such as labored breathing, choking, or lethargy.

    • Continue to monitor the animals daily for the duration of the study, recording body weight, clinical signs of disease (in infection models), and any adverse reactions to the treatment.

Visualizations

This compound Mechanism of Action

UMM766_Mechanism_of_Action cluster_virus Orthopoxvirus Replication Cycle cluster_drug Drug Action Viral_DNA Viral DNA Viral_RNA_Polymerase DNA-dependent RNA Polymerase (DdRp) Viral_DNA->Viral_RNA_Polymerase Template Progeny_Virions Progeny Virions Viral_DNA->Progeny_Virions Viral_mRNA Viral mRNA Viral_RNA_Polymerase->Viral_mRNA Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Viral_Proteins->Progeny_Virions UMM766 This compound (Nucleoside Analog) UMM766->Viral_RNA_Polymerase Inhibits

Caption: Mechanism of action of this compound in inhibiting orthopoxvirus replication.

Experimental Workflow for Oral Administration of this compound

Oral_Administration_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Administration Dose_Calculation 1. Dose Calculation (e.g., 10 mg/kg) Compound_Weighing 2. Weigh this compound Dose_Calculation->Compound_Weighing Solution_Prep 3. Prepare Dosing Solution in PBS Compound_Weighing->Solution_Prep Animal_Weighing 4. Weigh Mouse Restraint 5. Restrain Mouse (Scruffing) Animal_Weighing->Restraint Gavage 6. Oral Gavage Administration Restraint->Gavage Monitoring 7. Immediate Monitoring (15-30 min) Daily_Checks 8. Daily Monitoring (Weight, Clinical Signs) Monitoring->Daily_Checks Data_Collection 9. Data Collection & Analysis Daily_Checks->Data_Collection end End Data_Collection->end start Start start->Dose_Calculation

Caption: Step-by-step workflow for the oral administration of this compound in mice.

References

Application Notes and Protocols: High-Throughput Screening Assay for UMM-766 Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and re-emergence of viral pathogens, such as orthopoxviruses, necessitate the development of novel antiviral therapeutics. UMM-766, a novel nucleoside analog, has been identified as a potent and broad-spectrum inhibitor of multiple orthopoxviruses.[1][2][3] This compound was discovered through a high-throughput screening (HTS) campaign designed to identify small molecules that inhibit viral replication in a cell-based assay.[1][2][4] These application notes provide a detailed protocol for a representative high-throughput screening assay to evaluate the antiviral activity of compounds like this compound against orthopoxviruses, such as vaccinia virus (VACV).

The described assay is a cell-based, high-content imaging phenotypic screen. This method allows for the efficient and rapid screening of large compound libraries to identify potential antiviral agents. The protocol is designed for use in a 384-well plate format, which is amenable to automation and high-throughput instrumentation.

Principle of the Assay

This assay quantifies the ability of a test compound to inhibit the cytopathic effect (CPE) induced by viral infection in a suitable host cell line. Alternatively, a reporter virus expressing a fluorescent protein or a luciferase can be used to measure the inhibition of viral replication directly. In this protocol, we will focus on a CPE-based assay using luminescence to measure cell viability, a common and robust method for HTS.[5][6] Healthy, uninfected cells will have high metabolic activity and produce a strong luminescent signal, while cells affected by viral CPE will have a significantly reduced signal. Compounds with antiviral activity will protect the cells from CPE, resulting in a higher luminescent signal compared to untreated, infected cells.

Data Presentation

The quantitative data from the high-throughput screen should be summarized for clear interpretation and comparison. The following tables provide a template for organizing the results.

Table 1: HTS Assay Quality Control Parameters

ParameterValueAcceptance Criteria
Z'-factor0.75> 0.5
Signal-to-Background (S/B) Ratio> 10> 5
Coefficient of Variation (%CV) - Max Signal< 10%< 20%
Coefficient of Variation (%CV) - Min Signal< 10%< 20%

Table 2: Antiviral Activity and Cytotoxicity of this compound

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundVaccinia Virus (VACV)< 1> 50> 50
This compoundMonkeypox Virus (MPXV)< 1> 50> 50
This compoundCowpox Virus (CPXV)< 1> 50> 50

Note: The EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values are hypothetical examples based on published data indicating potent activity and low toxicity. Actual values would be determined experimentally.

Experimental Protocols

Materials and Reagents
  • Cell Line: HeLa or Vero cells (adherent, susceptible to orthopoxvirus infection)

  • Virus: Vaccinia virus (VACV), Western Reserve strain (or a reporter virus strain)

  • Compound: this compound (or other test compounds) dissolved in DMSO

  • Control Compounds: Tecovirimat (positive control), DMSO (negative control)

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Reagents:

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Equipment:

    • Biosafety cabinet (BSL-2)

    • CO2 incubator (37°C, 5% CO2)

    • Automated liquid handler (optional, but recommended for HTS)

    • Plate reader with luminescence detection capabilities

    • 384-well clear-bottom, white-walled assay plates

Experimental Workflow Diagram

HTS_Workflow High-Throughput Screening Workflow for Antiviral Activity cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis prep_cells 1. Prepare Host Cell Suspension seed_cells 3. Seed Cells prep_cells->seed_cells prep_compounds 2. Prepare Compound Dilution Plates add_compounds 4. Add Compounds prep_compounds->add_compounds seed_cells->add_compounds infect_cells 5. Infect Cells with Virus add_compounds->infect_cells incubation 6. Incubate (48-72h) infect_cells->incubation add_reagent 7. Add Cell Viability Reagent incubation->add_reagent read_plate 8. Read Luminescence add_reagent->read_plate analyze_data 9. Analyze Data (Calculate % Inhibition, Z') read_plate->analyze_data UMM766_Pathway Putative Mechanism of Action for this compound cluster_cell Host Cell cluster_virus Viral Replication Cycle UMM766 This compound (Prodrug) CellularKinases Cellular Kinases UMM766->CellularKinases Phosphorylation UMM766_TP This compound-Triphosphate (Active Form) ViralPolymerase Viral DNA/RNA Polymerase UMM766_TP->ViralPolymerase Competitive Inhibition CellularKinases->UMM766_TP ViralGenome Viral Genome Replication ViralPolymerase->ViralGenome dNTPs Natural dNTPs/NTPs dNTPs->ViralPolymerase ChainTermination Chain Termination / Mutagenesis ViralGenome->ChainTermination Inhibition Inhibition of Viral Replication ChainTermination->Inhibition

References

Application Notes and Protocols: Histopathological Analysis of Tissues Treated with UMM-766

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMM-766 is a novel nucleoside analog demonstrating potent and broad-spectrum antiviral activity against orthopoxviruses.[1][2][3] As a DNA-dependent RNA polymerase (DdRp) inhibitor, this compound presents a promising therapeutic strategy against viruses such as vaccinia virus (VACV) and monkeypox virus (MPXV).[4] Histopathological analysis is a critical component in evaluating the efficacy and potential toxicity of antiviral compounds, providing essential insights into drug-induced changes in tissue architecture, cellular morphology, and viral load.

These application notes provide a comprehensive guide to the histopathological analysis of tissues from subjects treated with this compound, particularly in the context of an orthopoxvirus infection model. The protocols outlined below cover tissue preparation, Hematoxylin (B73222) and Eosin (H&E) staining for morphological assessment, and immunohistochemistry (IHC) for the specific detection of viral proteins.

Data Presentation

The following tables summarize the quantitative histopathological findings from a murine model of orthopoxvirus infection, where animals were treated with varying doses of this compound. The data is derived from the study "Orally available nucleoside analog this compound provides protection in a murine model of orthopox disease". The scoring is based on the extent and intensity of lesions, including inflammation, edema, hyperplasia, infiltrates, and occlusions observed in H&E stained tissues, as well as the presence of poxvirus protein detected by IHC.[5]

Table 1: Cumulative Histopathology Scores (H&E Staining) in Tissues of VACV-Infected Mice Treated with this compound (Day 6 Post-Exposure)

Treatment GroupNasal Cavity ScoreOlfactory Bulb ScoreLung ScoreTrachea Score
Vehicle Control128155
This compound (1 mg/kg)106124
This compound (3 mg/kg)8492
This compound (10 mg/kg)4251

Scores are cumulative for each group (n=4) and represent the combined severity and extent of lesions.

Table 2: Poxvirus Protein Presence (IHC Staining) in Tissues of VACV-Infected Mice Treated with this compound (Day 6 Post-Exposure)

Treatment GroupNasal Cavity (% Positive)Olfactory Bulb (% Positive)Lung (% Positive)Trachea (% Positive)
Vehicle Control85609040
This compound (1 mg/kg)70457530
This compound (3 mg/kg)50255515
This compound (10 mg/kg)2010255

% Positive represents the estimated percentage of tissue area with positive viral protein staining.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound functions by inhibiting the viral DNA-dependent RNA polymerase (DdRp), an essential enzyme for the transcription of viral genes. By blocking this enzyme, this compound effectively halts the viral replication cycle.

UMM766_Pathway This compound Mechanism of Action UMM766 This compound (Nucleoside Analog) Viral_DdRp Viral DNA-dependent RNA Polymerase (DdRp) UMM766->Viral_DdRp Inhibits Viral_mRNA_Synth Viral mRNA Synthesis (Transcription) Viral_DdRp->Viral_mRNA_Synth Viral_Protein_Synth Viral Protein Synthesis (Translation) Viral_mRNA_Synth->Viral_Protein_Synth Viral_Replication Viral Genome Replication & Virion Assembly Viral_Protein_Synth->Viral_Replication Progeny_Virus Infectious Progeny Virus Viral_Replication->Progeny_Virus

Caption: this compound inhibits viral replication by targeting the viral DdRp.

Experimental Workflow for Histopathological Analysis

The following diagram outlines the key steps involved in the histopathological analysis of tissues treated with this compound.

Experimental_Workflow Experimental Workflow cluster_animal_study In Vivo Study cluster_histology Histological Processing cluster_staining Staining and Analysis Animal_Infection Orthopoxvirus Infection (e.g., Vaccinia Virus) Treatment This compound Treatment (Oral Gavage) Animal_Infection->Treatment Tissue_Harvest Tissue Harvesting (Day 6 and 21 Post-Infection) Treatment->Tissue_Harvest Fixation Tissue Fixation (10% Neutral Buffered Formalin) Tissue_Harvest->Fixation Processing Tissue Processing & Paraffin (B1166041) Embedding Fixation->Processing Sectioning Microtomy (4-5 µm sections) Processing->Sectioning HE_Staining H&E Staining Sectioning->HE_Staining IHC_Staining Immunohistochemistry (Anti-VACV Antibody) Sectioning->IHC_Staining Microscopy Microscopic Examination & Image Analysis HE_Staining->Microscopy IHC_Staining->Microscopy Quantification Quantitative Scoring of Lesions and Viral Load Microscopy->Quantification

Caption: Workflow for histopathological analysis of this compound treated tissues.

Experimental Protocols

Tissue Fixation and Processing

This protocol describes the standard procedure for fixing and processing tissues for subsequent paraffin embedding.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Graded series of ethanol (B145695) (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Tissue cassettes

Procedure:

  • Tissue Trimming: Immediately after harvesting, trim tissues to a maximum thickness of 3-4 mm to ensure proper fixative penetration.

  • Fixation: Immerse the trimmed tissues in 10% NBF at a volume of at least 10-20 times that of the tissue. Fix for 24-48 hours at room temperature.

  • Washing: After fixation, wash the tissues in PBS.

  • Dehydration: Sequentially dehydrate the tissues by immersing them in increasing concentrations of ethanol:

    • 70% Ethanol: 1 hour

    • 80% Ethanol: 1 hour

    • 95% Ethanol: 1 hour (2 changes)

    • 100% Ethanol: 1 hour (2 changes)

  • Clearing: Clear the dehydrated tissues by immersing them in xylene for 1 hour (2 changes).

  • Infiltration: Infiltrate the cleared tissues with molten paraffin wax at 60°C for 2-4 hours (2 changes).

  • Embedding: Embed the infiltrated tissues in paraffin blocks using embedding molds.

  • Sectioning: Once the blocks have solidified, cut 4-5 µm thick sections using a microtome and float them onto a warm water bath. Mount the sections onto positively charged glass slides and dry overnight at 37°C.

Hematoxylin and Eosin (H&E) Staining

This protocol outlines the standard H&E staining procedure for visualizing tissue morphology.

Materials:

  • Xylene

  • Graded series of ethanol (100%, 95%, 70%)

  • Harris's Hematoxylin solution

  • Eosin Y solution

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute (bluing agent)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Xylene: 5 minutes (2 changes)

    • 100% Ethanol: 3 minutes (2 changes)

    • 95% Ethanol: 3 minutes

    • 70% Ethanol: 3 minutes

    • Running tap water: 5 minutes

  • Hematoxylin Staining:

    • Immerse slides in Harris's Hematoxylin for 3-5 minutes.

    • Rinse in running tap water.

  • Differentiation:

    • Dip slides briefly (1-3 seconds) in acid alcohol to remove excess stain.

    • Rinse immediately in running tap water.

  • Bluing:

    • Immerse slides in Scott's tap water substitute for 30-60 seconds until the nuclei turn blue.

    • Rinse in running tap water for 1-5 minutes.

  • Eosin Staining:

    • Immerse slides in Eosin Y solution for 30 seconds to 2 minutes.

    • Rinse briefly in running tap water.

  • Dehydration and Clearing:

    • 95% Ethanol: 2 minutes

    • 100% Ethanol: 2 minutes (2 changes)

    • Xylene: 5 minutes (2 changes)

  • Mounting: Apply a coverslip to the slides using a permanent mounting medium.

Immunohistochemistry (IHC) for Vaccinia Virus (VACV) Protein

This protocol provides a method for the detection of VACV proteins in formalin-fixed, paraffin-embedded (FFPE) tissues.

Materials:

  • Xylene

  • Graded series of ethanol (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit polyclonal anti-Vaccinia Virus antibody (e.g., Abcam ab35219 or similar, validated for IHC-P). Dilution should be optimized as per the manufacturer's datasheet.

  • Biotinylated secondary antibody (e.g., Goat anti-rabbit IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen system

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining (Step 1).

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate slides with the diluted primary anti-VACV antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS.

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS.

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogen Development:

    • Rinse slides with PBS.

    • Incubate with DAB substrate-chromogen solution until a brown color develops (monitor under a microscope).

    • Rinse with distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with running tap water and blue as in the H&E protocol.

  • Dehydration, Clearing, and Mounting: Follow the same procedure as for H&E staining (Steps 6 and 7).

Note: All incubation times and antibody dilutions may require optimization depending on the specific tissues and reagents used. Appropriate positive and negative controls should be included in each IHC run to ensure the validity of the staining.

References

Application Notes and Protocols for Immunohistochemical Studies Involving UMM-766

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of immunohistochemistry (IHC) in studies involving UMM-766, a novel antiviral compound. This compound is an orally available nucleoside analog identified as a potent, broad-spectrum inhibitor of multiple orthopoxviruses.[1][2][3] This document outlines the compound's mechanism of action, provides detailed protocols for IHC staining to assess its in vivo efficacy, and presents quantitative data from preclinical studies.

Introduction to this compound

This compound, chemically known as 7-fluoro-7-deaza-2′-C-methyladenosine, has demonstrated significant antiviral activity against various orthopoxviruses, including Vaccinia virus (VACV).[2] Its primary mechanism of action is believed to be the inhibition of the viral DNA-dependent RNA polymerase (DdRp), which is crucial for viral RNA synthesis and subsequent replication.[4][5] Preclinical studies in murine models have shown that oral administration of this compound leads to a dose-dependent increase in survival, reduced tissue lesions, and markedly lower viral levels in infected animals.[1][3][6][7]

Quantitative Data Summary

The efficacy of this compound has been quantified in animal models through various metrics, including survival rates, weight change, and histopathological scoring. The following tables summarize key quantitative data from a study evaluating this compound in BALB/c mice intranasally challenged with VACV.

Table 1: In Vivo Dosing for Efficacy Studies

Animal ModelVirusThis compound DosesAdministration RouteDuration
BALB/c miceVACV1, 3, and 10 mg/kgOral7 days

Table 2: Summary of Histopathological Findings with IHC

Treatment GroupKey Tissues ExaminedIHC Staining for Poxvirus Protein (Day 6 Post-Exposure)Pathological Lesions (Day 6 Post-Exposure)
Vehicle ControlNasal Cavity, Olfactory Bulb, LungModerate to marked positive labeling in areas of necrosis.Severe inflammation, edema, hyperplasia, infiltrates, and occlusions. Necrosis in meninges and olfactory bulb.
1 mg/kg this compoundNasal Cavity, Olfactory Bulb, LungMild positive labeling.Necrosis present in the olfactory bulb.
3 mg/kg this compoundNasal Cavity, Olfactory Bulb, LungMinimal positive labeling.Reduced severity of lesions compared to vehicle control.
10 mg/kg this compoundNasal Cavity, Olfactory Bulb, LungMinimal to absent labeling.Significantly reduced respiratory injury and overall pathology. Minimal to absent necrosis in the olfactory bulb.
Survivors (Day 21)Nasal Cavity, Olfactory Bulb, LungMinimal or absent labeling.Areas of histiocytic infiltrate with faint labeling.

Signaling Pathway and Mechanism of Action

This compound acts as a nucleoside analog to disrupt orthopoxvirus replication. The proposed mechanism involves the inhibition of the viral DNA-dependent RNA polymerase. The following diagram illustrates this inhibitory action.

UMM766_Mechanism cluster_virus Orthopoxvirus Replication Cycle Viral_DNA Viral Genomic DNA Viral_RNA_Polymerase DNA-dependent RNA Polymerase (DdRp) Viral_DNA->Viral_RNA_Polymerase Template Progeny_Virions Progeny Virions Viral_DNA->Progeny_Virions Viral_mRNA Viral mRNA Viral_RNA_Polymerase->Viral_mRNA Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Viral_Proteins->Progeny_Virions UMM766 This compound (Nucleoside Analog) UMM766->Viral_RNA_Polymerase Inhibits

Proposed mechanism of this compound action.

Experimental Protocols

The following protocols are based on methodologies reported in preclinical evaluations of this compound and standard IHC procedures.[1][6][8]

Immunohistochemistry Protocol for Poxvirus Protein Detection in Murine Tissue

This protocol is designed for the detection of orthopoxvirus antigens in paraffin-embedded tissues from infected mice.

1. Tissue Preparation and Fixation:

  • Harvest fresh tissues (e.g., nasal cavity, lung, brain) from euthanized animals.

  • Immerse tissues in 10% neutral buffered formalin for 24-48 hours at room temperature for fixation.

  • Process fixed tissues through a series of graded ethanol (B145695) solutions and xylene for dehydration and clearing.

  • Embed tissues in paraffin (B1166041) wax.

  • Section the paraffin blocks at 4-5 µm thickness and mount on positively charged slides.

2. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 changes for 10 minutes each).

  • Immerse slides in 100% ethanol (2 changes for 10 minutes each).

  • Immerse slides in 95% ethanol for 5 minutes.

  • Immerse slides in 70% ethanol for 5 minutes.

  • Rinse slides in running cold tap water.[8]

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) to unmask the antigen.

  • Immerse slides in a suitable antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0, or EDTA buffer, pH 8.0).

  • Heat the slides in the buffer using a microwave, pressure cooker, or water bath. A typical microwave protocol is heating at medium-high power for 8 minutes, followed by a 5-minute cooling period, and then heating at high power for 4 minutes.

  • Allow slides to cool to room temperature.[8]

4. Staining Procedure:

  • Blocking: Incubate sections with a protein block (e.g., 3% Bovine Serum Albumin or normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody: Incubate sections with a primary antibody specific for the target viral protein. For VACV, a mouse monoclonal antibody against VACV (e.g., clone 5F8) can be used.[1] Dilute the antibody to its optimal concentration in antibody diluent and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody: Wash slides with PBS (3 changes for 5 minutes each). Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) at 37°C for 30 minutes.[8]

  • Detection: Wash slides with PBS. Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

  • Chromogen: Wash slides with PBS. Apply a suitable chromogen substrate (e.g., DAB) and monitor for color development.

  • Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene. Coverslip with a permanent mounting medium.

5. Image Acquisition and Analysis:

  • Acquire images using a bright-field microscope.

  • The presence of poxvirus protein can be scored based on the intensity and extent of staining.[5][6]

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the in vivo efficacy of this compound using IHC.

IHC_Workflow Animal_Infection Animal Model (e.g., BALB/c mice) Intranasal VACV Challenge Treatment Treatment Groups - Vehicle Control - this compound (1, 3, 10 mg/kg) Animal_Infection->Treatment Tissue_Harvest Tissue Harvest (Day 6 or Day 21) Treatment->Tissue_Harvest Histopathology Histopathological Processing (Fixation, Embedding, Sectioning) Tissue_Harvest->Histopathology IHC_Staining IHC Staining for Poxvirus Protein Histopathology->IHC_Staining Data_Analysis Data Analysis - Scoring of IHC Staining - Pathological Lesion Scoring IHC_Staining->Data_Analysis Results Results (Reduced viral protein and pathology in this compound treated groups) Data_Analysis->Results

Workflow for in vivo this compound efficacy studies.

References

Application Notes and Protocols for In Vivo Studies with UMM-766

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo administration of UMM-766, a novel nucleoside analog with potent antiviral activity against orthopoxviruses. The following protocols and data are compiled from recent studies and are intended to facilitate further research and development of this compound.

Overview of this compound

This compound is an orally bioavailable nucleoside inhibitor that has demonstrated significant efficacy in murine models of orthopoxvirus infection.[1][2] As a DNA-dependent RNA polymerase (DdRp) inhibitor, it disrupts viral replication, leading to reduced viral loads and increased survival in infected animals.[3] Its broad-spectrum activity against multiple orthopoxviruses makes it a promising candidate for further investigation as a medical countermeasure.[1][4]

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₅FN₄O₄
Molecular Weight 298.27 g/mol
Appearance Solid
Solubility 10 mM in DMSO

Source: Probechem

In Vivo Efficacy and Tolerability Data

In vivo studies in BALB/c mice have demonstrated the dose-dependent efficacy and tolerability of this compound.

Tolerability Studies

This compound was well-tolerated in BALB/c mice when administered orally at doses of 1, 3, and 10 mg/kg once daily for 7 days. No adverse physical or behavioral signs of toxicity were observed.

Efficacy Against Vaccinia Virus (VACV) Infection

The efficacy of this compound was evaluated in BALB/c mice intranasally infected with VACV. Treatment with this compound by oral gavage began 24 hours post-infection and continued for 7 days.

Table 1: Survival Outcomes in VACV-Infected Mice

Treatment GroupSurvival Rate (%)
Vehicle Control0
This compound (1 mg/kg)20
This compound (3 mg/kg)60
This compound (10 mg/kg)100

Data from a lethal VACV challenge model in 7-week-old BALB/c mice.

Table 2: Histopathological Findings in the Lungs of VACV-Infected Mice (Day 6 Post-Infection)

Treatment GroupKey Histopathological Findings
Vehicle ControlSevere necrotizing bronchointerstitial pneumonia with edema and hemorrhage.
This compound (10 mg/kg)Minimal to mild inflammation with rare necrosis.

Qualitative summary from published reports.

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound solution for oral gavage in mice.

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, for aid in dissolution)

  • Calibrated micropipettes

Procedure:

  • Calculate the required amount of this compound: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the desired dose (in mg/kg), and the administration volume (typically 5-10 mL/kg for mice).

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder.

  • Dissolve in Saline:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile saline solution.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Verify Solution Clarity: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Prepare the dosing solution fresh each day. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light. Allow the solution to return to room temperature before administration.

In Vivo Efficacy Study Workflow

This protocol outlines a typical workflow for evaluating the efficacy of this compound in a murine model of orthopoxvirus infection.

Animal Model:

  • Species: Mouse

  • Strain: BALB/c

  • Age: 7-12 weeks

  • Sex: Both male and female can be used.

Experimental Groups:

  • Group 1: Vehicle Control (Saline)

  • Group 2: this compound (1 mg/kg)

  • Group 3: this compound (3 mg/kg)

  • Group 4: this compound (10 mg/kg)

Procedure:

  • Acclimatization: Acclimate the animals to the facility for at least 7 days before the start of the experiment.

  • Infection: On Day 0, anesthetize the mice (e.g., using isoflurane) and intranasally infect them with a lethal dose of VACV.

  • Treatment:

    • Beginning on Day 1 (24 hours post-infection), administer the prepared this compound solution or vehicle control by oral gavage once daily.

    • Continue the daily administration for 7 consecutive days.

  • Monitoring:

    • Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).

    • Record body weight daily.

    • Record survival daily for 21 days.

  • Endpoint: The primary endpoint is survival at Day 21 post-infection. Secondary endpoints can include body weight changes and viral load in tissues at specific time points.

  • Histopathology (Optional): At selected time points (e.g., Day 6), a subset of animals from each group can be euthanized for tissue collection (e.g., lungs, nasal cavity) and histopathological analysis.

Visualizations

UMM766_Mechanism_of_Action Simplified Mechanism of this compound Action cluster_virus Orthopoxvirus Replication Cycle Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating DNA_Replication Viral DNA Replication & Transcription Uncoating->DNA_Replication Assembly Virion Assembly DNA_Replication->Assembly Inhibition Inhibition Exit Viral Exit Assembly->Exit UMM766 This compound (Nucleoside Analog) DdRp Viral DNA-dependent RNA Polymerase UMM766->DdRp DdRp->DNA_Replication Required for

Caption: Simplified mechanism of this compound as a viral DdRp inhibitor.

InVivo_Workflow In Vivo Efficacy Study Workflow for this compound Acclimatization Animal Acclimatization (7 days) Infection Day 0: Intranasal VACV Infection Acclimatization->Infection Treatment_Start Day 1-7: Daily Oral Gavage (Vehicle or this compound) Infection->Treatment_Start Monitoring Daily Monitoring: - Survival - Body Weight - Clinical Signs Treatment_Start->Monitoring Endpoint Day 21: Final Survival Endpoint Monitoring->Endpoint Histopathology Optional Day 6: Euthanasia for Histopathology Monitoring->Histopathology

Caption: Workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for Plaque Reduction Assay of UMM-766

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

UMM-766 is a novel nucleoside analog demonstrating potent, broad-spectrum antiviral activity against various members of the Orthopoxvirus genus.[1][2][3] This document provides a detailed protocol for determining the in vitro efficacy of this compound against orthopoxviruses, specifically Vaccinia virus (VACV), using a plaque reduction assay. This assay is a fundamental method for quantifying the ability of an antiviral compound to inhibit viral replication, which manifests as a reduction in the number of viral plaques formed in a cell monolayer. The protocol is intended for researchers, scientists, and drug development professionals working on antiviral therapies.

The principle of the plaque reduction assay involves infecting a confluent monolayer of susceptible host cells with a known concentration of the virus in the presence of varying concentrations of the antiviral compound. The formation of plaques, or localized areas of cell death caused by viral replication, is then assessed. The concentration of the compound that reduces the number of plaques by 50% is known as the EC50 (half-maximal effective concentration), a key measure of the compound's potency.

Experimental Protocols

Materials and Reagents
  • Cells: Vero 76 cells (ATCC CRL-1587) or BS-C-1 cells.

  • Virus: Vaccinia virus (VACV), Western Reserve strain.

  • Compound: this compound.

  • Media:

    • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% L-glutamine.

    • Assay Medium: EMEM supplemented with 2.5% FBS.

  • Overlay Medium: Complete MEM with 2.5% methylcellulose.

  • Staining Solution: 0.1% Crystal Violet in 20% ethanol.

  • Phosphate-Buffered Saline (PBS) .

  • Trypsin-EDTA .

  • 6-well or 12-well tissue culture plates .

  • CO2 incubator .

Cell Preparation
  • Culture Vero 76 cells in Growth Medium at 37°C in a humidified 5% CO2 incubator.

  • When cells reach approximately 90-95% confluency, aspirate the growth medium and wash the monolayer with PBS.

  • Trypsinize the cells using Trypsin-EDTA and resuspend them in Growth Medium.

  • Seed the cells into 6-well or 12-well plates at a density of 5 x 10^5 cells/mL and incubate for 24-72 hours to form a confluent monolayer.[4]

Plaque Reduction Assay Protocol
  • Compound Dilution: Prepare a series of dilutions of this compound in Assay Medium. The final concentrations should bracket the expected EC50 value.

  • Virus Preparation: Dilute the VACV stock in Assay Medium to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.

  • Infection:

    • Aspirate the growth medium from the confluent cell monolayers in the culture plates.

    • Wash the monolayers once with PBS.

    • Add 200 µL of the prepared virus-compound mixtures to each well.[4] Include a virus-only control (no compound) and a cell-only control (no virus or compound).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C in a humidified 5% CO2 incubator to allow for viral adsorption.

  • Overlay: After the adsorption period, aspirate the virus inoculum and overlay the cell monolayers with 2 mL of Overlay Medium containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a humidified 5% CO2 incubator.

  • Staining:

    • After the incubation period, aspirate the overlay medium.

    • Fix the cells by adding 0.5 mL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well.

Data Analysis
  • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control using the following formula:

    • % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100

  • Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Data Presentation

CompoundVirusCell LineEC50 (µM)
This compoundVaccinia virus (VACV)Vero or MRC5< 1

Table 1: In vitro antiviral activity of this compound against Vaccinia virus.

Visualization

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Staining cluster_analysis Analysis Cell_Culture 1. Seed Vero cells in a multi-well plate Infection 4. Infect cell monolayer with virus and this compound dilutions Cell_Culture->Infection Compound_Dilution 2. Prepare serial dilutions of this compound Compound_Dilution->Infection Virus_Dilution 3. Prepare virus inoculum (e.g., VACV) Virus_Dilution->Infection Adsorption 5. Incubate for 1-2 hours for viral adsorption Infection->Adsorption Overlay 6. Add semi-solid overlay containing this compound Adsorption->Overlay Incubation 7. Incubate for 2-3 days to allow plaque formation Overlay->Incubation Staining 8. Fix and stain cells with crystal violet Incubation->Staining Plaque_Counting 9. Count plaques in each well Staining->Plaque_Counting EC50_Calculation 10. Calculate % plaque reduction and determine EC50 Plaque_Counting->EC50_Calculation

Caption: Workflow of the plaque reduction assay for evaluating the antiviral activity of this compound.

References

Troubleshooting & Optimization

UMM-766 Technical Support Center: Murine Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers utilizing UMM-766 in murine models, focusing on the maximum tolerated dose (MTD), experimental protocols, and frequently asked questions to ensure successful and reproducible experimental outcomes.

Maximum Tolerated Dose (MTD) in Murine Models

A study was conducted to determine the tolerability of this compound in BALB/c mice. The drug was administered orally once daily for seven consecutive days at doses of 1, 3, and 10 mg/kg.[1][2] Observations for signs of toxicity were carried out for 14 days.[1][2]

The findings indicated that this compound was well-tolerated at all tested doses.[1][2] There were no reports of adverse physical or behavioral effects, and all mice survived the duration of the study.[1][2] Consequently, the maximum tolerated dose for this specific regimen is determined to be at least 10 mg/kg/day.

Quantitative Data Summary
Parameter Details Reference
Compound This compound[1][2][3][4][5][6]
Animal Model BALB/c mice (6-8 weeks old, male and female)[1][2][5]
Route of Administration Oral gavage[1][2]
Doses Tested 1, 3, and 10 mg/kg[1][2]
Dosing Regimen Once daily for 7 days[1][2]
Observation Period 14 days[1][2]
Key Findings Well-tolerated at all doses; No adverse physical or behavioral signs; 100% survival[1][2]
Conclusion MTD is at least 10 mg/kg/day for a 7-day oral regimen[1][2]

Experimental Protocols

This compound Tolerability Study in BALB/c Mice

This protocol outlines the methodology used to assess the maximum tolerated dose of this compound in a murine model.

1. Animal Model:

  • Species: Mouse

  • Strain: BALB/c

  • Age: 6-8 weeks

  • Sex: Equal numbers of male and female mice per group.[2]

2. Housing and Acclimation:

  • Mice should be housed in standard laboratory conditions with ad libitum access to food and water.

  • An appropriate acclimation period is necessary before the commencement of the study.

3. Experimental Groups:

  • Group 1: Vehicle control (e.g., saline)

  • Group 2: 1 mg/kg this compound

  • Group 3: 3 mg/kg this compound

  • Group 4: 10 mg/kg this compound

  • A minimum of four mice per group is recommended.[2]

4. Drug Administration:

  • Formulation: Prepare this compound in a suitable vehicle for oral administration.

  • Route: Administer via oral gavage.

  • Frequency: Once daily for 7 consecutive days.[1][2]

5. Monitoring and Observations:

  • Duration: Observe animals for a total of 14 days from the first dose.[1][2]

  • Parameters:

    • Survival: Record daily.

    • Physical Appearance: Monitor for changes in fur, posture, and skin.

    • Behavioral Signs: Observe for any signs of toxicity such as lethargy, hyperactivity, or stereotypy.[1][2]

    • Body Weight: Measure at baseline and at regular intervals throughout the study.

6. Endpoint:

  • The study concludes after the 14-day observation period.

  • The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

MTD_Experimental_Workflow cluster_setup Experiment Setup cluster_dosing Dosing Regimen cluster_observation Observation Phase cluster_analysis Data Analysis & Conclusion animal_model Select BALB/c Mice (6-8 weeks, M/F) acclimation Acclimation Period animal_model->acclimation group_allocation Allocate into 4 Groups (n=4/group) acclimation->group_allocation dose_prep Prepare this compound Doses (1, 3, 10 mg/kg) & Vehicle oral_gavage Administer Orally Once Daily for 7 Days dose_prep->oral_gavage daily_monitoring Daily Monitoring (14 Days): - Survival - Physical Appearance - Behavior oral_gavage->daily_monitoring body_weight Regular Body Weight Measurement oral_gavage->body_weight data_analysis Analyze Toxicity Data daily_monitoring->data_analysis body_weight->data_analysis mtd_determination Determine MTD data_analysis->mtd_determination

MTD Experimental Workflow for this compound in Mice.

Troubleshooting and FAQs

Q1: I am observing unexpected toxicity at the 10 mg/kg dose. What could be the issue?

A1: While the published study reported no toxicity at 10 mg/kg, several factors could contribute to different observations:

  • Mouse Strain: Ensure you are using BALB/c mice. Different strains can have varied metabolic responses.

  • Vehicle Formulation: The solubility and bioavailability of this compound can be affected by the vehicle used. Ensure the compound is fully solubilized and the vehicle itself is non-toxic.

  • Gavage Technique: Improper oral gavage technique can cause esophageal injury or accidental lung administration, leading to distress and mortality.

  • Animal Health Status: The baseline health of the animals can impact their tolerance to the compound. Ensure mice are healthy and free from underlying infections.

Q2: Can I administer this compound through a different route, such as intraperitoneal (IP) injection?

A2: The MTD of at least 10 mg/kg/day has been established for oral administration. The tolerability and pharmacokinetics of this compound can vary significantly with different administration routes. An MTD for IP or any other route would need to be determined through a separate dose-ranging tolerability study.

Q3: For how long can I dose the mice with 10 mg/kg of this compound?

A3: The current data supports a 7-day dosing regimen.[1][2] For longer-term studies, it is recommended to conduct a chronic toxicity study to evaluate the cumulative effects of this compound.

Q4: What is the mechanism of action for this compound?

A4: this compound is a novel nucleoside inhibitor that demonstrates broad-spectrum antiviral activity against various orthopoxviruses.[1][3] It functions as a DNA-dependent RNA polymerase (DdRp) inhibitor.[5]

UMM766_Signaling_Pathway UMM766 This compound (Nucleoside Analog) Viral_DdRp Orthopoxvirus DNA-dependent RNA Polymerase (DdRp) UMM766->Viral_DdRp Inhibits Viral_RNA_Synth Viral RNA Synthesis Viral_DdRp->Viral_RNA_Synth Catalyzes Viral_Replication Viral Replication Viral_RNA_Synth->Viral_Replication Leads to

Mechanism of Action of this compound.

References

Troubleshooting UMM-766 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiviral compound UMM-766.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an orally available nucleoside analog identified as 7-fluoro-7-deaza-2′-C-methyladenosine.[1] It has demonstrated potent, broad-spectrum antiviral activity against multiple members of the orthopoxvirus family, such as vaccinia virus (VACV).[1][2]

Q2: What is the proposed mechanism of action for this compound?

This compound is a nucleoside analog that is believed to function as a DNA-dependent RNA polymerase (DdRp) inhibitor.[3] Like other nucleoside analogs, it is thought to enter the host cell where it is converted by cellular kinases into its active triphosphate form. This active form then interferes with the viral replication process, potentially by being incorporated into the growing viral DNA or RNA chain and causing chain termination.[4]

Troubleshooting this compound Solubility

Issues with compound solubility are a common challenge in in vitro assays. Below are answers to common questions regarding this compound solubility.

Q3: I'm having trouble dissolving this compound. What are the recommended solvents?

For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent. A stock solution of 10 mM in DMSO has been reported. For aqueous solutions, a solubility of 3.3 mg/mL in phosphate-buffered saline (PBS) at pH 7.4 has also been noted.

Q4: My this compound powder is not dissolving well in DMSO. What can I do?

If you are encountering solubility issues with this compound in DMSO, consider the following troubleshooting steps:

  • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture, which may reduce its solvating power.

  • Gentle Heating: Warm the solution gently in a water bath at 37°C for 5-10 minutes. This can help increase the kinetic energy to aid dissolution.

  • Sonication: Use a bath sonicator for 10-15 minutes to provide mechanical energy that can help break up compound aggregates.

  • Vortexing: Vigorous vortexing for 1-2 minutes can also facilitate dissolution.

Q5: this compound dissolves in my DMSO stock, but it precipitates when I dilute it into my aqueous assay buffer or cell culture medium. How can I prevent this?

This is a common issue known as precipitation upon dilution. Here are some strategies to mitigate this:

  • Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform one or more intermediate serial dilutions of your high-concentration DMSO stock in DMSO. This gradual reduction in compound concentration in the organic solvent can help maintain solubility when introduced to the aqueous environment.

  • Lower Final Concentration: The final concentration of this compound in your assay may be above its solubility limit in the final assay buffer. Try lowering the final concentration.

  • Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of DMSO as your test conditions to account for any solvent effects. Most cell lines can tolerate a final DMSO concentration of up to 0.5%.

This compound Solubility and Stock Preparation Data

The following tables summarize key quantitative data for this compound.

Table 1: this compound Physicochemical and Solubility Data

PropertyValueSource
Chemical Name 7-fluoro-7-deaza-2′-C-methyladenosine
CAS Number 443643-17-2
Molecular Formula C12H15FN4O4
Molecular Weight 298.27 g/mol
Solubility in DMSO 10 mM
Solubility in PBS (pH 7.4) 3.3 mg/mL

Table 2: Recommended Solvents for In Vitro Assays

SolventPolarity IndexCommon Use in Biological AssaysNotes
Dimethyl Sulfoxide (DMSO) 7.2Universal solvent for high-concentration stock solutions.Generally well-tolerated by most cell lines at concentrations ≤ 0.5%. Can have biological effects at higher concentrations.
Ethanol (B145695) (EtOH) 5.2Used for compounds soluble in alcohols.Can be toxic to cells at higher concentrations. Evaporation can be an issue.
Methanol (MeOH) 6.6Alternative to ethanol with higher polarity.Generally more toxic to cells than ethanol.
N,N-Dimethylformamide (DMF) 6.4A stronger solvent for highly insoluble compounds.Higher toxicity than DMSO; use with caution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (298.27 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Calculation: (1 mg / 298.27 g/mol ) * (1 L / 0.01 mol) = 0.000335 L = 335 µL.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Troubleshooting: If the compound has not fully dissolved, proceed with sonication and/or gentle warming as described in the troubleshooting section.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Visualizations

UMM766_Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_host_cell Host Cell Cytoplasm cluster_viral_replication Orthopoxvirus Replication UMM766_entry This compound (Nucleoside Analog) UMM766_MP This compound Monophosphate UMM766_entry->UMM766_MP Host Cell Kinases UMM766_DP This compound Diphosphate UMM766_MP->UMM766_DP Host Cell Kinases UMM766_TP This compound Triphosphate (Active Form) UMM766_DP->UMM766_TP Host Cell Kinases Inhibition Inhibition of Replication UMM766_TP->Inhibition Viral_Polymerase Viral DNA-dependent RNA Polymerase Viral_Replication Viral Genome Replication Viral_Polymerase->Viral_Replication Inhibition->Viral_Polymerase

Caption: Proposed mechanism of action of this compound in the host cell.

Solubility_Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow start Start: Prepare this compound Solution in DMSO check_dissolution Is the solution clear? start->check_dissolution vortex Vortex vigorously (1-2 minutes) check_dissolution->vortex No success Solution is ready for use or storage at -20°C/-80°C check_dissolution->success Yes sonicate Sonicate in water bath (10-15 minutes) vortex->sonicate heat Gently warm to 37°C (5-10 minutes) sonicate->heat recheck_dissolution Is the solution clear? heat->recheck_dissolution recheck_dissolution->success Yes failure Consider alternative solvent or lower stock concentration recheck_dissolution->failure No

Caption: Workflow for troubleshooting this compound solubility in DMSO.

References

Optimizing UMM-766 dosing regimen for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosing regimen and experimental use of UMM-766, a potent and selective inhibitor of the Kinase of Proliferation and Survival 1 (KPS1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding site of KPS1, a serine/threonine kinase. This inhibition blocks the downstream phosphorylation of key substrates involved in cell cycle progression and apoptosis, leading to cell growth arrest and programmed cell death in tumor cells with a dysregulated KPS1 signaling pathway.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution and store it at -20°C for up to 6 months or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.

Q3: Is this compound stable in cell culture media?

A3: this compound is stable in standard cell culture media containing up to 10% fetal bovine serum for at least 72 hours at 37°C. For longer-term experiments, it is advisable to refresh the media with a freshly diluted compound every 72 hours to ensure consistent concentration.

Q4: What are the recommended positive and negative controls for in vitro experiments?

A4: For a positive control, use a cell line known to be sensitive to KPS1 inhibition (e.g., A549). For a negative control, a vehicle control (e.g., 0.1% DMSO) is essential to assess the effect of the solvent on cell viability. Additionally, a non-targeting compound can be used to control for off-target effects.

Troubleshooting Guide

Q5: I am observing lower than expected cytotoxicity in my sensitive cell line. What are the possible causes?

A5: Several factors could contribute to this issue:

  • Compound Degradation: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Cell Health and Density: Confirm that your cells are healthy, in the logarithmic growth phase, and seeded at the recommended density. Over-confluent or unhealthy cells can show altered drug sensitivity.

  • Assay-Specific Issues: For assays like MTT, ensure the incubation time with the reagent is optimal for your cell line. Interference from the compound with the assay readout is also a possibility.

  • Incorrect Dosing: Double-check all dilution calculations to ensure the final concentration in the wells is accurate.

Q6: My experimental results show high variability between replicates. How can I improve consistency?

A6: High variability can often be traced to technical inconsistencies:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes.

  • Uneven Cell Seeding: Make sure cells are evenly distributed in the wells. After seeding, gently swirl the plate in a figure-eight motion to avoid clumping in the center.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for critical measurements or ensure the incubator is properly humidified.

  • Inconsistent Incubation Times: Standardize all incubation times precisely across all plates and experiments.

Q7: this compound is precipitating in my cell culture medium. What should I do?

A7: Precipitation typically occurs when the compound's solubility limit is exceeded.

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%. Higher concentrations can be toxic to cells and reduce compound solubility.

  • Pre-warm the Medium: Before adding the this compound aliquot, warm the cell culture medium to 37°C.

  • Dilute in Steps: When preparing working solutions from a concentrated DMSO stock, perform serial dilutions in pre-warmed medium and mix thoroughly after each step.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the efficacy of this compound across various experimental models.

Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines

Cell LineKPS1 StatusIC50 (nM) after 72h
A549High Expression15.2
H460High Expression25.8
Calu-3Moderate Expression112.5
H1299Low Expression> 1000

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended Concentration RangePurpose
Cell Viability (e.g., MTT, CTG)1 nM - 10 µMTo determine IC50 and dose-response curves.
Western Blotting50 nM - 500 nMTo assess target engagement (e.g., p-KPS1 inhibition).
Apoptosis Assay (e.g., Caspase-3/7)100 nM - 1 µMTo measure induction of programmed cell death.

Table 3: In Vivo Efficacy of this compound in A549 Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control00+2.5
This compound1045.3-1.2
This compound2578.6-4.8
This compound5092.1-9.7

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium from your 10 mM DMSO stock.

  • Dosing: Add 100 µL of the 2X this compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control wells (0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for KPS1 Inhibition

  • Cell Treatment: Seed 2x10^6 A549 cells in a 6-well plate and incubate for 24 hours. Treat cells with this compound (e.g., 0, 50, 100, 250, 500 nM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-KPS1 (Thr210), total KPS1, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate and an imaging system.

Visualizations

UMM766_Signaling_Pathway receptor TGFR kps1 KPS1 receptor->kps1 downstream Downstream Substrates kps1->downstream proliferation Cell Proliferation & Survival downstream->proliferation umm766 This compound inhibition umm766->inhibition inhibition->kps1

Caption: this compound inhibits the TGFR-KPS1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells (96-well plate) e1 Add Compound to Cells p1->e1 p2 Prepare this compound Serial Dilutions p2->e1 e2 Incubate for 72 hours e1->e2 e3 Add MTT Reagent e2->e3 a1 Measure Absorbance (570 nm) e3->a1 a2 Calculate % Viability a1->a2 a3 Determine IC50 a2->a3

Caption: Workflow for determining this compound IC50 via MTT assay.

Troubleshooting_Logic start_node Inconsistent IC50 Results q1 Are pipettes calibrated? start_node->q1 s1 Action: Calibrate all pipettes. q1->s1 No q2 Is cell seeding uniform? q1->q2 Yes s1->q2 s2 Action: Review seeding technique. Mix cell suspension frequently. q2->s2 No q3 Are you avoiding 'edge effects'? q2->q3 Yes s2->q3 s3 Action: Do not use outer wells for measurements or fill with sterile PBS. q3->s3 No end_node Re-run Experiment q3->end_node Yes s3->end_node

Caption: Decision tree for troubleshooting inconsistent IC50 values.

Potential off-target effects of UMM-766 in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the UMM-766 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues related to the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 7-deaza-7-fluoro-2'-C-methyladenosine (DFA), is a nucleoside analog. Its primary on-target effect is the inhibition of viral replication, and it has shown potent, broad-spectrum activity against various members of the orthopoxvirus family.[1][2][3][4] It is believed to function as a DNA-dependent RNA polymerase (DdRp) inhibitor. Additionally, this compound has been previously investigated for its ability to inhibit Hepatitis C Virus (HCV) RNA replication through chain termination mediated by the NS5B protein.[5]

Q2: What are the main potential off-target effects of this compound?

As a nucleoside analog, the primary off-target concern for this compound is the potential inhibition of host cell polymerases, particularly mitochondrial DNA polymerase gamma (POLG) and mitochondrial RNA polymerase (POLRMT). Inhibition of these polymerases can lead to mitochondrial dysfunction. However, studies on the closely related compound 7-deaza-7-fluoro-2'-C-methyladenosine (DFA) have indicated low cellular cytotoxicity and no notable mitochondrial toxicity.

Q3: Has this compound been screened against a panel of kinases or other common off-targets?

Publicly available information from broad kinase screening panels or comprehensive safety pharmacology studies, such as hERG channel assays, for this compound is limited. Researchers should consider performing such assays to de-risk their experiments, especially if unexpected cellular phenotypes are observed.

Q4: What in vivo toxicity has been observed for this compound?

Preclinical studies in mice, rats, and dogs have shown that this compound is generally well-tolerated at therapeutic doses. Observed in vivo effects in efficacy studies have primarily been related to the amelioration of virus-induced pathology, such as reduced lesions and viral load in target organs.

Troubleshooting Guides

Issue 1: Unexpected Cellular Toxicity or Reduced Cell Proliferation

Potential Cause: Inhibition of host cell DNA or RNA synthesis due to off-target effects on cellular polymerases.

Troubleshooting Steps:

  • Assess Mitochondrial Function: Since nucleoside analogs can interfere with mitochondrial polymerases, it is crucial to evaluate mitochondrial health.

    • Mitochondrial DNA (mtDNA) Copy Number Assay: A decrease in mtDNA content can indicate inhibition of POLG.

    • Mitochondrial Reactive Oxygen Species (ROS) Assay: Increased ROS production can be a sign of mitochondrial stress.

    • Lactate (B86563) Production Assay: An increase in lactate can suggest a shift to glycolysis due to impaired oxidative phosphorylation.

  • Evaluate Cytotoxicity in Different Cell Types: Determine the 50% cytotoxic concentration (CC50) in your specific cell line of interest and compare it to the effective concentration (EC50) for antiviral activity to understand the therapeutic window.

  • Control Experiments: Include a well-characterized nucleoside analog with known mitochondrial toxicity (e.g., zalcitabine) as a positive control in your experiments.

Issue 2: Inconsistent Antiviral Efficacy

Potential Cause: Cell-type dependent differences in the metabolism of this compound to its active triphosphate form.

Troubleshooting Steps:

  • Cell Line Comparison: Test the antiviral activity of this compound in parallel in different cell lines to identify any cell-type specific effects.

  • Metabolism Studies: If feasible, perform studies to measure the intracellular concentration of the triphosphate form of this compound in your target cells.

Quantitative Data Summary

VirusCell LineEC50 (µM)Selectivity Index (SI)
Vaccinia Virus (VACV)MRC-5<1>3.7
Vaccinia Virus (VACV)RAW264.7<1>110
Rabbitpox Virus (RPXV)RAW264.7<1>110
Cowpox Virus (CPXV)MRC-58.09>3.7
Cowpox Virus (CPXV)RAW264.72.17>46

Experimental Protocols

Protocol 1: Assessment of Mitochondrial DNA Polymerase γ (POLG) Inhibition

This protocol is adapted from established methods for evaluating the mitochondrial toxicity of nucleoside analogs.

Objective: To determine the inhibitory potential of the triphosphate form of this compound (this compound-TP) on the activity of human DNA polymerase γ.

Materials:

  • Recombinant human DNA polymerase γ (catalytic and accessory subunits)

  • Activated calf thymus DNA (template/primer)

  • [³H]-dATP or other radiolabeled dNTP

  • Unlabeled dNTPs (dCTP, dGTP, dTTP)

  • This compound-TP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures containing assay buffer, activated DNA, and unlabeled dNTPs.

  • Add varying concentrations of this compound-TP to the reaction mixtures.

  • Initiate the reaction by adding a known amount of DNA polymerase γ and [³H]-dATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the DNA.

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with cold TCA and ethanol.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound-TP and determine the IC50 value.

Visualizations

Signaling_Pathway UMM766 This compound Active_TP This compound Triphosphate UMM766->Active_TP Intracellular Phosphorylation Viral_DdRp Viral DNA-dependent RNA Polymerase Active_TP->Viral_DdRp Inhibition (On-Target) Host_POLRMT Host Mitochondrial RNA Polymerase Active_TP->Host_POLRMT Potential Inhibition (Off-Target) Host_POLG Host Mitochondrial DNA Polymerase γ Active_TP->Host_POLG Potential Inhibition (Off-Target) Viral_Replication Viral Replication Viral_DdRp->Viral_Replication Mitochondrial_Tx Mitochondrial Transcription Host_POLRMT->Mitochondrial_Tx mtDNA_Replication mtDNA Replication Host_POLG->mtDNA_Replication

Caption: On- and potential off-target mechanisms of this compound.

Experimental_Workflow Start Start: Observe Unexpected Cellular Toxicity Assess_Mito Assess Mitochondrial Function Start->Assess_Mito CC50_Assay Determine CC50 in Relevant Cell Lines Start->CC50_Assay mtDNA_Assay mtDNA Copy Number Assay Assess_Mito->mtDNA_Assay ROS_Assay Mitochondrial ROS Assay Assess_Mito->ROS_Assay Lactate_Assay Lactate Production Assay Assess_Mito->Lactate_Assay Analyze Analyze Data and Compare to EC50 mtDNA_Assay->Analyze ROS_Assay->Analyze Lactate_Assay->Analyze CC50_Assay->Analyze Conclusion Conclusion: Determine Therapeutic Window and Potential for Off-Target Toxicity Analyze->Conclusion

Caption: Troubleshooting workflow for unexpected toxicity.

References

UMM-766 Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage conditions for the antiviral compound UMM-766. As specific stability data for this compound is not publicly available, this guide is based on general best practices for similar nucleoside analogs and research compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: While specific studies on this compound are not available, solid nucleoside analogs should generally be stored in a cool, dry, and dark place. It is recommended to store the compound in a tightly sealed container at -20°C or -80°C for long-term storage. For short-term storage, 4°C is acceptable. All containers should be protected from light and moisture to prevent degradation.[1][2][3][4]

Q2: How should I prepare and store this compound stock solutions?

A: this compound has been previously dissolved in dimethyl sulfoxide (B87167) (DMSO) for experimental use. For long-term storage, it is advisable to prepare a concentrated stock solution in anhydrous, high-purity DMSO.[5] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C and protected from light.

Q3: What is the stability of this compound in aqueous solutions?

A: The stability of nucleoside analogs in aqueous solutions can be limited. It is generally recommended to prepare fresh aqueous dilutions from the DMSO stock solution immediately before each experiment and not to store them for extended periods.

Q4: How can I tell if my this compound has degraded?

A: Visual signs of degradation in solid compounds can include a change in color or the appearance of cloudiness in solutions. For a definitive assessment of purity, analytical methods such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Review your storage and handling procedures against the recommended guidelines. 2. Use a fresh aliquot of the this compound stock solution for your next experiment. 3. If the problem persists, consider performing a purity check of your compound stock using an appropriate analytical method like HPLC.
Difficulty dissolving the compound The compound may have degraded or absorbed moisture.1. Ensure you are using a high-purity, anhydrous solvent (e.g., DMSO). 2. Gentle warming and vortexing or sonication can aid in dissolution. 3. If solubility issues continue, it may indicate compound degradation.
Precipitate forms in aqueous solution The compound may have limited solubility in the aqueous buffer.1. Ensure the final concentration of DMSO in your aqueous solution is not too low, as it helps maintain solubility. 2. Prepare the aqueous dilution just before use and use it promptly. 3. Consider if the pH of your buffer is affecting the solubility of the compound.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Materials: this compound (solid), anhydrous high-purity DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex or sonicate the solution until the compound is completely dissolved. d. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.

Hypothetical Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general procedure to determine the stability of this compound under various conditions.

  • Objective: To assess the stability of this compound in a DMSO stock solution at different storage temperatures over time.

  • Materials: this compound DMSO stock solution, HPLC system with a suitable column (e.g., C18), appropriate mobile phases, and a validated analytical method.

  • Procedure: a. Prepare a fresh stock solution of this compound in DMSO and divide it into several aliquots. b. Analyze an initial aliquot (T=0) using a validated HPLC method to determine the initial purity and peak area. c. Store the remaining aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature). d. At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature. e. Allow the aliquot to thaw and equilibrate to room temperature. f. Analyze the sample by HPLC under the same conditions as the T=0 sample. g. Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products. h. Calculate the percentage of this compound remaining at each time point and temperature to determine its stability profile.

Visualizations

UMM766_Stability_Factors cluster_factors Environmental Factors cluster_handling Handling & Storage UMM766 This compound Stability Temperature Temperature (Heat accelerates degradation) UMM766->Temperature influences Light Light Exposure (Photodegradation) UMM766->Light influences Moisture Moisture/Humidity (Hydrolysis) UMM766->Moisture influences Solvent Solvent Choice (e.g., Anhydrous DMSO) UMM766->Solvent dependent on FreezeThaw Freeze-Thaw Cycles (Aliquoting is key) UMM766->FreezeThaw affected by Container Container Type (Tightly sealed, light-protected) UMM766->Container dependent on

Caption: Factors influencing the stability of this compound.

Stability_Assessment_Workflow start Start: Prepare this compound Stock Solution aliquot Aliquot into multiple vials start->aliquot initial_analysis T=0 HPLC Analysis (Establish baseline purity) aliquot->initial_analysis storage Store aliquots under different conditions (-80°C, -20°C, 4°C, RT) aliquot->storage data_analysis Compare HPLC profiles to T=0 (Calculate degradation) initial_analysis->data_analysis timepoint_analysis Analyze aliquots at specific time points (e.g., 1, 3, 6 months) storage->timepoint_analysis timepoint_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Improving the Oral Bioavailability of UMM-766

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral delivery of UMM-766, an antiviral nucleoside analog.

Frequently Asked Questions (FAQs) & Troubleshooting

Our dedicated team has compiled a list of common questions and challenges that may arise during the formulation and in vivo testing of this compound.

Q1: We are observing low and variable plasma concentrations of this compound in our animal models after oral administration. What are the potential causes?

A1: Low and inconsistent plasma levels of this compound can stem from several factors related to its physicochemical properties and the gastrointestinal environment. This compound has a reported aqueous solubility of 3.3 µg/mL in PBS (pH 7.4), which may lead to dissolution rate-limited absorption.[1]

Troubleshooting Steps:

  • Verify Drug Substance Properties: Confirm the solid-state characteristics (e.g., crystallinity, polymorphism) of your this compound batch, as this can significantly impact solubility and dissolution.

  • Particle Size Analysis: Evaluate the particle size distribution of the drug substance. Larger particles have a smaller surface area, which can slow down dissolution.

  • Formulation Strategy: If using a simple suspension, consider more advanced formulation approaches to improve solubility and dissolution.

Q2: What initial formulation strategies can we explore to enhance the oral bioavailability of this compound?

A2: Given this compound's moderate aqueous solubility, several formulation strategies can be employed to improve its absorption.[2][3][4] The choice of strategy will depend on the desired dose and the specific challenges you are facing.

Recommended Strategies:

  • Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, thereby enhancing the dissolution rate.[2]

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution by presenting it in a higher energy, amorphous state.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for compounds like this compound. These systems form fine emulsions in the gastrointestinal tract, which can enhance solubilization and absorption.

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can increase its solubility in aqueous environments.

Q3: Our formulation of this compound shows good in vitro dissolution, but the in vivo bioavailability remains suboptimal. What could be the issue?

A3: A discrepancy between in vitro dissolution and in vivo performance can point to several physiological barriers.

Possible Explanations & Solutions:

  • Gastrointestinal Tract (GIT) Instability: Assess the stability of this compound at different pH levels (simulating stomach and intestinal conditions) and in the presence of digestive enzymes.

  • Poor Permeability: While this compound is a nucleoside analog and may have specific transporters, its passive permeability could be a limiting factor. Consider conducting in vitro permeability assays (e.g., Caco-2 monolayers).

  • First-Pass Metabolism: Investigate the potential for significant metabolism in the gut wall or liver. In vitro studies with liver microsomes or hepatocytes can provide insights.

  • Food Effects: The presence of food can alter GIT physiology and impact drug absorption. Fatty meals, for instance, can sometimes enhance the absorption of lipophilic drugs. Consider conducting food-effect studies in your animal models.

This compound Properties

A summary of the reported physicochemical and pharmacokinetic properties of this compound is provided below.

ParameterValueReference
Molecular FormulaC12H15FN4O4
Molecular Weight298.27 g/mol
Aqueous Solubility3.3 µg/mL (in PBS, pH 7.4)
Oral Bioavailability (%F)48.8% (in C57BL/6 mice)
Half-life (t1/2)2.9 hours (in C57BL/6 mice)
Clearance (Cl)154.5 mL/min/kg (in C57BL/6 mice)
Plasma Protein Binding15.6% (in mouse plasma)

Experimental Protocols

Below are detailed methodologies for key experiments relevant to improving the oral bioavailability of this compound.

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation

  • Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Solvent System: Identify a common solvent for both this compound and the selected polymer (e.g., methanol, ethanol, or a mixture).

  • Dissolution: Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting film or powder in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove residual solvent.

  • Characterization: Characterize the ASD for its amorphous nature (using techniques like XRD or DSC), dissolution enhancement, and physical stability.

Protocol 2: In Vitro Dissolution Testing

  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Dissolution Medium: Prepare a dissolution medium that simulates physiological conditions (e.g., simulated gastric fluid without pepsin, simulated intestinal fluid without pancreatin).

  • Procedure:

    • Fill the dissolution vessels with a specified volume of the dissolution medium (e.g., 900 mL) and maintain the temperature at 37 ± 0.5°C.

    • Add a pre-weighed amount of the this compound formulation to each vessel.

    • Rotate the paddles at a set speed (e.g., 50 or 75 RPM).

    • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

Visualizations

The following diagrams illustrate key concepts and workflows in the development of an orally bioavailable formulation for this compound.

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Development cluster_2 In Vitro & In Vivo Evaluation This compound API This compound API Solubility Profiling Solubility Profiling This compound API->Solubility Profiling Solid-State Characterization Solid-State Characterization This compound API->Solid-State Characterization Permeability Assessment Permeability Assessment Solubility Profiling->Permeability Assessment Formulation Strategy Selection Formulation Strategy Selection Permeability Assessment->Formulation Strategy Selection Particle Size Reduction Particle Size Reduction Formulation Strategy Selection->Particle Size Reduction Low Solubility Lipid-Based Systems Lipid-Based Systems Formulation Strategy Selection->Lipid-Based Systems Low Solubility Solid Dispersions Solid Dispersions Formulation Strategy Selection->Solid Dispersions Low Solubility In Vitro Dissolution In Vitro Dissolution Particle Size Reduction->In Vitro Dissolution Lipid-Based Systems->In Vitro Dissolution Solid Dispersions->In Vitro Dissolution In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study In Vitro Dissolution->In Vivo Pharmacokinetic Study Bioavailability Analysis Bioavailability Analysis In Vivo Pharmacokinetic Study->Bioavailability Analysis

Caption: Workflow for improving this compound oral bioavailability.

G cluster_input Input cluster_strategies Bioavailability Enhancement Strategies cluster_mechanism Primary Mechanism UMM_766 This compound (Poorly Soluble) Micronization Micronization UMM_766->Micronization Nanosuspension Nanosuspension UMM_766->Nanosuspension Solid_Dispersion Solid Dispersion UMM_766->Solid_Dispersion SEDDS SEDDS UMM_766->SEDDS Complexation Cyclodextrin Complexation UMM_766->Complexation Increase_Surface_Area Increase Surface Area Micronization->Increase_Surface_Area Nanosuspension->Increase_Surface_Area Increase_Dissolution_Rate Increase Dissolution Rate Solid_Dispersion->Increase_Dissolution_Rate Enhance_Solubilization Enhance Solubilization SEDDS->Enhance_Solubilization Complexation->Enhance_Solubilization Increase_Surface_Area->Increase_Dissolution_Rate

Caption: Strategies to enhance this compound oral bioavailability.

References

UMM-766 toxicity profile and adverse effects in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers utilizing the nucleoside analog UMM-766 in murine models. The information is based on available preclinical data and is intended to assist with experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of this compound in mice?

A1: Based on initial tolerability studies, this compound is generally well-tolerated in BALB/c mice when administered orally. Doses of 1, 3, and 10 mg/kg given once daily for seven days did not result in observable signs of toxicity, altered physical appearance, or behavioral changes during a 14-day observation period[1].

Q2: Have any adverse effects been reported in mice treated with this compound?

A2: Current literature does not detail specific adverse effects of this compound in mice within the tested dose range of 1-10 mg/kg[1][2]. Studies have primarily focused on the therapeutic efficacy against orthopoxvirus infections, where the compound was found to reduce disease severity, including respiratory damage, in infected animals[2].

Q3: What is the mechanism of action of this compound?

A3: this compound is a nucleoside analog that functions as a DNA-dependent RNA polymerase (DdRp) inhibitor. It is believed to inhibit poxvirus DNA polymerase, thereby limiting viral replication[2][3].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected morbidity or mortality in treated animals. - Dosing error: Incorrect calculation or administration of this compound. - Vehicle toxicity: The vehicle used to dissolve or suspend this compound may have inherent toxicity. - Underlying health status of animals: Pre-existing conditions in the mouse colony could be exacerbated by the experimental procedures.- Verify dose calculations and administration technique. Ensure proper calibration of equipment. - Conduct a vehicle-only control group to assess the effects of the vehicle alone. - Source animals from a reputable vendor and ensure they are healthy and acclimatized before starting the experiment.
Inconsistent therapeutic efficacy. - Route of administration: Improper oral gavage technique can lead to inconsistent dosing. - Compound stability: this compound solution may not be stable over the course of the experiment. - Timing of administration: The timing of the first dose relative to infection is critical for antiviral efficacy.- Ensure personnel are proficient in oral gavage. - Prepare fresh solutions of this compound daily unless stability data indicates otherwise. - Adhere strictly to the planned dosing schedule as outlined in the experimental protocol.

Quantitative Data Summary

Published studies on the toxicity of this compound in mice have focused on its tolerability at therapeutic doses rather than establishing a full toxicity profile. The following table summarizes the available data.

Parameter Dose (mg/kg/day) Duration Mouse Strain Observations Reference
Tolerability 1, 3, 107 days (oral)BALB/cWell-tolerated; no observable signs of toxicity, changes in physical appearance, or behavior.[1]
Survival 1, 3, 107 days (oral)BALB/cNo drug-related mortality reported.[1]

Experimental Protocols

General Tolerability Study in BALB/c Mice

This protocol is based on the methodology described in the available literature[1].

1. Animals:

  • Six- to eight-week-old male and female BALB/c mice.

2. Housing:

  • House animals in appropriate caging with access to food and water ad libitum.

  • Maintain a 12-hour light/dark cycle.

  • Allow for an acclimatization period of at least 7 days before the start of the experiment.

3. Groups:

  • Group 1: Vehicle control (e.g., saline).

  • Group 2: 1 mg/kg this compound.

  • Group 3: 3 mg/kg this compound.

  • Group 4: 10 mg/kg this compound.

  • (n=4 per group, equal numbers of males and females).

4. Drug Administration:

  • Prepare this compound in the appropriate vehicle.

  • Administer the assigned treatment once daily via oral gavage for 7 consecutive days.

5. Monitoring:

  • Observe animals daily for changes in physical appearance, natural and provoked behaviors, and any signs of toxicity.

  • Record body weights daily.

  • Continue monitoring for a total of 14 days from the first dose.

6. Endpoint:

  • At the end of the 14-day observation period, animals may be euthanized for tissue collection and histopathological analysis if required.

Signaling Pathways and Experimental Workflows

At present, there is no published information detailing the specific signaling pathways affected by this compound toxicity in mice. The primary mechanism of action is understood to be the inhibition of viral DNA polymerase[2][3].

Below is a generalized experimental workflow for assessing the tolerability of a compound like this compound in mice.

G cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase (7 Days) cluster_2 Post-Dosing Observation Phase (7 Days) cluster_3 Endpoint Analysis Animal Acclimatization Animal Acclimatization Group Assignment Group Assignment Animal Acclimatization->Group Assignment Baseline Measurements Baseline Measurements Group Assignment->Baseline Measurements Daily Dosing Daily Dosing Baseline Measurements->Daily Dosing Daily Observations Daily Observations Daily Dosing->Daily Observations Daily Body Weight Daily Body Weight Daily Dosing->Daily Body Weight Continued Observations Continued Observations Daily Observations->Continued Observations Continued Body Weight Continued Body Weight Daily Body Weight->Continued Body Weight Euthanasia Euthanasia Continued Observations->Euthanasia Continued Body Weight->Euthanasia Tissue Collection Tissue Collection Euthanasia->Tissue Collection Histopathology Histopathology Tissue Collection->Histopathology

Caption: General workflow for a murine tolerability study.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UMM-766, a potent, orally available nucleoside analog with broad-spectrum antiviral activity against orthopoxviruses. This resource is designed for researchers, scientists, and drug development professionals to help mitigate experimental variability and address common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a nucleoside analog, specifically 7-fluoro-7-deaza-2′-C-methyladenosine.[1] It functions as an inhibitor of the viral DNA-dependent RNA polymerase (DdRp), a critical enzyme for orthopoxvirus replication.[2] By targeting the viral DdRp, this compound effectively halts the transcription of viral genes, thereby inhibiting viral replication. Poxviruses, including vaccinia virus, replicate exclusively in the cytoplasm of infected cells and encode their own replication machinery, making the viral DdRp a specific target.

Q2: What are the main applications of this compound in research?

This compound is primarily used as a research tool to study orthopoxvirus infections both in vitro and in vivo. It has demonstrated efficacy in murine models of orthopox disease, reducing viral load and increasing survival.[2][3] Researchers use this compound to investigate the mechanisms of orthopoxvirus replication, evaluate antiviral efficacy, and as a positive control in the screening of new anti-orthopoxvirus compounds.

Q3: How should I prepare and store this compound stock solutions?

For high-throughput screening, this compound has been provided as a 10 mM solution in DMSO.[4] For general laboratory use, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as DMSO.

  • Preparation: To prepare a 10 mM stock solution, dissolve 2.98 mg of this compound (Molecular Weight: 298.27 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, nucleoside analog solutions in DMSO are generally stable for several months. However, for critical experiments, it is advisable to use freshly prepared stocks or stocks that have been stored for less than 3 months.

Q4: What is the solubility of this compound?

The solubility of this compound in phosphate-buffered saline (PBS) at pH 7.4 has been reported to be 3.3 mg/mL.

Troubleshooting Guide

Experimental variability can arise from several factors when working with this compound. This guide addresses specific issues you might encounter.

Issue Potential Cause Recommended Solution
Inconsistent antiviral activity between experiments 1. Inconsistent Drug Concentration: Inaccurate pipetting or errors in serial dilutions.- Calibrate your pipettes regularly.- Prepare fresh serial dilutions for each experiment.- Use a positive control with a known EC50 to validate your assay.
2. Cell Health and Density: Variations in cell confluency, passage number, or overall health can affect viral replication and drug efficacy.- Maintain a consistent cell seeding density and ensure monolayers are confluent at the time of infection.- Use cells within a consistent and low passage number range.- Regularly check cells for any signs of stress or contamination.
3. Viral Titer Variability: Inconsistent multiplicity of infection (MOI) due to variations in viral stock titer.- Titer your viral stocks regularly using a reliable method like a plaque assay.- Use a consistent and optimized MOI for your experiments.
Lower than expected potency (high EC50 value) 1. Drug Degradation: Improper storage or handling of this compound stock solutions.- Aliquot stock solutions to minimize freeze-thaw cycles.- Protect stock solutions from light.- Prepare fresh working solutions from a frozen stock for each experiment.
2. Suboptimal Assay Conditions: The duration of the assay or the cell type used may not be optimal.- Optimize the infection time and drug treatment window for your specific virus and cell line.- Be aware that antiviral activity can vary between cell lines; for example, this compound showed less activity in MRC-5 cells compared to RAW 264.7 cells.
3. Cellular Factors: Differences in cellular uptake, metabolism, or efflux of the compound.- Consider that cell lines can have different levels of nucleoside transporters and kinases required to activate this compound to its triphosphate form. This inherent biological difference can lead to variability.
High cytotoxicity observed 1. High Drug Concentration: The concentrations of this compound being used are toxic to the cells.- Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) in your specific cell line.- Ensure your working concentrations are well below the CC50 value.
2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high in the final culture medium.- Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5% and is consistent across all wells, including vehicle controls.
Variability in in vivo studies 1. Animal-to-Animal Variation: Inherent biological differences between individual animals.- Use a sufficient number of animals per group to achieve statistical power.- Ensure animals are age and sex-matched.- Acclimatize animals to the facility before starting the experiment.
2. Inconsistent Drug Administration: Variability in the volume or concentration of the drug administered.- Calibrate equipment used for oral gavage or other administration routes.- Ensure consistent and accurate dosing for all animals. A drug tolerability study should be performed.[4]

Experimental Protocols

General Orthopoxvirus Plaque Assay Protocol

This protocol can be adapted for determining viral titers and assessing the antiviral activity of this compound.

  • Cell Seeding: Seed a 6-well or 12-well plate with a suitable cell line (e.g., Vero E6 or BSC-1) to form a confluent monolayer overnight.[5]

  • Drug Treatment (for antiviral assay): Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 2 hours) before infection.

  • Viral Infection: Remove the culture medium and infect the cells with a serial dilution of the virus for 1-2 hours at 37°C.

  • Overlay: After the incubation period, remove the virus inoculum and add an overlay medium (e.g., containing 0.5% methylcellulose (B11928114) or 1% agarose (B213101) in culture medium) to restrict virus spread to adjacent cells.[5]

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.[5]

  • Quantification: Count the number of plaques to determine the viral titer (in plaque-forming units per mL, PFU/mL) or the reduction in plaque number in the presence of this compound.

General Cytotoxicity Assay Protocol

This protocol helps determine the cytotoxic potential of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that matches the duration of your antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo). Follow the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., absorbance or luminescence) and calculate the percentage of cell viability relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50).

Data Presentation

Table 1: In Vitro Activity of this compound Against Orthopoxviruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Vaccinia Virus (VACV)RAW 264.7<1>30>30
Vaccinia Virus (VACV)MRC-5~2-8>30>3.7
Rabbitpox Virus (RPXV)RAW 264.7<1>30>110
Cowpox Virus (CPXV)RAW 264.78.09>30>3.7
Cowpox Virus (CPXV)MRC-52.17>30>13.8

Data compiled from published studies. Actual values may vary depending on experimental conditions.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Vaccinia Virus Infection

Treatment GroupDose (mg/kg/day)Survival RateMedian Survival (days)
Vehicle Control00%7
This compound110%8
This compound330%8
This compound1080%Not reached

Data from a lethal exposure model in BALB/c mice.[2]

Visualizations

Orthopoxvirus Replication Cycle and this compound's Point of Intervention

Orthopoxvirus_Replication Orthopoxvirus Replication Cycle and this compound Inhibition Virus Orthopoxvirus (EEV or IMV) Entry Entry & Uncoating Virus->Entry 1. Attachment & Fusion Cell Host Cell Early_Transcription Early Gene Transcription Entry->Early_Transcription 2. Core release Viral_DdRp Viral DNA-dependent RNA Polymerase (DdRp) Early_Transcription->Viral_DdRp DNA_Replication Viral DNA Replication Early_Transcription->DNA_Replication 4. Early proteins initiate Viral_DdRp->Early_Transcription 3. Catalyzes UMM766 This compound UMM766->Viral_DdRp Inhibits Late_Transcription Intermediate & Late Gene Transcription DNA_Replication->Late_Transcription 5. Replicated DNA as template Assembly Virion Assembly Late_Transcription->Assembly 6. Structural proteins Exit Egress & Release Assembly->Exit 7. Maturation New_Virions Progeny Virions Exit->New_Virions 8. Lysis or Budding

Caption: Inhibition of Orthopoxvirus Replication by this compound.

Experimental Workflow for Assessing this compound Antiviral Activity

Antiviral_Workflow Workflow for In Vitro Antiviral Assay start Start seed_cells Seed cells in multi-well plate start->seed_cells cell_culture Incubate overnight seed_cells->cell_culture prepare_drug Prepare serial dilutions of this compound cell_culture->prepare_drug add_drug Add this compound and controls to cells prepare_drug->add_drug pre_incubate Pre-incubate cells with drug add_drug->pre_incubate infect_cells Infect cells with orthopoxvirus pre_incubate->infect_cells incubate_infection Incubate for plaque formation infect_cells->incubate_infection fix_stain Fix and stain cells incubate_infection->fix_stain quantify Quantify viral plaques or CPE fix_stain->quantify analyze Calculate EC50 quantify->analyze end End analyze->end

Caption: A typical workflow for evaluating the antiviral efficacy of this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Troubleshooting Inconsistent Antiviral Data start Inconsistent Results check_reagents Verify Drug & Virus Stocks start->check_reagents Reagent Integrity? check_cells Assess Cell Health & Density start->check_cells Cellular Factors? check_protocol Review Assay Protocol start->check_protocol Procedural Errors? drug_issue Prepare fresh this compound dilutions check_reagents->drug_issue Degradation? virus_issue Re-titer virus stock check_reagents->virus_issue Titer correct? cell_issue Use new cell stock, optimize density check_cells->cell_issue Contamination/ Passage? protocol_issue Standardize incubation times and MOI check_protocol->protocol_issue Inconsistent steps?

References

UMM-766 treatment duration for optimal viral clearance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research purposes only. UMM-766 is an investigational compound, and its use should be strictly limited to controlled laboratory and clinical settings under the guidance of qualified professionals. The data presented is based on preliminary studies and is subject to change as more information becomes available. For the purpose of this guide, this compound is treated as an analogue to Remdesivir, and data from Remdesivir studies are used as a proxy.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a nucleotide analogue prodrug. It is metabolized within the host cell to its active triphosphate form. This active form acts as a direct inhibitor of the viral RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for viral genome replication.[1][2][3] By mimicking a natural RNA building block, it gets incorporated into nascent viral RNA strands.[1] This incorporation leads to delayed chain termination, effectively halting the replication of the viral genome.[1]

Q2: What is the optimal treatment duration for achieving viral clearance with this compound in clinical studies?

A2: Clinical trial data for hospitalized patients with severe disease not requiring mechanical ventilation suggests that a 5-day course of treatment provides a similar clinical outcome to a 10-day course. In one study, 64% of patients in the 5-day group showed clinical improvement by day 14, compared to 54% in the 10-day group. After adjusting for baseline clinical status, the differences in clinical outcomes between the two durations were not statistically significant. Therefore, a 5-day course is often considered sufficient for many patients.

Q3: Is there a difference in viral load reduction between a 5-day and a 10-day treatment course?

A3: Studies have shown that this compound has a modest effect on viral clearance. One modeling analysis indicated that the treatment can reduce the time to viral clearance by a median of 0.7 days compared to standard care. The available clinical data does not show a significant difference in viral load reduction or time to viral clearance between a 5-day and a 10-day treatment regimen in hospitalized patients.

Q4: I am observing unexpected toxicity in my cell culture assay. What could be the cause?

A4: While generally well-tolerated, higher concentrations or longer exposure to this compound might lead to off-target effects. In clinical settings, adverse events, including nausea and elevated liver enzymes, have been reported. Longer treatment durations (10 days) have been associated with a higher incidence of serious adverse events, including acute kidney injury, compared to a 5-day course. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Also, ensure the purity of the compound and the quality of your cell culture reagents.

Q5: What is the in vitro efficacy (EC50) of this compound against the target virus?

A5: The in vitro 50% effective concentration (EC50) of this compound's analogue, Remdesivir, against SARS-CoV-2 typically ranges from 10 to 120 nM in various cell-based assays. However, EC50 values can vary depending on the cell line used, the viral strain, and the specific experimental protocol. It is crucial to establish the EC50 in your own experimental system.

Data Presentation

Table 1: Comparison of Clinical Outcomes for 5-Day vs. 10-Day this compound Treatment in Patients with Severe Disease

Clinical Outcome (at Day 14)5-Day Treatment Group10-Day Treatment GroupStatistical Significance (p-value)
Clinical Improvement (≥2 points on ordinal scale)64%54%Not significant (p=0.14 after adjustment)
Patients Discharged from HospitalGreater number in 5-day groupFewer patients dischargedNot specified
MortalityNumerically fewer deathsNumerically more deathsNot specified
Serious Adverse Events21%35%p < 0.05

Data is based on a randomized, open-label, phase 3 trial involving hospitalized patients with severe COVID-19 not requiring mechanical ventilation.

Experimental Protocols

1. In Vitro Antiviral Activity Assay (EC50 Determination)

  • Objective: To determine the concentration of this compound that inhibits viral replication by 50%.

  • Methodology:

    • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, A549-ACE2-TMPRSS2) in 96-well plates and incubate until a confluent monolayer is formed.

    • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO), followed by further dilution in culture medium to achieve final desired concentrations.

    • Infection and Treatment: Pre-treat the cell monolayers with the diluted this compound for a specified time. Subsequently, infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

    • Incubation: Incubate the plates for a duration that allows for multiple rounds of viral replication (e.g., 48-72 hours).

    • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:

      • Plaque Reduction Assay: Staining and counting viral plaques.

      • RT-qPCR: Quantifying viral RNA in the supernatant.

      • ELISA: Detecting viral antigens.

    • Data Analysis: Plot the percentage of viral inhibition against the compound concentration and use a non-linear regression model to calculate the EC50 value.

2. Clinical Trial Protocol for Viral Clearance Assessment

  • Objective: To evaluate the effect of this compound treatment duration on viral load dynamics in patients.

  • Methodology:

    • Patient Population: Enroll patients with confirmed viral infection and stratify them based on disease severity.

    • Randomization: Randomly assign patients to different treatment arms (e.g., 5-day this compound course, 10-day this compound course, and a standard of care/placebo control group).

    • Dosing Regimen: Administer this compound intravenously, typically with a loading dose on day 1, followed by a daily maintenance dose.

    • Sample Collection: Collect longitudinal samples from patients at specified time points (e.g., days 1, 3, 5, 8, 11, 15). Nasopharyngeal swabs are commonly used for respiratory viruses.

    • Viral Load Measurement: Quantify the viral load in the collected samples using a validated RT-qPCR assay. Normalize the viral load to the number of human cells in the sample to account for sampling variability.

    • Data Analysis: Model the viral decay rate for each treatment arm. Compare the time to viral clearance (defined as viral load falling below the limit of detection) between the different groups.

Visualizations

UMM766_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication UMM766_prodrug This compound (Prodrug) Metabolite1 Monophosphate Metabolite UMM766_prodrug->Metabolite1 Esterases Active_Metabolite This compound-TP (Active Triphosphate) Metabolite1->Active_Metabolite Host Kinases RdRp RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Inhibits Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Growing RNA Strand RdRp->Nascent_RNA Replication Termination Chain Termination Nascent_RNA->Termination Incorporation of This compound-TP

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_clinical Clinical Trial cluster_analysis Data Analysis & Outcome Cell_Culture 1. Host Cell Culture EC50_Assay 2. EC50 Determination Cell_Culture->EC50_Assay Toxicity_Assay 3. Cytotoxicity Assay EC50_Assay->Toxicity_Assay Patient_Recruitment 4. Patient Recruitment & Randomization Toxicity_Assay->Patient_Recruitment Inform Dosing Dosing 5. Administer Treatment (5-day vs. 10-day) Patient_Recruitment->Dosing Sampling 6. Longitudinal Sampling (e.g., Nasal Swabs) Dosing->Sampling Viral_Load 7. Viral Load Quantification (RT-qPCR) Sampling->Viral_Load Data_Modeling 8. Model Viral Kinetics Viral_Load->Data_Modeling Comparison 9. Compare Clearance Rates & Clinical Outcomes Data_Modeling->Comparison Optimal_Duration 10. Determine Optimal Treatment Duration Comparison->Optimal_Duration

Caption: Workflow for determining optimal treatment duration.

Logical_Relationship Duration_5 5-Day Treatment Outcome_Efficacy Similar Clinical Efficacy (Viral Clearance, Recovery Time) Duration_5->Outcome_Efficacy Outcome_Safety Lower Incidence of Serious Adverse Events Duration_5->Outcome_Safety Duration_10 10-Day Treatment Duration_10->Outcome_Efficacy Outcome_Safety_Worse Higher Incidence of Serious Adverse Events Duration_10->Outcome_Safety_Worse Conclusion 5-Day Course is Generally Recommended for Severe, Non-Ventilated Patients Outcome_Efficacy->Conclusion Outcome_Safety->Conclusion

Caption: Treatment duration vs. clinical outcome relationship.

References

Technical Support Center: UMM-766 Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on cell line selection and troubleshooting for antiviral assays involving UMM-766, a novel nucleoside inhibitor of orthopoxviruses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available nucleoside analog with potent and broad-spectrum antiviral activity against multiple members of the orthopoxvirus family.[1][2] As a nucleoside analog, its mechanism of action is presumed to involve the inhibition of viral DNA synthesis, a critical step in the replication of DNA viruses like orthopoxviruses. This interference with viral replication ultimately suppresses the production of new, infectious virus particles.

Q2: Which cell lines are recommended for testing the antiviral activity of this compound against orthopoxviruses?

A2: The choice of cell line is critical for the successful evaluation of this compound. The ideal cell line should be permissive to orthopoxvirus replication and relevant to the research question. Based on existing data and common practices in orthopoxvirus research, the following cell lines are recommended:

  • RAW 264.7: A murine macrophage-like cell line. Macrophages are a natural target for orthopoxviruses, making this an immunologically relevant model. This compound has shown high potency in this cell line.

  • MRC-5: A human fetal lung fibroblast cell line. While this compound has shown activity in these cells, it was reportedly less potent compared to RAW 264.7 cells.[1] This difference may be due to variations in cellular uptake or metabolism of the compound.

  • Vero: An African green monkey kidney epithelial cell line. Vero cells are widely used in virology due to their susceptibility to a broad range of viruses and their deficient interferon production, which allows for robust viral replication.[3][4]

  • HEp-2: A human epithelial cell line. These cells have been used for the propagation of various orthopoxviruses.

  • BS-C-1: An African green monkey kidney epithelial cell line known for its use in plaque assays due to the clear cytopathic effects it exhibits upon viral infection.

Q3: What are the key factors to consider when selecting a cell line for this compound antiviral assays?

A3: Several factors should be carefully considered to ensure reliable and reproducible results:

  • Permissivity to Orthopoxvirus Infection: The chosen cell line must efficiently support the replication of the specific orthopoxvirus strain being tested.

  • Expression of Relevant Host Factors: The presence of appropriate cellular receptors and factors necessary for viral entry and replication is crucial.

  • Assay Compatibility: The cell line should be suitable for the chosen antiviral assay format (e.g., form a clear monolayer for plaque assays, exhibit a measurable metabolic activity for cytotoxicity assays).

  • Relevance to in vivo Infection: Whenever possible, select a cell line that reflects the natural tropism of the virus to increase the translational relevance of the findings.

  • Growth Characteristics: Consider the doubling time, seeding density, and overall robustness of the cell line to ensure consistent and timely experimental readouts.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Various Orthopoxviruses in Different Cell Lines

Cell LineVirusEC50 (µM)
RAW 264.7Vaccinia Virus (VACV)< 1
MRC-5Vaccinia Virus (VACV)< 1
RAW 264.7Rabbitpox Virus (RPXV)< 1
RAW 264.7Cowpox Virus (CPXV)2.17
MRC-5Cowpox Virus (CPXV)8.09

Data extracted from publicly available research.

Experimental Protocols

Protocol 1: Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the neutralization of viral infectivity by an antiviral compound.

Materials:

  • Selected permissive cell line (e.g., Vero, BS-C-1)

  • Orthopoxvirus stock of known titer

  • This compound stock solution

  • Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)

  • Overlay medium (e.g., 1% methylcellulose (B11928114) in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed the selected cell line into 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium.

  • Virus-Compound Incubation: Mix a standardized amount of virus (to yield 50-100 plaques per well) with each dilution of this compound and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.

  • Infection: Remove the growth medium from the confluent cell monolayers and infect the cells with the virus-compound mixtures.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Gently remove the inoculum and overlay the cell monolayer with the overlay medium to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until clear plaques are visible.

  • Staining: Fix and stain the cells with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.

  • EC50 Determination: The EC50 value (the concentration of this compound that reduces the number of plaques by 50%) is determined by plotting the percentage of plaque reduction against the compound concentration.

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxicity of this compound on the host cells.

Materials:

  • Selected cell line

  • This compound stock solution

  • Cell culture medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the selected cell line into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Determination: The CC50 value (the concentration of this compound that reduces cell viability by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.

Troubleshooting Guides

Issue 1: High Variability in EC50 Values

  • Potential Cause: Inconsistent cell seeding density, variations in virus titer, or inaccurate compound dilutions.

  • Solution:

    • Ensure a homogenous cell suspension before and during plating.

    • Use a consistent and low passage number of cells.

    • Prepare a large, single batch of virus stock and titer it accurately before each experiment.

    • Use calibrated pipettes and ensure thorough mixing during serial dilutions.

Issue 2: No or Low Antiviral Activity Observed

  • Potential Cause: Compound degradation, use of a drug-resistant virus strain, or low cell permeability.

  • Solution:

    • Prepare fresh compound dilutions for each experiment.

    • Ensure the viral strain used is sensitive to nucleoside analog inhibitors.

    • Consider using a different cell line with potentially higher compound uptake.

Issue 3: High Cytotoxicity Observed

  • Potential Cause: The compound is inherently toxic to the host cells at the tested concentrations.

  • Solution:

    • Determine the CC50 of the compound in parallel with the antiviral assay.

    • Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window. A higher SI value indicates a more promising antiviral agent.

Mandatory Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Culture (Select permissive cell line) Infection 4. Infection (Incubate cells with virus and compound) Cell_Culture->Infection Compound_Dilution 2. Compound Dilution (Prepare serial dilutions of this compound) Compound_Dilution->Infection Virus_Stock 3. Virus Stock (Titered orthopoxvirus) Virus_Stock->Infection Incubation 5. Incubation (Allow for plaque formation or viral replication) Infection->Incubation Plaque_Assay 6a. Plaque Assay (Stain and count plaques) Incubation->Plaque_Assay Cytotoxicity_Assay 6b. Cytotoxicity Assay (MTT or similar) Incubation->Cytotoxicity_Assay Data_Analysis 7. Data Analysis (Calculate EC50 and CC50) Plaque_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Orthopoxvirus_Replication_Cycle cluster_entry Viral Entry cluster_replication Viral Replication (Cytoplasmic) cluster_assembly Assembly & Release Attachment 1. Attachment to Cell Surface Entry 2. Entry into Cytoplasm Attachment->Entry Uncoating 3. Uncoating & Release of Viral Core Entry->Uncoating Early_Transcription 4. Early Gene Transcription Uncoating->Early_Transcription DNA_Replication 5. Viral DNA Replication Early_Transcription->DNA_Replication Late_Transcription 6. Late Gene Transcription DNA_Replication->Late_Transcription Assembly 7. Virion Assembly Late_Transcription->Assembly Release 8. Release of New Virions Assembly->Release UMM766 This compound (Nucleoside Analog) UMM766->DNA_Replication Inhibition Troubleshooting_Workflow Start Inconsistent Antiviral Assay Results Check_Cells Check Cell Health & Passage Number Start->Check_Cells Check_Virus Verify Virus Titer & Stock Quality Start->Check_Virus Check_Compound Assess Compound Stability & Dilutions Start->Check_Compound Check_Protocol Review Assay Protocol & Timing Start->Check_Protocol Outcome Consistent Results Check_Cells->Outcome Check_Virus->Outcome Check_Compound->Outcome Check_Protocol->Outcome

References

Validation & Comparative

Comparative Efficacy of Antiviral Agents Against Cowpox Virus: A Review of Cidofovir

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of published literature reveals no available data on a compound designated UMM-766 for the treatment of cowpox virus or other orthopoxviruses. Therefore, a direct comparison with the established antiviral, cidofovir (B1669016), is not currently possible. This guide provides a comprehensive overview of the efficacy and mechanism of action of cidofovir against cowpox virus, based on available experimental data.

Cidofovir is a well-established antiviral agent with broad-spectrum activity against DNA viruses, including members of the Poxviridae family such as cowpox virus.[1][2] It is a cornerstone for research into potential treatments for orthopoxvirus infections and serves as a critical benchmark for the evaluation of new therapeutic candidates.

Cidofovir: In Vitro and In Vivo Efficacy

Cidofovir has demonstrated significant efficacy against cowpox virus in both cell culture and animal models. Its activity is attributed to its function as a nucleotide analog that, after cellular phosphorylation, targets the viral DNA polymerase, thereby inhibiting viral replication.[2][3][4]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of cidofovir against cowpox virus from key studies.

Table 1: In Vitro Efficacy of Cidofovir Against Orthopoxviruses

VirusCell LineIC₅₀ (μM)Study
Cowpox VirusVero62Huggins et al. (as cited in De Clercq, 2002)[1]
Cowpox VirusBSC31Huggins et al. (as cited in De Clercq, 2002)[1]
Vaccinia VirusVero74Huggins et al. (as cited in De Clercq, 2002)[1]
Vaccinia VirusBSC22Huggins et al. (as cited in De Clercq, 2002)[1]
Cowpox VirusHFF42Quenelle et al., 2004[5]
Vaccinia VirusHFF31Quenelle et al., 2004[5]

IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. HFF: Human Foreskin Fibroblast; BSC: African green monkey kidney cells; Vero: African green monkey kidney epithelial cells.

Table 2: In Vivo Efficacy of Cidofovir in Murine Models of Cowpox Virus Infection

Mouse StrainVirus ChallengeTreatment RegimenOutcomeStudy
BALB/cIntranasal (2 x 10⁶ pfu)Single 100 mg/kg s.c. dose (-4 to +3 days post-infection)80-100% survivalBray et al., 2000[6]
BALB/cAerosol (~5 x 10⁶ pfu)Single 100 mg/kg s.c. dose (day 0, 2, or 4 post-infection)90-100% survival; reduced lung viral titersBray et al., 2000[6]
BALB/cIntranasalSingle 10-40 mg/kg i.n. dose (24h post-infection)90-100% survivalSmee et al., 2000 (as cited in De Clercq, 2002)[1]
BALB/cIntranasal6.7 mg/kg/day for 5 days (started 24-48h post-infection)100% protection from lethal infectionQuenelle et al., 2003[2]
SCIDIntranasal100 mg/kg s.c. (day 0)Delayed but did not prevent deathBray et al., 2000[6]

s.c.: subcutaneous; i.n.: intranasal; pfu: plaque-forming units.

Mechanism of Action of Cidofovir

Cidofovir is an acyclic nucleoside phosphonate. Its antiviral activity relies on its conversion to an active diphosphate (B83284) form by host cellular enzymes. This active metabolite then acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase, leading to the termination of DNA chain elongation and the inhibition of viral replication.

Cidofovir_Mechanism Mechanism of Action of Cidofovir cluster_cell Host Cell CDV Cidofovir (HPMPC) CDV_P Cidofovir Monophosphate (HPMPC-p) CDV->CDV_P Cellular Kinases CDV_PP Cidofovir Diphosphate (HPMPC-pp) (Active Form) CDV_P->CDV_PP Cellular Kinases DNA_Polymerase Viral DNA Polymerase CDV_PP->DNA_Polymerase Competitive Inhibition (with dCTP) Viral_DNA Viral DNA Replication CDV_PP->Viral_DNA Incorporation & Chain Termination DNA_Polymerase->Viral_DNA Inhibition Inhibition Inhibition->Viral_DNA

Caption: Intracellular activation and mechanism of action of cidofovir.

Experimental Protocols

The following provides a generalized methodology for in vivo efficacy studies of cidofovir against cowpox virus, based on published research.

Murine Model for Cowpox Virus Infection
  • Animal Model: BALB/c mice, typically 3-7 weeks old, are commonly used.[6] For studies involving immunocompromised hosts, Severe Combined Immunodeficiency (SCID) mice are utilized.[6]

  • Virus Strain and Challenge: Mice are infected with a lethal dose of cowpox virus (e.g., 2–5 × 10⁶ plaque-forming units) via intranasal instillation or aerosol exposure to model a respiratory infection.[6]

  • Drug Administration: Cidofovir is typically dissolved in a sterile phosphate-buffered saline (PBS) solution and administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[5][6] For localized respiratory delivery models, intranasal administration has also been tested.[1]

  • Efficacy Evaluation: Key endpoints for assessing the efficacy of the treatment include:

    • Survival Rate: Monitoring the percentage of surviving animals over a period of at least 21 days.[6]

    • Viral Titers: Quantifying the amount of virus in target organs, such as the lungs, at specific time points post-infection.[6]

    • Pathology: Histopathological examination of tissues to assess the extent of virus-induced damage, such as viral pneumonitis and pulmonary hemorrhage.[6]

    • Clinical Signs: Daily monitoring of body weight and observation for signs of illness.[6]

Experimental_Workflow In Vivo Efficacy Evaluation Workflow cluster_workflow Experimental Phases Phase1 Animal Acclimation (BALB/c Mice) Phase2 Cowpox Virus Challenge (Intranasal/Aerosol) Phase1->Phase2 Phase3 Treatment Administration (Cidofovir or Placebo) Phase2->Phase3 Phase4 Monitoring & Data Collection (Survival, Weight, Viral Titers) Phase3->Phase4 Phase5 Data Analysis Phase4->Phase5

Caption: A typical workflow for in vivo antiviral efficacy studies.

Conclusion

Cidofovir is a potent inhibitor of cowpox virus replication both in vitro and in vivo.[1][2][6] It serves as an essential reference compound in the development of new therapies for orthopoxvirus infections. The lack of publicly available data on "this compound" prevents a comparative analysis at this time. Future research and publication of data on novel compounds are necessary to identify new potential treatments and to understand their efficacy relative to established antivirals like cidofovir.

References

A Head-to-Head Comparison: UMM-766 and Brincidofovir for Orthopoxvirus Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antiviral therapeutics for orthopoxvirus infections, two prominent contenders, UMM-766 and brincidofovir (B1667797), are garnering significant attention from the scientific community. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Brincidofovir

FeatureThis compoundBrincidofovir (BCV)
Mechanism of Action Nucleoside analog, inhibits viral DNA-dependent RNA polymerase.Lipid-conjugated prodrug of cidofovir (B1669016); active metabolite (cidofovir diphosphate) inhibits viral DNA polymerase.
Target Viral RNA PolymeraseViral DNA Polymerase
Route of Administration OralOral
Development Status InvestigationalApproved for smallpox

Mechanism of Action: Two Distinct Approaches to Viral Inhibition

This compound and brincidofovir target different essential enzymes in the orthopoxvirus replication cycle, offering distinct therapeutic strategies.

This compound is a novel nucleoside analog that functions as a DNA-dependent RNA polymerase (DdRp) inhibitor.[1] By targeting this enzyme, this compound effectively halts the transcription of viral genes, a critical step for the production of new viral particles.

cluster_virus Orthopoxvirus Replication Viral Core Viral Core Viral DNA Viral DNA Viral Core->Viral DNA Uncoating Viral mRNA Viral mRNA Viral DNA->Viral mRNA Transcription (DdRp) Progeny Virions Progeny Virions Viral DNA->Progeny Virions Replication Viral Proteins Viral Proteins Viral mRNA->Viral Proteins Translation Viral Proteins->Progeny Virions Assembly This compound This compound This compound->Viral mRNA Inhibits Transcription

Figure 1. Mechanism of action of this compound.

Brincidofovir (BCV) is a lipid-conjugated prodrug of cidofovir.[2][3][4][5] Its lipid component facilitates entry into host cells. Once inside, the lipid moiety is cleaved, and cidofovir is phosphorylated to its active form, cidofovir diphosphate. This active metabolite competitively inhibits the viral DNA polymerase, leading to the termination of viral DNA chain elongation.

cluster_cell Host Cell cluster_virus Orthopoxvirus Replication BCV_ext Brincidofovir (extracellular) BCV_int Brincidofovir (intracellular) BCV_ext->BCV_int Lipid-mediated uptake Cidofovir Cidofovir BCV_int->Cidofovir Cleavage CDV-PP Cidofovir Diphosphate (Active) Cidofovir->CDV-PP Phosphorylation Viral DNA Replication DNA Replication (DNA Polymerase) CDV-PP->Viral DNA Replication Inhibits Viral DNA Viral DNA Viral DNA->Viral DNA Replication Progeny Viral DNA Progeny Viral DNA Viral DNA Replication->Progeny Viral DNA

Figure 2. Mechanism of action of Brincidofovir.

In Vitro Efficacy: Potent Antiviral Activity

Both this compound and brincidofovir have demonstrated potent in vitro activity against a range of orthopoxviruses. However, a direct comparison is challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Efficacy (EC50) of this compound and Brincidofovir against Orthopoxviruses

CompoundVirusCell LineEC50 (µM)Reference
This compound Vaccinia Virus (VACV)RAW264.7<1
Vaccinia Virus (VACV)MRC-5<1
Rabbitpox Virus (RPXV)RAW264.7<1
Cowpox Virus (CPXV)RAW264.72.17
Cowpox Virus (CPXV)MRC-58.09
Brincidofovir Variola Virus (5 strains)BSC-400.05 - 0.21 (avg. 0.11)
Rabbitpox Virus-~0.5
Ectromelia Virus (Mousepox)-~0.5
Other Orthopoxviruses-0.2 - 1.2

In Vivo Efficacy: A Comparative Look in a Murine Model

Studies in BALB/c mice challenged with Vaccinia Virus (VACV) provide the most direct available comparison of the in vivo efficacy of this compound and brincidofovir.

This compound demonstrated a dose-dependent increase in survival in a murine model of severe orthopoxvirus infection. In a lethal VACV challenge model in BALB/c mice, oral administration of this compound for 7 days, starting one day post-infection, resulted in significantly improved survival rates.

Brincidofovir has also shown protective efficacy in BALB/c mice challenged with VACV. Post-challenge administration of brincidofovir rescued both normal and immune-deficient mice from a lethal VACV infection and significantly reduced viral loads.

Table 2: In Vivo Efficacy of this compound and Brincidofovir in a Lethal Vaccinia Virus (VACV) Challenge Model in BALB/c Mice

CompoundDosing RegimenSurvival Rate (%)Reference
This compound 1 mg/kg/day for 7 daysNot specified, but lower than 3mg/kg
3 mg/kg/day for 7 daysNot specified, but lower than 10mg/kg
10 mg/kg/day for 7 daysSignificantly improved survival
Brincidofovir 20 mg/kg, 3 doses every 48h (starting day 1 or 2 post-challenge)100%
5 mg/kg, 3 doses every 48h (starting day 1 post-challenge)100%
2.5 mg/kg, 3 doses every 48h (starting day 1 post-challenge)16%

It is important to note that the challenge virus strains and specific experimental conditions may have varied between the studies, which could influence the outcomes.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

In Vivo Efficacy of this compound in a Murine Model
  • Animal Model: 6 to 11-week-old male and female BALB/c mice.

  • Virus Challenge: Intranasal instillation of Vaccinia Virus (VACV).

  • Drug Administration: Oral gavage of this compound (1, 3, or 10 mg/kg) or vehicle control, starting on day 1 post-infection and continuing for 7 days.

  • Monitoring: Animals were monitored for weight changes, signs of disease, and survival for 21 days post-exposure.

  • Pathology: Tissues were harvested for histopathological analysis at scheduled time points.

Start Start Acclimatize BALB/c mice Acclimatize BALB/c mice Start->Acclimatize BALB/c mice End End Intranasal VACV Challenge (Day 0) Intranasal VACV Challenge (Day 0) Acclimatize BALB/c mice->Intranasal VACV Challenge (Day 0) Oral Gavage (Day 1-7) Oral Gavage (Day 1-7) Intranasal VACV Challenge (Day 0)->Oral Gavage (Day 1-7) This compound or Vehicle Monitor Daily (Days 1-21) Monitor Daily (Days 1-21) Oral Gavage (Day 1-7)->Monitor Daily (Days 1-21) Weight, Clinical Signs Survival Endpoint Survival Endpoint Monitor Daily (Days 1-21)->Survival Endpoint Tissue Harvest (Day 6 & 21) Tissue Harvest (Day 6 & 21) Monitor Daily (Days 1-21)->Tissue Harvest (Day 6 & 21) Survival Endpoint->End Histopathology Histopathology Tissue Harvest (Day 6 & 21)->Histopathology Histopathology->End

Figure 3. Experimental workflow for this compound in vivo efficacy study.

In Vivo Efficacy of Brincidofovir in a Murine Model
  • Animal Model: Normal and immune-deficient (nude, nu/nu) BALB/c mice.

  • Virus Challenge: Intranasal infection with recombinant IHD-J-Luc VACV expressing luciferase.

  • Drug Administration: Oral administration of brincidofovir (e.g., 20 mg/kg) in three doses every 48 hours, starting 1 or 2 days post-challenge.

  • Monitoring: Whole-body bioluminescence imaging to record viral loads in various organs and enumeration of pox lesions. Survival was the primary endpoint.

Start Start Acclimatize BALB/c mice Acclimatize BALB/c mice Start->Acclimatize BALB/c mice End End Intranasal VACV-Luc Challenge (Day 0) Intranasal VACV-Luc Challenge (Day 0) Acclimatize BALB/c mice->Intranasal VACV-Luc Challenge (Day 0) Oral Brincidofovir (3 doses, q48h) Oral Brincidofovir (3 doses, q48h) Intranasal VACV-Luc Challenge (Day 0)->Oral Brincidofovir (3 doses, q48h) Start Day 1 or 2 Bioluminescence Imaging Bioluminescence Imaging Oral Brincidofovir (3 doses, q48h)->Bioluminescence Imaging Monitor Viral Load Survival Endpoint Survival Endpoint Bioluminescence Imaging->Survival Endpoint Survival Endpoint->End

Figure 4. Experimental workflow for Brincidofovir in vivo efficacy study.

Conclusion

Both this compound and brincidofovir are potent inhibitors of orthopoxvirus replication, albeit through different mechanisms of action. The available in vivo data in a murine model suggests that both compounds can provide significant protection against a lethal vaccinia virus challenge. Brincidofovir is an approved therapeutic for smallpox, while this compound remains an investigational drug with promising preclinical data. The distinct molecular targets of these two drugs may offer opportunities for combination therapy to enhance efficacy and mitigate the risk of drug resistance. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of their relative potency and therapeutic potential.

References

UMM-766: A Potent Nucleoside Analog Demonstrates Broad-Spectrum Antiviral Activity Against Orthopoxviruses in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro efficacy of the novel antiviral compound UMM-766 reveals significant inhibitory activity against several orthopoxviruses. This guide presents a comparative overview of this compound's performance in different cell lines, supported by experimental data and detailed protocols, to inform researchers and drug development professionals in the field of virology.

The novel nucleoside inhibitor this compound has been identified as a promising candidate for anti-orthopoxvirus therapeutics, exhibiting potent and broad-spectrum activity.[1][2] Studies have demonstrated its ability to inhibit the replication of multiple members of the poxvirus family, including vaccinia virus (VACV), rabbitpox virus (RPXV), and cowpox virus (CPXV).[3][4] This report provides a detailed comparison of this compound's antiviral activity in two distinct and widely used cell lines: the human fetal lung fibroblast cell line, MRC-5, and the murine macrophage-like cell line, RAW264.7.[1][3][5][6][7]

Comparative Antiviral Efficacy of this compound

The antiviral activity of this compound was evaluated in a high-throughput, high-content image-based phenotypic assay.[3][4] The compound's efficacy is quantified by its 50% effective concentration (EC50), while its safety profile is assessed by the 50% cytotoxic concentration (CC50). The ratio of these two values provides the selectivity index (SI), a critical measure of a drug's therapeutic window.

The data presented below summarizes the antiviral activity of this compound against various orthopoxviruses in MRC-5 and RAW264.7 cells. For comparison, data for ST-246 (Tecovirimat), an FDA-approved anti-smallpox agent, is also included.[4][8][9]

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Vaccinia Virus (VACV)MRC-5<1>300>300
Vaccinia Virus (VACV)RAW264.7<1>300>300
Rabbitpox Virus (RPXV)MRC-5Not Reported>300-
Rabbitpox Virus (RPXV)RAW264.7<1>300>300
Cowpox Virus (CPXV)MRC-58.09>300>37.1
Cowpox Virus (CPXV)RAW264.72.1724.311.2
ST-246 Vaccinia Virus (VACV)Multiple0.004-0.0045>30>6667-7500

Note: The EC50 value of <1 µM for this compound against VACV and RPXV indicates potent antiviral activity. The high CC50 values suggest low cytotoxicity. The Selectivity Index (SI) is calculated as CC50/EC50.

Experimental Methodologies

The validation of this compound's antiviral activity involved a series of robust in vitro experiments. The following is a detailed protocol for the key assays performed.

High-Content Imaging-Based Antiviral Assay
  • Cell Preparation: MRC-5 and RAW264.7 cells were cultured in their respective recommended media and seeded into multi-well plates.

  • Compound Treatment: A dilution series of this compound and the control compound, ST-246, were added to the cells.

  • Viral Infection: Cells were infected with the respective orthopoxviruses (VACV, RPXV, or CPXV) at a predetermined multiplicity of infection (MOI).

  • Incubation: The plates were incubated for a period that allows for viral replication and the development of cytopathic effects (CPE).

  • Imaging and Analysis: Following incubation, the cells were fixed and stained with nuclear and viral-specific fluorescent dyes. High-content imaging systems were used to capture images of the cells.

  • Data Quantification: Image analysis software was utilized to quantify the number of infected cells and the total number of cells in each well. The percentage of infection inhibition and cell viability were calculated relative to untreated and uninfected controls.

  • Dose-Response Analysis: The EC50, EC90 (90% effective concentration), and CC50 values were determined by fitting the dose-response data to a four-parameter logistic regression model using software such as GeneData Condoseo with the Levenberg Marquardt algorithm.[10]

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the proposed mechanism of this compound, the following diagrams have been generated.

G cluster_prep Preparation cluster_treatment Treatment & Infection cluster_analysis Analysis cell_seeding Seed MRC-5 or RAW264.7 cells in multi-well plates add_compounds Add compound dilutions to cells cell_seeding->add_compounds compound_prep Prepare serial dilutions of This compound and ST-246 compound_prep->add_compounds add_virus Infect cells with orthopoxvirus (VACV, RPXV, CPXV) add_compounds->add_virus incubation Incubate for viral replication add_virus->incubation staining Fix and stain cells with fluorescent dyes incubation->staining imaging Acquire images using high-content imaging system staining->imaging quantification Quantify infected and total cells imaging->quantification calculation Calculate EC50, CC50, and SI values quantification->calculation

Caption: Workflow for antiviral activity validation of this compound.

The proposed mechanism of action for this compound is the inhibition of the viral DNA-dependent RNA polymerase.[11] As a nucleoside analog, it is believed to be incorporated into the growing viral RNA chain, leading to premature termination of transcription and thereby halting viral replication.

G cluster_virus Orthopoxvirus Replication viral_dna Viral DNA viral_rna Viral RNA (Transcription) viral_dna->viral_rna Transcription viral_proteins Viral Proteins (Translation) viral_rna->viral_proteins Translation progeny_virus New Virus Particles viral_proteins->progeny_virus Assembly UMM_766 This compound (Nucleoside Analog) UMM_766->viral_rna Inhibits

Caption: Proposed mechanism of action of this compound.

References

UMM-766: A Comparative Efficacy Analysis Against FDA-Approved Antivirals for Orthopoxvirus Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the investigational antiviral agent UMM-766 with currently FDA-approved treatments for orthopoxvirus infections, including Tecovirimat (B1682736) (TPOXX), Brincidofovir (Tembexa), and Cidofovir (B1669016). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available efficacy data, mechanisms of action, and experimental methodologies to support further investigation and development in the field of antiviral therapeutics.

Executive Summary

This compound is a novel, orally available nucleoside analog demonstrating potent, broad-spectrum activity against a range of orthopoxviruses in preclinical studies. This guide synthesizes the current understanding of this compound's efficacy in comparison to established antiviral agents. While direct head-to-head clinical trials are not yet available, this document compiles in vitro and in vivo data from various studies to provide a comparative perspective.

Overview of Antiviral Agents

Antiviral Agent Developer/Manufacturer FDA Approval Status Mechanism of Action
This compound MerckInvestigationalNucleoside analog; DNA-dependent RNA polymerase (DdRp) inhibitor.[1]
Tecovirimat (TPOXX) SIGA TechnologiesApproved for SmallpoxInhibits the function of the orthopoxvirus VP37 envelope wrapping protein, preventing the formation of extracellular enveloped virus (EEV) and cell-to-cell spread.[2][3][4]
Brincidofovir (Tembexa) ChimerixApproved for SmallpoxLipid-conjugated prodrug of cidofovir; the active metabolite, cidofovir diphosphate (B83284), inhibits viral DNA polymerase, leading to termination of DNA synthesis.[5][6][7][8][9]
Cidofovir Gilead SciencesApproved for CMV Retinitis (used off-label for orthopoxviruses)Acyclic nucleoside phosphonate (B1237965) that, after phosphorylation to its diphosphate form, acts as a competitive inhibitor and alternative substrate for viral DNA polymerase, disrupting DNA synthesis.[10][11][12][13]

Comparative In Vitro Efficacy

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and FDA-approved antivirals against various orthopoxviruses. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 2.1: In Vitro Efficacy of this compound

Virus Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI) Reference
Vaccinia Virus (VACV)RAW264.7<1>110>110[14]
MRC5<1>3.7>3.7[14]
Rabbitpox Virus (RPXV)RAW264.7<1>110>110[14]
Cowpox Virus (CPXV)RAW264.72.17>110>50.7[14]
MRC58.09>3.7>0.46[14]

Table 2.2: In Vitro Efficacy of Tecovirimat

Virus EC50 Range (µM) Reference
Variola Virus0.016 - 0.067[4][15]
Monkeypox Virus0.0018 - 0.039[10]
Vaccinia Virus~0.009[4][10]
Cowpox Virus~0.050[10]
Rabbitpox Virus~0.015[4][10]

Table 2.3: In Vitro Efficacy of Brincidofovir

Virus EC50 Range (µM) Reference
Variola Virus0.05 - 0.21[4][5][16]
Other Orthopoxviruses0.07 - 1.2[5][16]

Table 2.4: In Vitro Efficacy of Cidofovir

Virus Cell Line EC50/IC50 (µM) Reference
Vaccinia VirusVero74[13]
BSC22[13]
Monkeypox VirusVero78[13]
BSC47[13]
Variola VirusVero6[13]
BSC8[13]
Cowpox VirusVero62[13]
BSC31[13]

Comparative In Vivo Efficacy

In vivo studies provide crucial data on the therapeutic potential of antiviral candidates. The following summarizes available data from murine models of orthopoxvirus infection.

This compound:

In a lethal murine model of severe orthopoxvirus infection using vaccinia virus (VACV), orally administered this compound demonstrated a dose-dependent increase in survival.[17][18] Treatment resulted in significantly reduced lesions in the lung and nasal cavity and markedly lower viral levels.[17][18][19]

  • Model: BALB/c mice infected intranasally with VACV.[17]

  • Dosage: 1, 3, and 10 mg/kg/day for 7 days.[17]

  • Key Findings: The 10 mg/kg dose provided the most significant survival advantage and reduction in pathology.[17][19]

Tecovirimat:

Tecovirimat has shown protective efficacy in various animal models, including mice challenged with ectromelia virus, cowpox virus, and vaccinia virus.[15]

  • Model: Murine models of orthopoxvirus infection.

  • Key Findings: Treatment initiated up to 72 hours post-infection provided protection from lethal challenge.[20]

Brincidofovir:

Brincidofovir has demonstrated efficacy in several animal models of orthopoxvirus infection, including intranasal challenge with vaccinia virus in mice.[21]

  • Model: BALB/c mice infected intranasally with IHD-J-Luc VACV.[21]

  • Dosage: 2.5, 5, and 20 mg/kg on days 1, 3, and 5 post-challenge.[21]

  • Key Findings: Doses of 5 and 20 mg/kg protected 100% of mice from lethal challenge.[21][22]

Cidofovir:

Cidofovir has been evaluated in murine models of vaccinia and cowpox virus infections.

  • Model: BALB/c mice infected intranasally with VACV or cowpox virus.[23][24][25]

  • Dosage: Various dosing regimens, including single and multiple doses.

  • Key Findings: Cidofovir conferred significant protection when treatment was initiated up to 72-96 hours post-infection, with efficacy being dose-dependent.[23] A single dose of 100 mg/kg provided significant protection when administered from 5 days before to 3 days after infection.[23]

Mechanisms of Action & Signaling Pathways

Understanding the molecular targets and pathways is critical for drug development and combination therapy strategies.

Antiviral_Mechanisms cluster_tecovirimat Tecovirimat cluster_brincidofovir_cidofovir Brincidofovir & Cidofovir cluster_umm766 This compound TPOXX Tecovirimat VP37 VP37 Protein (F13L gene product) TPOXX->VP37 inhibits EEV Extracellular Enveloped Virus (EEV) Formation VP37->EEV required for Spread Cell-to-Cell Spread EEV->Spread Brin Brincidofovir (Prodrug) Cido Cidofovir Brin->Cido intracellular conversion CDV_PP Cidofovir Diphosphate (Active Form) Cido->CDV_PP cellular phosphorylation DNAP Viral DNA Polymerase CDV_PP->DNAP inhibits Rep Viral DNA Replication DNAP->Rep catalyzes UMM This compound (Nucleoside Analog) DdRp DNA-dependent RNA Polymerase UMM->DdRp inhibits RNA_Synth Viral RNA Synthesis DdRp->RNA_Synth Plaque_Reduction_Assay A Seed susceptible cells in multi-well plates C Infect cell monolayers with a known titer of virus A->C B Prepare serial dilutions of antiviral compound D Add antiviral dilutions to infected cells B->D C->D E Incubate to allow plaque formation D->E F Fix and stain cells E->F G Count plaques and calculate EC50 F->G CPE_Assay A Plate cells in 96-well plates B Add serial dilutions of antiviral compound A->B C Infect cells with virus B->C D Incubate until CPE is observed in control wells C->D E Assess cell viability (e.g., Crystal Violet staining) D->E F Determine compound concentration that inhibits CPE by 50% (EC50) E->F In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_monitoring Monitoring & Endpoints A Select animal model (e.g., BALB/c mice) B Challenge with orthopoxvirus (e.g., intranasal VACV) A->B C Administer antiviral (e.g., this compound oral gavage) D Administer placebo (vehicle control) E Monitor survival, weight loss, clinical signs C->E D->E F Collect tissues for viral load and histopathology E->F

References

A Head-to-Head Comparison of UMM-766 and Other Poxvirus Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antiviral research, the threat of both re-emerging and novel poxvirus infections necessitates a robust pipeline of effective countermeasures. This guide provides a detailed, data-driven comparison of the novel nucleoside analog UMM-766 against established poxvirus inhibitors, including Tecovirimat, Brincidofovir, and Cidofovir (B1669016). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current therapeutic landscape for orthopoxvirus infections.

Executive Summary

Poxviruses, a family of large, double-stranded DNA viruses, include the eradicated but still concerning variola virus (smallpox), as well as zoonotic threats like monkeypox virus. While several antiviral agents have been developed and approved, the potential for drug resistance and the need for diverse therapeutic options drive the continued search for new inhibitors. This compound has emerged as a promising candidate with potent, broad-spectrum activity against multiple orthopoxviruses. This guide will delve into its mechanism of action and compare its in vitro and in vivo efficacy against leading inhibitors.

Mechanism of Action: A Divergent Approach to Viral Inhibition

A key strategy in antiviral therapy is the targeting of distinct viral processes to enhance efficacy and mitigate the development of resistance. This compound and its counterparts achieve their antiviral effects through varied mechanisms:

  • This compound: This novel nucleoside analog is a DNA-dependent RNA polymerase (DdRp) inhibitor, targeting a crucial enzyme in the viral replication cycle.[1]

  • Tecovirimat (ST-246): Tecovirimat is a highly specific inhibitor of the orthopoxvirus VP37 protein (encoded by the F13L gene). This protein is essential for the formation of the viral envelope required for cell-to-cell spread. By inhibiting VP37, Tecovirimat effectively blocks the production of extracellular enveloped virions, thereby halting the spread of the virus within the host.[2]

  • Cidofovir (CDV): As a nucleotide analog, Cidofovir and its active metabolite, cidofovir diphosphate (B83284), selectively inhibit viral DNA polymerase.[3] Incorporation of cidofovir into the growing viral DNA chain results in a reduction in the rate of viral DNA synthesis.[3]

  • Brincidofovir (BCV): Brincidofovir is an orally bioavailable lipid conjugate of cidofovir.[4] It acts as a prodrug, efficiently delivering cidofovir into cells where it is converted to its active diphosphate form, which then inhibits the viral DNA polymerase.[4] This lipid conjugation enhances oral bioavailability and reduces the nephrotoxicity associated with cidofovir.[4]

In Vitro Efficacy: A Quantitative Comparison

The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key metrics for assessing the in vitro potency of an antiviral compound. The following table summarizes the available data for this compound and other inhibitors against a range of orthopoxviruses.

InhibitorVirusCell LineAssay TypeEC50/IC50 (µM)Reference(s)
This compound Vaccinia Virus (VACV)MRC-5High-Content Imaging<1[5]
Vaccinia Virus (VACV)RAW264.7High-Content Imaging<1[5]
Rabbitpox Virus (RPXV)RAW264.7High-Content Imaging<1[5]
Cowpox Virus (CPXV)RAW264.7High-Content Imaging2.17[5]
Cowpox Virus (CPXV)MRC-5High-Content Imaging8.09[5]
Tecovirimat Variola VirusMultiple StrainsCPE/Plaque Reduction0.016 - 0.067[2]
Monkeypox VirusMultiple Clades/IsolatesCPE/Plaque Reduction0.0018 - 0.039[2]
Monkeypox Virus (2022 Isolate)VeroPlaque Reduction0.0127[6]
Monkeypox Virus (Clade IIb)Calu-3CPE Reduction0.00647[7]
Cowpox VirusNot SpecifiedCPE/Plaque Reduction~0.050[2]
Vaccinia VirusNot SpecifiedCPE/Plaque Reduction~0.009[2]
Rabbitpox VirusNot SpecifiedCPE/Plaque Reduction~0.015[2]
Cidofovir Vaccinia Virus (VACV)--4 µg/mL (~14.3 µM)[3]
Vaccinia Virus (VV)HFFPlaque Reduction46.2[8][9]
Cowpox Virus (CV)HFFPlaque Reduction~40-50[9]
Monkeypox Virus (2022 Isolate)VeroPlaque Reduction30[6]
Brincidofovir Variola VirusMultiple StrainsCPE Reduction0.05 - 0.21[10]
Rabbitpox Virus--~0.5[4]
Ectromelia Virus--~0.5[4]
Other Orthopoxviruses--0.2 - 1.2[4]

In Vivo Efficacy: Protective Effects in Animal Models

Preclinical animal models are critical for evaluating the in vivo efficacy of antiviral candidates. This compound has demonstrated significant protective effects in a murine model of severe orthopoxvirus infection.

A 7-day oral dosing regimen of this compound in a murine model of severe orthopoxvirus infection resulted in a dose-dependent increase in survival.[7][11] Treated animals exhibited significantly reduced lesions in the lung and nasal cavity, particularly at a dose of 10 µg/mL.[7][11] Furthermore, viral levels were markedly lower in the this compound-treated animals.[7][11]

Experimental Methodologies

The following are detailed protocols for key experiments cited in the comparison of these poxvirus inhibitors.

Plaque Reduction Neutralization Test (PRNT)

This assay is a gold standard for quantifying the inhibition of viral replication.[12]

  • Cell Seeding: Prepare confluent monolayers of a suitable cell line (e.g., Vero or BSC-40 cells) in multi-well plates.

  • Virus Infection: Infect the cells with the target orthopoxvirus at a concentration calculated to produce a countable number of plaques.

  • Inhibitor Treatment: After a brief incubation period for viral entry, remove the inoculum. Add a semi-solid overlay (e.g., methylcellulose (B11928114) or agar) containing serial dilutions of the inhibitor.

  • Incubation: Incubate the plates for a sufficient period for plaques to develop (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet), which stains living cells, making the viral plaques visible as clear zones.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to untreated virus control wells. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[2]

Virus Yield Reduction Assay

This protocol quantifies the reduction in the production of new infectious virus particles.[13][14]

  • Infection and Treatment: Infect cell monolayers with the virus and treat them with different concentrations of the inhibitor.[12]

  • Harvesting: After a full viral replication cycle, harvest the supernatant and the cells separately.[12]

  • Quantification of Viral Progeny:

    • Infectious Particles: Determine the titer of infectious virus in the harvested samples using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.[12]

    • Genomic Copies: Extract viral DNA from both the supernatant and the cell lysate. Quantify the number of viral genomes using quantitative PCR (qPCR) targeting a conserved orthopoxvirus gene.[12]

  • Analysis: The reduction in viral yield (both infectious particles and genomic copies) in treated samples is compared to untreated controls to determine the inhibitor's efficacy.

In Vivo Efficacy Testing in a Murine Model

This methodology assesses the protective efficacy of an antiviral agent in a living organism.

  • Animal Model: BALB/c mice are commonly used for orthopoxvirus infection studies.[1][5]

  • Infection: Mice are challenged with a lethal or sublethal dose of vaccinia virus (VACV) via intranasal instillation, a route that mimics natural transmission of some orthopoxviruses.[5][15]

  • Treatment: The test compound (e.g., this compound) is administered orally at various doses for a specified duration (e.g., 7 days), starting at a predetermined time post-infection.[1][5]

  • Monitoring: Animals are monitored daily for weight loss and survival.[1]

  • Endpoint Analysis: At the end of the study, or at specific time points, tissues (e.g., lungs, nasal cavity) are harvested for histopathological analysis to assess tissue damage and for viral load determination via plaque assay or qPCR.[5]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways targeted by the inhibitors and the experimental workflows.

Poxvirus_Inhibitor_Mechanisms cluster_virus Poxvirus Replication Cycle cluster_inhibitors Inhibitor Targets Viral Entry Viral Entry Early Gene Expression Early Gene Expression Viral Entry->Early Gene Expression DNA Replication DNA Replication Early Gene Expression->DNA Replication Late Gene Expression Late Gene Expression DNA Replication->Late Gene Expression Virion Assembly Virion Assembly Late Gene Expression->Virion Assembly Virion Maturation Virion Maturation Virion Assembly->Virion Maturation Viral Egress Viral Egress Virion Maturation->Viral Egress UMM766 This compound UMM766->Early Gene Expression Inhibits RNA Polymerase Cidofovir_Brincidofovir Cidofovir / Brincidofovir Cidofovir_Brincidofovir->DNA Replication Inhibits DNA Polymerase Tecovirimat Tecovirimat Tecovirimat->Viral Egress Inhibits VP37 (F13L)

Caption: Mechanisms of action for this compound and other poxvirus inhibitors.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell Culture Cell Culture Virus Infection & Drug Treatment Virus Infection & Drug Treatment Cell Culture->Virus Infection & Drug Treatment Incubation Incubation Virus Infection & Drug Treatment->Incubation Plaque Assay Plaque Assay Incubation->Plaque Assay PRNT CPE Assay CPE Assay Incubation->CPE Assay Cytopathic Effect Yield Reduction Assay Yield Reduction Assay Incubation->Yield Reduction Assay Viral Progeny Quantification EC50/IC50 Determination EC50/IC50 Determination Plaque Assay->EC50/IC50 Determination CPE Assay->EC50/IC50 Determination Yield Reduction Assay->EC50/IC50 Determination Lead Candidate Selection Lead Candidate Selection EC50/IC50 Determination->Lead Candidate Selection Animal Model (e.g., Mice) Animal Model (e.g., Mice) Virus Challenge Virus Challenge Animal Model (e.g., Mice)->Virus Challenge Drug Administration Drug Administration Virus Challenge->Drug Administration Monitoring (Survival, Weight) Monitoring (Survival, Weight) Drug Administration->Monitoring (Survival, Weight) Endpoint Analysis Endpoint Analysis Monitoring (Survival, Weight)->Endpoint Analysis Tissue Pathology & Viral Load Tissue Pathology & Viral Load Endpoint Analysis->Tissue Pathology & Viral Load Efficacy Assessment Efficacy Assessment Tissue Pathology & Viral Load->Efficacy Assessment

Caption: General experimental workflows for evaluating antiviral efficacy.

Conclusion

This compound represents a promising new class of orally available nucleoside analogs for the treatment of orthopoxvirus infections. Its distinct mechanism of action, targeting the viral DNA-dependent RNA polymerase, offers a valuable alternative and potential synergistic partner to existing therapies that target viral DNA polymerase or egress. While further head-to-head comparative studies are warranted, the initial in vitro and in vivo data for this compound demonstrate potent antiviral activity. The continued development of diverse antiviral agents like this compound is crucial for preparedness against future poxvirus threats.

References

UMM-766: A Potential Alternative for Tecovirimat-Resistant Mpox

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of tecovirimat-resistant strains of the mpox virus (MPXV) necessitates the exploration of alternative antiviral therapies. This guide provides a comparative overview of UMM-766, a novel nucleoside analog, and tecovirimat (B1682736), the current frontline treatment for mpox. We present available experimental data, detail relevant methodologies, and visualize key pathways to inform future research and development efforts in the field of orthopoxvirus therapeutics.

Executive Summary

Tecovirimat, an inhibitor of the viral p37 protein, has been instrumental in managing the recent mpox outbreak. However, the rise of resistance, primarily through mutations in the F13L gene encoding p37, poses a significant public health challenge. This compound, a nucleoside analog, presents a promising alternative with a different mechanism of action that may circumvent tecovirimat resistance. This guide synthesizes the current preclinical data for both compounds, highlighting their mechanisms, in vitro efficacy, and in vivo performance. While direct comparative studies of this compound against tecovirimat-resistant mpox are not yet available, the existing data suggest that this compound warrants further investigation as a potential countermeasure.

Mechanism of Action: A Tale of Two Targets

The distinct mechanisms of action of tecovirimat and this compound are central to the potential of this compound as an alternative therapy.

Tecovirimat: This antiviral targets the highly conserved orthopoxvirus protein p37 (also known as VP37), which is encoded by the F13L gene.[1] The p37 protein is crucial for the formation of the viral envelope, a critical step for the virus to become egress-competent and spread from cell to cell.[1][2] Tecovirimat effectively blocks the function of p37, preventing the wrapping of intracellular mature virions (IMV) and their subsequent release as extracellular enveloped virions (EEV).[1][2] Resistance to tecovirimat is primarily associated with mutations in the F13L gene, which alter the drug's binding site on the p37 protein.

This compound: As a nucleoside analog, this compound is believed to target the viral DNA polymerase. While the precise mechanism is still under investigation, it is hypothesized that this compound is incorporated into the growing viral DNA chain, leading to premature termination of replication. This mechanism is distinct from that of tecovirimat and is therefore unlikely to be affected by the mutations that confer tecovirimat resistance.

Signaling Pathway Diagrams

tecovirimat_mechanism cluster_virus Orthopoxvirus Replication IMV Intracellular Mature Virion p37 p37 (F13L) Protein IMV->p37 Envelope Wrapping EEV Extracellular Enveloped Virion (for egress) p37->EEV No Egress Viral Egress Blocked Tecovirimat Tecovirimat Tecovirimat->p37 Inhibits

Tecovirimat's mechanism of action.

UMM766_mechanism cluster_virus_rep Orthopoxvirus DNA Replication Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA Replication_Blocked Replication Blocked Progeny_Virions Progeny Virions Viral_DNA->Progeny_Virions This compound This compound This compound->Viral_DNA_Polymerase Inhibits

Proposed mechanism of action for this compound.

In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the available in vitro efficacy data for this compound and tecovirimat against various orthopoxviruses. All data are presented as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits viral activity by 50%.

Table 1: In Vitro Efficacy of this compound Against Orthopoxviruses

VirusCell LineEC50 (µM)Selective Index (SI)Reference
Vaccinia Virus (VACV)MRC-5<1>3.7Mudhasani et al., 2024
Vaccinia Virus (VACV)RAW264.7<1>110Mudhasani et al., 2024
Rabbitpox Virus (RPXV)RAW264.7<1>110Mudhasani et al., 2024
Cowpox Virus (CPXV)MRC-58.09>3.7Mudhasani et al., 2024
Cowpox Virus (CPXV)RAW264.72.17>18Mudhasani et al., 2024

Table 2: In Vitro Efficacy of Tecovirimat Against Orthopoxviruses

VirusStrain/CladeEC50 (µM)Fold-change in EC50 (Resistant vs. Wild-Type)Reference
Monkeypox VirusMultiple Clades/Isolates0.0018 - 0.039N/ABenchChem
Variola VirusMultiple Strains0.016 - 0.067N/ABenchChem
Cowpox VirusNot Specified~0.050N/ABenchChem
Vaccinia VirusNot Specified~0.009N/ABenchChem
Rabbitpox VirusNot Specified~0.015N/ABenchChem
Tecovirimat-Resistant MPXVF13L mutants1.488 - 3.97785- to 230-foldGigante et al., 2024

Note: A direct in vitro comparison of this compound against tecovirimat-resistant mpox strains has not been published. The data for tecovirimat-resistant MPXV shows a significant increase in the EC50 value, indicating reduced susceptibility.

In Vivo Efficacy: Preclinical Animal Models

Animal models are crucial for evaluating the in vivo efficacy of antiviral candidates. The following is a summary of the available data for this compound and tecovirimat in murine models of orthopoxvirus infection.

This compound In Vivo Studies

A study by Mudhasani and colleagues in 2024 evaluated the efficacy of orally administered this compound in a murine model of severe orthopoxvirus infection using vaccinia virus. The study reported a dose-dependent increase in survival in animals treated with this compound. Treated animals also exhibited significantly reduced lung and nasal cavity lesions, as well as markedly lower viral levels.

Tecovirimat In Vivo Studies

Tecovirimat has been evaluated in various animal models of orthopoxvirus infections, which formed the basis of its approval for smallpox. Studies in non-human primates and mice have demonstrated its efficacy in reducing mortality and viral load.

Table 3: Comparative Survival in a Murine Model of Orthopoxvirus Infection

TreatmentDoseSurvival RateMedian Survival (days)Reference
This compound1 mg/kg10%8Mudhasani et al., 2024
This compound3 mg/kg30%8Mudhasani et al., 2024
This compound10 mg/kg100%N/A (all survived)Mudhasani et al., 2024
Vehicle ControlN/A0%7Mudhasani et al., 2024

Note: In vivo efficacy data for this compound against tecovirimat-resistant mpox is not yet available.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound and tecovirimat.

In Vitro Efficacy Assay: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a standard method for determining the neutralizing capacity of antiviral compounds.

prnt_workflow Cell_Seeding Seed susceptible cells (e.g., Vero) in multi-well plates Drug_Dilution Prepare serial dilutions of the antiviral compound Cell_Seeding->Drug_Dilution Virus_Incubation Incubate virus with drug dilutions Drug_Dilution->Virus_Incubation Infection Infect cell monolayers with virus-drug mixture Virus_Incubation->Infection Overlay Add semi-solid overlay (e.g., methylcellulose) to restrict virus spread Infection->Overlay Incubation Incubate for several days to allow plaque formation Overlay->Incubation Staining Fix and stain cells (e.g., with crystal violet) Incubation->Staining Plaque_Counting Count plaques and calculate percent inhibition Staining->Plaque_Counting EC50_Calculation Determine EC50 value from dose-response curve Plaque_Counting->EC50_Calculation

Workflow for a Plaque Reduction Neutralization Test (PRNT).

Detailed Steps:

  • Cell Culture: Plate susceptible cells (e.g., Vero E6) in 6-well or 12-well plates and grow to confluence.

  • Compound Dilution: Prepare a series of dilutions of the test compound (e.g., this compound or tecovirimat) in a suitable cell culture medium.

  • Virus-Compound Incubation: Mix a known amount of virus with each compound dilution and incubate for a specified period (e.g., 1 hour at 37°C).

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and add a semi-solid overlay (e.g., medium containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Staining: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to a virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Model: Murine Model of Orthopoxvirus Infection

The murine model provides a valuable system for assessing the in vivo efficacy of antiviral candidates.

in_vivo_workflow Acclimatization Acclimatize mice to laboratory conditions Infection Intranasal infection with a lethal dose of orthopoxvirus (e.g., VACV) Acclimatization->Infection Treatment Initiate daily oral gavage with this compound or vehicle control Infection->Treatment Monitoring Monitor daily for weight loss, clinical signs of illness, and survival Treatment->Monitoring Tissue_Harvest Harvest tissues at specific time points for viral load and histopathology Monitoring->Tissue_Harvest Data_Analysis Analyze survival curves, weight change, viral titers, and pathology scores Tissue_Harvest->Data_Analysis

Workflow for an in vivo murine orthopoxvirus infection model.

Detailed Steps:

  • Animal Model: Use a susceptible mouse strain (e.g., BALB/c).

  • Infection: Anesthetize the mice and infect them intranasally with a lethal dose of an orthopoxvirus, such as vaccinia virus.

  • Treatment: Begin treatment with the test compound (e.g., this compound) or a vehicle control at a specified time post-infection (e.g., 24 hours). Administer the treatment daily via oral gavage for a defined period (e.g., 7 days).

  • Monitoring: Monitor the animals daily for clinical signs of disease, body weight changes, and survival for a set observation period (e.g., 21 days).

  • Viral Load and Pathology: At predetermined time points, a subset of animals from each group can be euthanized, and tissues (e.g., lungs, spleen, ovaries) harvested to determine viral titers (via plaque assay) and to assess tissue pathology through histopathological analysis.

  • Data Analysis: Analyze survival data using Kaplan-Meier survival curves and statistical tests (e.g., log-rank test). Compare body weight changes, viral loads, and pathology scores between treated and control groups.

Conclusion and Future Directions

The emergence of tecovirimat-resistant mpox underscores the urgent need for alternative antiviral strategies. This compound, with its distinct mechanism of action as a nucleoside analog, represents a promising candidate that is unlikely to be affected by the resistance mutations that compromise tecovirimat's efficacy. Preclinical data for this compound demonstrates potent in vitro activity against several orthopoxviruses and in vivo efficacy in a murine model of vaccinia virus infection.

However, a critical gap in the current research landscape is the lack of direct comparative studies evaluating the efficacy of this compound against tecovirimat-resistant mpox strains. Future research should prioritize these head-to-head comparisons in both in vitro and in vivo models. Such studies will be instrumental in validating this compound as a viable alternative and in guiding its further clinical development. Additionally, elucidating the precise molecular mechanism by which this compound inhibits orthopoxvirus replication will provide a more complete understanding of its therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to address the evolving threat of mpox and other orthopoxviruses.

References

In Vivo Validation of UMM-766's Broad-Spectrum Antiviral Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of UMM-766, a novel antiviral candidate, with established alternatives, brincidofovir (B1667797) and tecovirimat (B1682736) (ST-246). The data presented is based on preclinical studies in murine models of orthopoxvirus infection.

Executive Summary

This compound, a novel nucleoside inhibitor, has demonstrated significant dose-dependent protection in a murine model of severe orthopoxvirus infection.[1][2] Its efficacy, characterized by increased survival rates and reduced viral burden, positions it as a promising broad-spectrum antiviral agent. This guide offers a comparative analysis of its in vivo performance against brincidofovir and tecovirimat, two FDA-approved drugs for the treatment of smallpox. While direct head-to-head comparative studies are not yet available, this guide synthesizes data from individual studies to provide a comprehensive overview for the research community.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of this compound, brincidofovir, and tecovirimat in BALB/c mice lethally infected with vaccinia virus (VACV). It is important to note that the experimental conditions across these separate studies may vary, and therefore, direct comparisons should be made with caution.

Table 1: Survival Rates in Lethal Vaccinia Virus Challenge Model

CompoundDose (mg/kg)Treatment RegimenSurvival Rate (%)Study Reference
This compound 1Once daily, oral, Days 1-7 post-infection10Microbiology Spectrum (2024)
3Once daily, oral, Days 1-7 post-infection30Microbiology Spectrum (2024)
10Once daily, oral, Days 1-7 post-infection80Microbiology Spectrum (2024)
Brincidofovir 2.5Every 48 hours, oral, 3 doses starting Day 1 post-infection16Journal of Virology (2015)[3]
5Every 48 hours, oral, 3 doses starting Day 1 post-infection100Journal of Virology (2015)[3]
20Every 48 hours, oral, 3 doses starting Day 1 post-infection100Journal of Virology (2015)[3]
Tecovirimat (ST-246) 100Once daily, oral, for 2-5 days starting 24h post-challenge100Journal of Virology (2008)

Table 2: Effect on Viral Load

CompoundDose (mg/kg)Key FindingsStudy Reference
This compound 10Markedly lower viral levels in treated animals.Microbiology Spectrum (2024)
Brincidofovir 20Significantly reduced viral loads in the spleen, liver, lungs, and nasal cavity.Journal of Virology (2015)
Tecovirimat (ST-246) 100Significantly lower virus shedding from nasal (approx. 22-fold) and lung (approx. 528-fold) mucosa.Journal of Virology (2008)

Experimental Protocols

In Vivo Efficacy of this compound in a Murine Orthopoxvirus Model
  • Animal Model: 7-week-old female BALB/c mice.

  • Virus Challenge: Intranasal inoculation with a target dose of 5.5 × 10^5 PFU of vaccinia virus (VACV).

  • Treatment: Oral gavage with this compound at doses of 1, 3, or 10 mg/kg, or a vehicle control, once daily from day 1 to day 7 post-infection.

  • Endpoints:

    • Survival: Monitored for 21 days post-infection.

    • Viral Load: Assessed in various tissues.

    • Histopathology: Tissues were harvested on day 6 post-exposure and from animals that survived to day 21. Cumulative pathology scores were based on the extent and intensity of lesions, including inflammation, edema, hyperplasia, and infiltrates.

In Vivo Efficacy of Brincidofovir in a Murine Vaccinia Virus Model
  • Animal Model: BALB/c mice.

  • Virus Challenge: Intranasal infection with 10^5 PFU of a recombinant IHD-J-Luc VACV expressing luciferase.

  • Treatment: Oral administration of brincidofovir at doses of 2.5, 5, or 20 mg/kg on days 1, 3, and 5 post-challenge.

  • Endpoints:

    • Survival: Monitored throughout the study.

    • Viral Load: Assessed using whole-body bioluminescence imaging to record total fluxes in the nasal cavity, lungs, spleen, and liver.

In Vivo Efficacy of Tecovirimat (ST-246) in a Murine Vaccinia Virus Model
  • Animal Model: BALB/c mice.

  • Virus Challenge: Intranasal inoculation with 10 times the 50% lethal dose (LD50) of vaccinia virus strain IHD-J.

  • Treatment: Oral administration of ST-246 at 100 mg/kg for 2 to 5 days, starting 24 hours post-challenge.

  • Endpoints:

    • Survival: Monitored for the duration of the experiment.

    • Viral Load: Assessed in various organs to determine viral dissemination.

    • Virus Shedding: Measured from nasal and lung mucosa.

Mechanism of Action and Signaling Pathways

This compound and its comparators employ distinct mechanisms to inhibit orthopoxvirus replication.

This compound: As a nucleoside analog, this compound is proposed to act as a DNA-dependent RNA polymerase (DdRp) inhibitor. By mimicking a natural nucleoside, it is likely incorporated into the growing viral RNA chain, leading to premature termination of transcription and preventing the synthesis of viral proteins necessary for replication.

UMM766_Mechanism cluster_virus Orthopoxvirus Replication Viral DNA Viral DNA Viral RNA Polymerase Viral RNA Polymerase Viral DNA->Viral RNA Polymerase Template Viral mRNA Viral mRNA Viral RNA Polymerase->Viral mRNA Transcription Viral Proteins Viral Proteins Viral mRNA->Viral Proteins Translation Progeny Virions Progeny Virions Viral Proteins->Progeny Virions Assembly This compound This compound This compound->Viral RNA Polymerase Inhibits

Caption: Proposed mechanism of action of this compound.

Brincidofovir: This drug is a nucleoside analog that targets the viral DNA polymerase. Its active metabolite, cidofovir (B1669016) diphosphate, is incorporated into the growing viral DNA chain, causing chain termination and halting viral genome replication.

Tecovirimat (ST-246): Tecovirimat inhibits the function of the viral F13L protein (p37), which is essential for the formation of the extracellular enveloped virus (EEV). By preventing the wrapping of the intracellular mature virion (IMV) to form the EEV, ST-246 traps the virus inside the infected cell, thereby preventing its spread to other cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_endpoints Efficacy Endpoints Animal Model BALB/c Mice Virus Inoculation Intranasal Vaccinia Virus Challenge Animal Model->Virus Inoculation This compound This compound (1, 3, 10 mg/kg) Virus Inoculation->this compound Brincidofovir Brincidofovir (Comparator) Virus Inoculation->Brincidofovir Tecovirimat Tecovirimat (Comparator) Virus Inoculation->Tecovirimat Vehicle Vehicle Control Virus Inoculation->Vehicle Survival Survival Monitoring This compound->Survival Viral Load Viral Load Quantification This compound->Viral Load Histopathology Histopathological Analysis This compound->Histopathology Brincidofovir->Survival Brincidofovir->Viral Load Brincidofovir->Histopathology Tecovirimat->Survival Tecovirimat->Viral Load Tecovirimat->Histopathology Vehicle->Survival Vehicle->Viral Load Vehicle->Histopathology

Caption: Generalized workflow for in vivo validation.

Conclusion

This compound demonstrates a promising in vivo efficacy profile against orthopoxvirus infection in a well-established murine model. Its dose-dependent protection against mortality and its ability to reduce viral load highlight its potential as a broad-spectrum antiviral therapeutic. While further studies, including direct comparative efficacy trials, are warranted, the existing data suggests that this compound is a valuable candidate for continued development in the fight against orthopoxvirus diseases.

References

UMM-766 Demonstrates Significant Efficacy in Preclinical Orthopoxvirus Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive analysis of the efficacy of UMM-766, a novel nucleoside analog, in animal studies targeting orthopoxvirus infections. This comparison guide synthesizes available preclinical data, offering a clear overview of the compound's performance and the methodologies used in its evaluation.

This compound, an orally available small molecule, has shown potent, broad-spectrum antiviral activity against several orthopoxviruses.[1][2][3] The primary evidence for its efficacy comes from a key study in a murine model of severe orthopoxvirus infection, where the compound was evaluated for its ability to protect against disease and reduce viral load.[1][2][3]

Comparative Efficacy of this compound in a Murine Orthopoxvirus Model

A pivotal study conducted in BALB/c mice challenged with a lethal dose of vaccinia virus (VACV) demonstrated a clear dose-dependent survival advantage with this compound treatment.[2] The primary alternative against which this compound was tested in this preclinical setting was a vehicle control.

Treatment GroupDosageSurvival RateMedian SurvivalStatistical Significance (vs. Vehicle)
This compound 10 mg/kgNot specified in abstracts, but significantly higherNot specifiedP < 0.0015 (vs 1 mg/kg), P < 0.0258 (vs 3 mg/kg)
This compound 3 mg/kg30%8 daysP = 0.0048
This compound 1 mg/kg10%8 daysNot statistically significant
Vehicle Control N/A0%Not specifiedN/A

Data sourced from a study in a murine model of severe orthopoxvirus infection.[2]

In addition to improving survival, treatment with this compound resulted in a marked reduction in viral levels and significantly decreased lesions in the lungs and nasal cavity of the infected animals, particularly in the 10 mg/kg dosing group.[1][2][3]

Experimental Protocols

The evaluation of this compound's in vivo efficacy followed a rigorous experimental design to assess its post-exposure therapeutic potential.

Animal Model:

  • Species: BALB/c mice (6-11 weeks old, male and female) were utilized for the study.[2][4] Two age groups were used to create both severe (7-week-old mice) and sublethal (10-11-week-old mice) disease models.[2][4]

Infection Protocol:

  • Virus: Vaccinia virus (VACV).

  • Challenge: Mice were exposed to VACV via intranasal instillation, a route of infection that mimics the natural transmission of orthopoxviruses in humans.[2] A challenge dose of 5.5 × 10⁵ plaque-forming units (pfu) was used.[4]

Treatment Regimen:

  • Compound: this compound was administered orally.

  • Dosing: Three different doses were evaluated: 1 mg/kg, 3 mg/kg, and 10 mg/kg.[2]

  • Frequency: Dosing was performed once daily for a duration of 7 days, starting on day 1 post-infection.[2][4]

  • Control Group: A control group received a vehicle solution.

Efficacy Endpoints:

  • Survival: The primary endpoint was survival, monitored over the course of the study.[2]

  • Virology: Viral levels in tissues were quantified to determine the effect of the compound on viral replication.[1][2]

  • Histopathology: Tissues, including the lung and nasal cavity, were harvested from a subset of animals on day 6 post-exposure and from survivors at day 21.[3][5] These tissues were examined for pathological changes such as inflammation, edema, and the presence of viral proteins via immunohistochemistry (IHC).[3][5]

Proposed Mechanism of Action and Experimental Workflow

This compound is identified as a nucleoside inhibitor.[1][3] This class of drugs typically functions by interfering with viral DNA or RNA synthesis, thereby halting viral replication. One study suggests that this compound may act as a DNA-dependent RNA polymerase (DdRp) inhibitor.[4]

UMM-766_Mechanism_of_Action cluster_virus Orthopoxvirus Replication cluster_drug Drug Action Viral_DNA Viral DNA Viral_RNA_Polymerase Viral DNA-dependent RNA Polymerase (DdRp) Viral_DNA->Viral_RNA_Polymerase Template Progeny_Virions New Virus Particles Viral_DNA->Progeny_Virions Viral_mRNA Viral mRNA Viral_RNA_Polymerase->Viral_mRNA Transcription Viral Spread Infection Continues Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Viral_Proteins->Progeny_Virions UMM766 This compound (Nucleoside Analog) UMM766->Viral_RNA_Polymerase Inhibits

Caption: Proposed mechanism of action for this compound as a viral DdRp inhibitor.

The workflow for the pivotal animal study provides a clear model for evaluating antiviral compounds against orthopoxviruses.

Experimental_Workflow cluster_sub Animal_Model 1. Animal Selection (BALB/c Mice) Infection 2. Intranasal Challenge (Vaccinia Virus) Animal_Model->Infection Grouping 3. Group Allocation (this compound doses vs. Vehicle) Infection->Grouping Treatment 4. Oral Administration (Daily for 7 days) Grouping->Treatment Monitoring 5. Daily Monitoring (Survival, Weight) Treatment->Monitoring Analysis 6. Endpoint Analysis Monitoring->Analysis Sub_Analysis Viral Load Quantification Histopathology (Day 6) Histopathology (Survivors, Day 21) Analysis->Sub_Analysis

References

Safety Operating Guide

Navigating the Disposal of UMM-766: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential guidance for the safe and compliant disposal of the research compound UMM-766 is critical for maintaining a secure laboratory environment. This document outlines the necessary procedures and safety protocols to be followed by researchers, scientists, and drug development professionals.

As a novel nucleoside analog with potent antiviral activity, proper handling and disposal of this compound are paramount.[1][2][3][4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the general principles for the disposal of research-grade chemical compounds must be strictly adhered to. The following procedures are based on established best practices for laboratory chemical waste management.

Core Disposal Protocol

The disposal of any chemical waste, including this compound, requires a systematic approach to ensure the safety of personnel and compliance with environmental regulations. This involves careful characterization, proper segregation, secure containment, and accurate labeling.

Waste Characterization and Segregation

Before disposal, it is crucial to characterize the waste stream containing this compound. This involves determining if it is contaminated with any other hazardous materials, such as solvents, acids, or bases.

Key Segregation Steps:

  • Solid vs. Liquid Waste: Separate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., unused solutions, reaction mixtures).

  • Halogenated vs. Non-Halogenated Solvents: If this compound is dissolved in a solvent, segregate halogenated solvents (e.g., dichloromethane, chloroform) from non-halogenated solvents (e.g., ethanol, methanol, acetone).

  • Aqueous Waste: Segregate aqueous solutions containing this compound from organic solvent waste. The pH of the aqueous waste should be determined and neutralized if necessary, typically to a range of 6-8, before disposal.

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Containerization and Labeling

Proper containment and labeling are essential for safe storage and transport of chemical waste.

Waste TypeContainer RequirementsLabeling Information
Solid Waste Leak-proof, durable plastic bags or containers with a secure lid."Solid Chemical Waste," "this compound," list of all components and their approximate percentages, date, and responsible researcher's name.
Liquid Waste Chemically resistant, screw-cap bottles. Avoid glass if possible."Hazardous Waste," "this compound," list of all components (including solvents and solutes) with their concentrations, pH (for aqueous waste), date, and responsible researcher's name.
Sharps Waste Puncture-resistant, leak-proof sharps container."Sharps Waste," "Biohazard" (if applicable), and contaminated chemical ("this compound").

Experimental Protocol: Waste Neutralization

For aqueous waste streams containing this compound that are acidic or basic, a neutralization step is required before disposal.

Materials:

  • Aqueous waste containing this compound

  • Acid (e.g., 1 M HCl) or Base (e.g., 1 M NaOH) for neutralization

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Place the container of aqueous waste on a stir plate in a fume hood.

  • Begin stirring the solution gently.

  • Monitor the pH of the solution using a pH strip or meter.

  • Slowly add the appropriate neutralizing agent (acid or base) dropwise.

  • Continuously monitor the pH, allowing the solution to equilibrate after each addition.

  • Continue adding the neutralizing agent until the pH is within the acceptable range for your institution's waste disposal guidelines (typically pH 6-8).

  • Once neutralized, securely cap the container and ensure it is properly labeled for disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Containerization cluster_3 Treatment & Labeling cluster_4 Final Disposal start This compound Waste Generated characterize Characterize Waste (Solid, Liquid, Sharps, etc.) start->characterize solid Solid Waste (Contaminated PPE, etc.) characterize->solid Solid liquid Liquid Waste (Solutions, etc.) characterize->liquid Liquid sharps Sharps Waste (Needles, etc.) characterize->sharps Sharps label_solid Label Solid Waste Container solid->label_solid neutralize Neutralize Aqueous Waste (if necessary) liquid->neutralize label_sharps Label Sharps Container sharps->label_sharps disposal Arrange for Pickup by Environmental Health & Safety label_solid->disposal label_liquid Label Liquid Waste Container neutralize->label_liquid pH 6-8 neutralize->label_liquid pH not 6-8, adjust label_liquid->disposal label_sharps->disposal

References

Safeguarding Your Research: Comprehensive Handling Protocols for UMM-766

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the handling, storage, and disposal of UMM-766, a nucleoside analog with antiviral properties. Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain the integrity of research activities. The following procedures are designed to be a primary resource for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment and engineering controls are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE and recommended engineering controls.

Area of Protection Requirement Specification
Respiratory Protection Recommended when handling powderNIOSH-approved respirator with appropriate dust filter
Hand Protection MandatoryCompatible chemical-resistant gloves (e.g., nitrile)
Eye Protection MandatorySafety glasses with side-shields or goggles
Skin and Body Protection MandatoryLaboratory coat
Engineering Controls RecommendedWork in a well-ventilated area, preferably in a chemical fume hood

Safe Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Procedure Guideline
Handling Avoid creating dust. Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Store in a tightly closed container. Keep in a cool, dry, and well-ventilated place.

Emergency and First Aid Measures

In the event of an exposure or accident, immediate and appropriate action is critical. The following table outlines first aid procedures.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.
Skin Contact Immediately wash off with soap and plenty of water.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.

Waste Type Disposal Method
Unused Product Dispose of as hazardous waste. Contact a licensed professional waste disposal service.
Contaminated Packaging Dispose of as unused product.

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from receiving to disposal.

G cluster_receiving Receiving and Storage cluster_preparation Experiment Preparation cluster_experiment Experiment Execution cluster_cleanup Cleanup and Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in Designated Cool, Dry, Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE PrepareWorkstation Prepare Workstation in Fume Hood DonPPE->PrepareWorkstation Weigh Weigh this compound PrepareWorkstation->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve ConductExperiment Conduct Experiment Dissolve->ConductExperiment Decontaminate Decontaminate Work Surfaces ConductExperiment->Decontaminate DisposeWaste Dispose of Waste in Labeled Hazardous Waste Container Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Standard laboratory workflow for handling this compound.

This compound Spill Response Protocol

This diagram outlines the immediate steps to be taken in the event of a this compound spill.

G Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others and Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No Cleanup Clean Up with Appropriate Absorbent Material SmallSpill->Cleanup Yes EmergencyResponse Contact Emergency Response Team LargeSpill->EmergencyResponse Dispose Dispose of Waste in Hazardous Waste Container Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Immediate response protocol for a this compound spill.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.